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  • Product: 5-​(Oleoyloxy)octadecanoic Acid

Core Science & Biosynthesis

Foundational

The Biological Role of 5-OAHSA: A Technical Whitepaper on FAHFA-Mediated Metabolic Regulation

Executive Summary Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous signaling lipids that bridge the gap between lipid metabolism and systemic glucose homeostasis 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous signaling lipids that bridge the gap between lipid metabolism and systemic glucose homeostasis 1[1]. Among these, 5-OAHSA (5-(Oleoyloxy)octadecanoic acid) has emerged as a critical regioisomer within the OAHSA (oleic acid hydroxy stearic acid) family 2[2]. Originally discovered as highly upregulated in the adipose tissue of glucose-tolerant AG4OX mice, 5-OAHSA exhibits potent anti-diabetic and anti-inflammatory properties 1[1]. This whitepaper provides an in-depth mechanistic analysis of 5-OAHSA, detailing its structural biology, receptor-mediated signaling cascades, and the optimized analytical workflows required for its quantification in biological matrices 3[4].

Structural Biochemistry and Endogenous Biosynthesis

Structurally, 5-OAHSA is formed by the esterification of oleic acid (a C18:1 monounsaturated fatty acid) to the hydroxyl group at the 5th carbon of hydroxy stearic acid (a C18:0 saturated fatty acid) 2[2].

  • Chemical Formula: C36H68O4[2]

  • Molecular Weight: 564.9 g/mol [2]

  • Isomeric Specificity: The biological activity of FAHFAs is highly dependent on the position of the ester branch 5[5]. The proximity of the bulky oleic acid branch to the carboxylate head group in 5-OAHSA creates a unique spatial conformation that dictates its binding affinity to specific G-protein coupled receptors (GPCRs) 5[5].

Biological Role and Mechanisms of Action

As a Senior Application Scientist, I emphasize that 5-OAHSA is not merely a metabolic byproduct; it is an active endocrine and paracrine signaling molecule. Its biological roles can be stratified into two primary domains:

  • Metabolic Regulation (Glucose Homeostasis): 5-OAHSA directly lowers ambient blood glucose and improves glucose tolerance 6[6]. Mechanistically, it acts on enteroendocrine cells to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1), a potent incretin hormone 6[6]. This GLP-1 release subsequently potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells 5[5]. Furthermore, 5-OAHSA enhances insulin-stimulated glucose uptake in adipocytes by promoting the translocation of the Glut4 glucose transporter to the plasma membrane 2[2].

  • Immunomodulation and Anti-Inflammatory Effects: In addition to metabolic control, 5-OAHSA exerts profound anti-inflammatory effects 6[6]. It attenuates the expression and secretion of pro-inflammatory cytokines (such as TNF-α and IL-6) induced by lipopolysaccharides (LPS) in macrophages 5[5].

  • Receptor Targets: The pleiotropic effects of 5-OAHSA are primarily mediated through the activation of free fatty acid receptors, specifically GPR120 (FFAR4) and GPR40 (FFAR1) 5[5].

SignalingPathway OAHSA 5-OAHSA (Endogenous Lipid) GPCR GPR120 / GPR40 (Receptor Activation) OAHSA->GPCR GLP1 GLP-1 Secretion (Enteroendocrine Cells) GPCR->GLP1 Inflammation Cytokine Reduction (Macrophages) GPCR->Inflammation Glucose Glucose Uptake (Adipocytes) GPCR->Glucose Insulin Insulin Secretion (Pancreatic β-cells) GLP1->Insulin

5-OAHSA GPCR-mediated signaling cascade regulating metabolism and inflammation.

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data in lipidomics, experimental design must account for the physicochemical properties of FAHFAs. Below are field-proven, self-validating protocols for 5-OAHSA research.

Protocol A: High-Throughput LC-MS/MS Quantification of 5-OAHSA

Traditional FAHFA chromatography required 90-minute run times. This optimized 30-minute protocol ensures rapid, high-resolution separation of OAHSA regioisomers 3[4].

  • Tissue/Plasma Collection & Quenching: Flash-freeze biological samples in liquid nitrogen immediately upon collection.

    • Causality: Prevents ex vivo lipolysis and the enzymatic cleavage of the 5-OAHSA ester bond by endogenous lipases, preserving the in vivo lipidome snapshot.

  • Internal Standard Spiking: Spike the extraction solvent with 5-OAHSA-d17 (deuterated internal standard) 7[7].

    • Causality: Deuterated standards co-elute with the endogenous analyte but are mass-shifted (m/z 581.0 for d17 vs. 563.5 for unlabeled). This corrects for matrix-induced ion suppression and extraction losses, ensuring absolute quantification accuracy 7[7].

  • Modified Liquid-Liquid Extraction: Homogenize samples in a chloroform/methanol/PBS mixture 3[4]. Centrifuge at 2200 x g for 5 minutes at 4°C 3[4].

    • Causality: The biphasic separation partitions highly hydrophobic FAHFAs into the lower organic (chloroform) phase while precipitating proteins at the interface, yielding a clean lipid extract 3[4].

  • Reverse-Phase LC-MS/MS Analysis: Reconstitute the dried lipid extract and inject it into an LC system coupled to an Orbitrap mass spectrometer operating in negative electrospray ionization (ESI-) mode 3[4].

    • Causality: OAHSA regioisomers exhibit a lower background signal than PAHSAs, making them easier to quantify 3[4]. The negative ion mode efficiently deprotonates the carboxylic acid head group, yielding the [M-H]- precursor ion.

AnalyticalWorkflow Sample Tissue/Plasma Collection (Flash Freeze) Spike Internal Standard (5-OAHSA-d17) Sample->Spike Extract Lipid Extraction (Chloroform/Methanol) Spike->Extract LC Reverse-Phase LC (30-min Gradient) Extract->LC MS Orbitrap MS/MS (Negative Ion Mode) LC->MS

Self-validating high-throughput LC-MS/MS workflow for 5-OAHSA quantification.

Protocol B: In Vivo Metabolic Phenotyping (GLP-1 Secretion Assay)
  • Fasting Baseline: Fast murine subjects for 6 hours prior to the assay.

    • Causality: Establishes a synchronized metabolic baseline and eliminates interference from dietary FAHFAs.

  • Oral Gavage of 5-OAHSA: Administer 5-OAHSA dissolved in a PEG/water vehicle.

    • Causality: Oral administration directly exposes intestinal enteroendocrine L-cells to the lipid, triggering receptor-mediated GLP-1 release.

  • Dynamic Blood Sampling with DPP-4 Inhibition: Collect blood at 0, 15, 30, and 60 minutes into tubes pre-treated with a DPP-4 inhibitor.

    • Causality: GLP-1 is rapidly degraded by the dipeptidyl peptidase-4 (DPP-4) enzyme in plasma. Inhibiting DPP-4 is an absolute requirement to accurately measure intact, active GLP-1 levels.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Solubility of 5-OAHSA

PropertySpecificationOperational Note
CAS Number 1997286-66-4 2[2]Essential for reagent procurement.
Molecular Weight 564.9 g/mol 2[2]Used for molarity calculations.
Solubility (Organic) Ethanol (20 mg/mL), DMF (20 mg/mL), DMSO (15 mg/mL) 2[2]Purge solvents with inert gas to prevent oxidation.
Solubility (Aqueous) Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL 2[2]Sparingly soluble in pure aqueous buffers; requires co-solvents.
Storage -20°CSupplied as a solution in methyl acetate; evaporate under N2 before use.

Table 2: Diagnostic MS/MS Transitions for FAHFA Identification

AnalytePrecursor Ion [M-H]-Primary Product Ion (m/z)Secondary Product Ion (m/z)
5-OAHSA 563.5281.2 (Oleic Acid)299.2 (Hydroxy Stearic Acid)
5-OAHSA-d17 (IS) 580.6281.2 (Oleic Acid)316.3 (d17-Hydroxy Stearic Acid)
9-PAHSA 537.5255.2 (Palmitic Acid)299.2 (Hydroxy Stearic Acid)

(Note: Product ions represent the carboxylate fragments of the constituent fatty acids generated via collision-induced dissociation).

References

  • Yore, M.M., et al. "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects." Cell 159(2), 318-332 (2014). 1

  • Aryal, P., et al. "Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs)." J. Lipid Res. 62, 100108 (2021). 5

  • Kolar, M.J., et al. "Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements." Analytical Chemistry 90(8), 5358-5365 (2018). 3

  • Cayman Chemical. "5-OAHSA (CAS Number: 1997286-66-4) Product Information." 2

  • Cayman Chemical. "5-OAHSA-d17 (CAS Number: 2714169-20-5) Product Information." 7

  • MedChemExpress. "5-OAHSA Life Science Reagents." 6

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Exploratory

Endogenous Biosynthesis of 5-(Oleoyloxy)octadecanoic Acid: Mechanisms, Methodologies, and Analytical Protocols

Executive Summary Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous bioactive lipids that bridge metabolic regulation and immune signaling[1]. Among these, 5-(Oleoy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous bioactive lipids that bridge metabolic regulation and immune signaling[1]. Among these, 5-(Oleoyloxy)octadecanoic acid , commonly designated as 5-OAHSA , has emerged as a critical signaling molecule with profound anti-diabetic and anti-inflammatory properties[2]. Structurally, 5-OAHSA is formed via the esterification of an oleoyl chain (18:1) to the C5 hydroxyl group of 5-hydroxystearic acid (18:0)[3].

For drug development professionals and lipidomics researchers, understanding the precise enzymatic pathways that govern4 is critical for identifying novel therapeutic targets for metabolic syndromes[4]. This whitepaper dissects the causal mechanisms of 5-OAHSA synthesis and provides self-validating experimental frameworks for its quantification.

Mechanistic Grounding: The ATGL-Mediated Biosynthesis Pathway

Historically, Adipose Triglyceride Lipase (ATGL) was recognized exclusively for its lipolytic role in triglyceride (TG) degradation. However, recent breakthroughs have redefined 5[5].

The endogenous biosynthesis of 5-OAHSA is driven by the transacylase activity of ATGL[5]. Mechanistically, ATGL forms an acyl-enzyme intermediate. Instead of transferring the cleaved oleoyl chain to water (lipolysis), ATGL transfers it directly to the nucleophilic hydroxyl group of 5-hydroxystearic acid (5-HSA)[5]. This transacylation is tightly coupled to upstream TG synthesis mediated by Diacylglycerol Acyltransferases (DGAT1/2), which replenish the necessary acyl donor reservoirs[5].

Pathway TG Triglyceride (TG) Pool (Oleoyl Donor) ATGL ATGL Transacylase (Acyl-Enzyme Intermediate) TG->ATGL Oleoyl Transfer HSA 5-Hydroxystearic Acid (5-HSA Acceptor) HSA->ATGL Hydroxyl Nucleophile OAHSA 5-OAHSA (Endogenous Bioactive Lipid) ATGL->OAHSA Transacylation DGAT DGAT1 / DGAT2 (TG Synthesis) DGAT->TG Esterification

Fig 1. ATGL-mediated endogenous biosynthesis pathway of 5-OAHSA from triglycerides and 5-HSA.

Self-Validating Experimental Methodologies

To rigorously quantify 5-OAHSA biosynthesis, researchers must employ isotope-tracer methodologies combined with high-resolution LC-MS/MS[6]. The following protocol ensures that measured signals strictly represent de novo synthesis rather than background lipid pools, establishing a self-validating experimental system.

Protocol: Isotope-Tracer Biosynthesis Assay for 5-OAHSA

Step 1: Cell Culture & Genetic Validation

  • Action: Differentiate stromal vascular fraction (SVF) cells into adipocytes using both Wild-Type (WT) and ATGL-Knockout (ATGL-KO) murine models[5].

  • Causality: Utilizing ATGL-KO cells acts as an absolute negative biological control. If biosynthesis is abolished in the KO line, it self-validates that the observed synthesis in the WT line is strictly ATGL-dependent[5].

Step 2: Isotope Tracing

  • Action: Incubate adipocytes with 25 µM deuterium-labeled 5-hydroxystearic acid (D20-5-HSA) and 25 µM Oleic Acid for 4 hours.

  • Causality: The D20 heavy isotope shifts the mass of newly synthesized 5-OAHSA by +20 Da. This allows the mass spectrometer to distinguish de novo synthesis from the pre-existing cellular lipid pool, eliminating false positives[5].

Step 3: Redox-Stabilized Lipid Extraction

  • Action: Lyse cells in a redox-stabilized methanol/chloroform mixture containing 0.1% Butylated hydroxytoluene (BHT)[7].

  • Causality: Oleic acid contains a highly susceptible cis-double bond at C9. Without antioxidants like BHT during extraction, auto-oxidation alters the precursor mass, leading to false-negative quantification of 5-OAHSA[7].

Step 4: LC-MS/MS MRM Quantification

  • Action: Analyze the organic phase via triple quadrupole MS in negative electrospray ionization (ESI-) mode using6[6].

Workflow Step1 1. Cell Culture (WT vs ATGL-KO) Step2 2. Isotope Tracing (D20-5-HSA + OA) Step1->Step2 Step3 3. Lipid Extraction (BHT-Stabilized) Step2->Step3 Step4 4. LC-MS/MS (MRM Quantification) Step3->Step4

Fig 2. Self-validating experimental workflow for quantifying de novo 5-OAHSA biosynthesis.

Quantitative Data & Analytical Benchmarks

Accurate 8 (e.g., 5-OAHSA vs. 9-OAHSA) relies on specific MRM transitions[8]. The table below outlines the exact mass parameters required to isolate the 5-OAHSA signal from complex biological matrices.

Table 1: Analytical Parameters for 5-OAHSA Quantification

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion 1 (Oleate)Product Ion 2 (HFA)Collision Energy (eV)
Endogenous 5-OAHSA 563.5281.2299.225 - 30
D20-5-OAHSA (Tracer) 583.6281.2319.325 - 30

To confirm the causality of ATGL in the biosynthetic pathway, the relative levels of D20-5-OAHSA must be compared across genetic and chemical inhibition models[5].

Table 2: Quantitative Validation of ATGL-Mediated Biosynthesis

Genotype / ConditionTracer AddedATGL Inhibitor (Atglistatin)Relative D20-5-OAHSA Level (%)Biological Implication
Wild-Type (WT) D20-5-HSA + OA-100% (Baseline)Active endogenous biosynthesis
Wild-Type (WT) D20-5-HSA + OA+ (40 µM)< 15%Chemical validation of ATGL dependence
ATGL-KO D20-5-HSA + OA-< 10%Genetic validation of ATGL dependence
AG4OX (Overexpressor) D20-5-HSA + OA-135% - 150%Upregulated transacylase activity

Note: An 80-90% reduction in FAHFA biosynthesis upon Atglistatin treatment or genetic deletion of ATGL confirms its indispensable role as the primary transacylase[5].

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Foundational

Unveiling the Therapeutic Potential of 5-OAHSA: An In-Depth Technical Guide on Its Anti-Diabetic and Anti-Inflammatory Mechanisms

Executive Summary Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous mammalian lipids with profound metabolic and immunological regulatory functions. Among these, Oleic Acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous mammalian lipids with profound metabolic and immunological regulatory functions. Among these, Oleic Acid Hydroxy Stearic Acid (OAHSA) isomers have emerged as critical mediators of tissue homeostasis. This technical guide provides an authoritative synthesis of the anti-diabetic and anti-inflammatory properties of 5-OAHSA, detailing its specific physiological roles, structural biochemistry, and the rigorously validated analytical workflows required for its quantification in preclinical and clinical settings.

Structural Biochemistry and Endogenous Origins

5-OAHSA (Formal Name: (9Z)-9-octadecenoic acid, 1-(3-carboxypropyl)tetradecyl ester; CAS Number: 1997286-66-4) is a branched lipid where oleic acid is esterified at the 5th carbon of hydroxy stearic acid[1]. OAHSAs are among the most abundantly expressed FAHFAs in the serum of glucose-tolerant AG4OX mice, a transgenic model characterized by adipose-specific overexpression of the Glut4 glucose transporter[1]. The precise positioning of the ester bond at the C5 position imparts unique spatial geometry, which dictates its binding affinity to G-protein coupled receptors (GPCRs) and distinguishes its biological activity from other regioisomers like 9-OAHSA or 13-OAHSA[2].

Mechanistic Insights: Anti-Diabetic and Anti-Inflammatory Properties

Metabolic Regulation: Peripheral Insulin Sensitization Unlike certain FAHFA isomers that directly stimulate pancreatic beta-cells, 5-OAHSA's anti-diabetic efficacy is primarily driven by peripheral tissue sensitization. In vitro studies utilizing 3T3-L1 adipocytes demonstrate that 5-OAHSA does not stimulate glucose transport under basal conditions; however, at submaximal insulin concentrations (10 nM), 5-OAHSA potentiates glucose transport by 20% to 60%[2]. This synergistic enhancement is crucial for restoring glucose homeostasis without inducing hyperinsulinemia. Interestingly, while 13-OAHSA acts as a potent secretagogue increasing Glucose-Stimulated Insulin Secretion (GSIS) by 68%, 5-OAHSA does not significantly augment GSIS, highlighting its specialized role in peripheral GLUT4 translocation rather than direct pancreatic stimulation[2].

Immunological Regulation: Attenuation of Pro-Inflammatory Cascades The FAHFA family broadly exhibits anti-inflammatory effects by attenuating macrophage activation. While 9-OAHSA is frequently cited for its robust suppression of lipopolysaccharide (LPS)-induced cytokines (TNF-α, IL-6) and chemokines (CCL2, CCL3, CCL5)[2], 5-OAHSA contributes to the overall anti-inflammatory tone of the OAHSA lipid pool. These lipids mediate their effects through the activation of GPR120, which recruits β-arrestin-2, thereby sequestering TAB1 and blocking the downstream activation of the NF-κB inflammatory pathway[3].

Pathway OAHSA 5-OAHSA Lipid GPR GPR120 / GPR40 Receptors OAHSA->GPR Agonism GLUT4 GLUT4 Translocation GPR->GLUT4 Adipocytes NFKB NF-κB Inhibition GPR->NFKB Macrophages Metabolism Improved Insulin Sensitivity GLUT4->Metabolism Inflammation Reduced Pro-inflammatory Cytokines NFKB->Inflammation

Fig 1: 5-OAHSA receptor-mediated signaling pathways for metabolic and immune regulation.

Quantitative Data Summary

To contextualize the specific biological niche of 5-OAHSA, the following table summarizes the differential activities of major OAHSA regioisomers based on current literature.

IsomerGSIS Potentiation (High Glucose)Glucose Transport Potentiation (10 nM Insulin)Anti-Inflammatory Activity (LPS-Induced)
5-OAHSA No significant effect+20% to +60%Moderate
9-OAHSA +25%HighHigh (Decreases TNF-α, IL-6, CCL2, CCL3)
10-OAHSA +27%ModerateMinimal
12-OAHSA +54%ModerateMinimal
13-OAHSA +68% (Most potent)MinimalNone
(Data synthesized from Aryal et al., 2021[2])

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical and biological assays must be designed as self-validating systems. The following protocols integrate internal controls to ensure data integrity and reproducibility.

Protocol A: LC-MS/MS Quantification of Endogenous 5-OAHSA The accurate quantification of 5-OAHSA in plasma or tissue is complicated by its low endogenous abundance and the presence of isobaric interferences (e.g., ceramides). This workflow utilizes solid-phase extraction (SPE) and Multiple Reaction Monitoring (MRM) to achieve high specificity[4].

Causality & Validation: We spike samples with 5-OAHSA-d17 (a deuterated internal standard) prior to extraction[5]. This is non-negotiable; it creates a self-validating loop that perfectly accounts for matrix-induced ion suppression and extraction losses, ensuring absolute quantification accuracy.

  • Sample Preparation & Spiking: Aliquot 200 µL of plasma. Immediately spike with 5 pmol of 5-OAHSA-d17 internal standard[4][5].

  • Liquid-Liquid Extraction (LLE): Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform. Centrifuge at 2,200 x g for 5 minutes at 4°C to separate phases[4]. Extract the lower organic phase and dry under a gentle nitrogen stream.

  • Solid-Phase Extraction (SPE): Reconstitute the dried lipid film in chloroform and load onto a pre-conditioned silica SPE column. Rationale: This step removes highly abundant phospholipids that cause severe MS ion suppression. Elute the FAHFA fraction using a specific solvent gradient.

  • UPLC Separation: Reconstitute in 40 µL of methanol[4]. Inject 10 µL onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm). Use an isocratic flow of 0.2 mL/min with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide[4]. Rationale: Isocratic elution on a sub-2µm C18 column provides the theoretical plates necessary to resolve 5-OAHSA (eluting at ~24 minutes) from other regioisomers[4].

  • MRM Detection: Operate the mass spectrometer in negative electrospray ionization mode. Monitor the specific quantifier transition (precursor to fatty acid ion) and qualifier transition (precursor to hydroxy fatty acid ion) to definitively identify 5-OAHSA[4].

LCMS Sample Plasma Sample Spike 5-OAHSA-d17 Spike Sample->Spike LLE LLE Extraction Spike->LLE Standardize SPE SPE Enrichment LLE->SPE Remove Proteins UPLC Isocratic UPLC SPE->UPLC Isolate FAHFAs MRM MRM Detection UPLC->MRM Resolve Isomers

Fig 2: Self-validating LC-MS/MS workflow for endogenous 5-OAHSA quantification.

Protocol B: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes To evaluate the insulin-sensitizing effects of 5-OAHSA, a 2-deoxyglucose uptake assay is employed. Causality & Validation: The assay must include a basal control (no insulin) and a submaximal insulin control (10 nM). Testing 5-OAHSA at submaximal insulin is critical; saturating the receptors with maximal insulin masks the sensitizing effect of the lipid[2].

  • Cell Culture & Differentiation: Culture 3T3-L1 murine preadipocytes and differentiate them into mature adipocytes using a standard cocktail (IBMX, dexamethasone, and insulin).

  • Starvation & Treatment: Serum-starve the mature adipocytes for 3 hours. Pre-treat the cells with 20 µM of 5-OAHSA (prepared from a 20 mg/mL ethanol stock[6]) or vehicle (DMSO/Ethanol) for 30 minutes.

  • Insulin Stimulation: Stimulate the cells with a submaximal dose of insulin (10 nM) for 20 minutes[2].

  • Glucose Uptake: Add [3H]-2-deoxyglucose for 10 minutes. Terminate the reaction by washing rapidly with ice-cold PBS.

  • Quantification: Lyse the cells and measure the internalized radioactivity using a scintillation counter. Normalize the data to total protein content.

Conclusion

5-OAHSA is a highly specialized endogenous lipid that plays a targeted role in metabolic homeostasis. By selectively potentiating peripheral insulin sensitivity without driving excessive insulin secretion, it offers a unique pharmacological profile compared to other FAHFA regioisomers. For drug development professionals and researchers, integrating self-validating analytical workflows with deuterated standards is paramount to accurately mapping the pharmacokinetics and endogenous fluctuations of this potent biomolecule.

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Exploratory

A Technical Guide to the Postulated Mechanism of Action of 5-(Oleoyloxy)octadecanoic Acid

For: Researchers, Scientists, and Drug Development Professionals Abstract 5-(Oleoyloxy)octadecanoic acid is a fatty acid ester of a hydroxy fatty acid (FAHFA), a class of endogenous lipids with emerging therapeutic poten...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Oleoyloxy)octadecanoic acid is a fatty acid ester of a hydroxy fatty acid (FAHFA), a class of endogenous lipids with emerging therapeutic potential. As direct experimental data on this specific molecule is not yet available, this guide synthesizes the known biological activities of its constituent moieties—oleic acid and 5-hydroxyoctadecanoic acid—along with the established mechanisms of the broader FAHFA class to postulate a comprehensive mechanism of action. We hypothesize that 5-(Oleoyloxy)octadecanoic acid acts as a multi-target signaling molecule with significant anti-inflammatory, antioxidant, and metabolic regulatory properties. This document provides a foundational framework for future research and drug development efforts centered on this promising compound.

Introduction: Unveiling a Novel Lipid Mediator

5-(Oleoyloxy)octadecanoic acid is an ester formed by the covalent linkage of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid, and 5-hydroxyoctadecanoic acid, a hydroxylated saturated fatty acid. This structure places it within the growing family of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), which have garnered significant interest for their diverse and beneficial physiological roles, including anti-diabetic and anti-inflammatory effects.[1][2][3][4][5][6][7] The absence of direct research on 5-(Oleoyloxy)octadecanoic acid necessitates a deductive approach to understanding its potential mechanism of action. By dissecting the known biological functions of its precursors and the general signaling paradigms of FAHFAs, we can construct a robust, testable hypothesis regarding its cellular and molecular targets.

This guide will first explore the individual contributions of oleic acid and 5-hydroxyoctadecanoic acid to cellular signaling. It will then integrate these findings with the broader understanding of FAHFA biology to propose a unified, putative mechanism of action for 5-(Oleoyloxy)octadecanoic acid. Finally, we will outline key experimental protocols to validate these hypotheses, providing a clear path for future investigation.

The Bioactive Components: A Tale of Two Fatty Acids

Oleic Acid: A Key Modulator of Cellular Signaling

Oleic acid, the most common monounsaturated fatty acid in the human diet, is far from being a simple energy storage molecule.[8] It is an active signaling molecule that influences a wide array of cellular processes.[9][10][11][12]

Anti-Inflammatory and Immunomodulatory Effects:

Oleic acid is widely recognized for its anti-inflammatory properties.[9][11][13][14] It can suppress the expression of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[14][15] One of the key mechanisms for this is the activation of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase that can deacetylate and inactivate components of the NF-κB pathway.[9] Furthermore, oleic acid can modulate the function of various immune cells, including macrophages and neutrophils.[9][15]

Metabolic Regulation:

Oleic acid plays a significant role in metabolic homeostasis. It is an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ, which are nuclear receptors that regulate lipid and glucose metabolism.[16][17][18][19][20] Activation of PPARs by oleic acid can lead to increased fatty acid oxidation and improved insulin sensitivity.[19][21][22] Oleic acid also influences the PI3K signaling pathway, which is crucial for insulin-mediated glucose uptake.[21]

5-Hydroxyoctadecanoic Acid: An Emerging Bioactive Lipid

Research on 5-hydroxyoctadecanoic acid (5-HSA) is less extensive than that on oleic acid, but emerging evidence points to its own distinct biological activities.

Antiproliferative Effects:

Studies have shown that 5-HSA exhibits growth inhibitory activity against various human cancer cell lines.[1][3][23] This suggests that 5-HSA may interfere with cell cycle progression or induce apoptosis in rapidly dividing cells. The precise molecular targets responsible for this antiproliferative effect remain to be fully elucidated but represent a promising area of investigation.

The FAHFA Class: A Paradigm of Synergistic Action

The esterification of a fatty acid to a hydroxy fatty acid creates a new class of lipids, FAHFAs, with unique biological properties that are often more potent or distinct from their individual components.[2][4]

Activation of Antioxidant Pathways:

A key mechanism of action for some FAHFAs is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[24][25][26][27][28] NRF2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes.[29] This suggests that FAHFAs, and by extension 5-(Oleoyloxy)octadecanoic acid, may protect cells from oxidative stress, a key contributor to numerous chronic diseases.

Metabolic and Anti-inflammatory Signaling:

FAHFAs have been shown to have potent anti-diabetic and anti-inflammatory effects.[2][5][6][7] Some FAHFAs act as signaling molecules that can improve glucose tolerance and insulin sensitivity.[5] They can also modulate inflammatory responses in immune cells.[5][7]

Postulated Mechanism of Action of 5-(Oleoyloxy)octadecanoic Acid

Based on the evidence presented, we propose a multi-pronged mechanism of action for 5-(Oleoyloxy)octadecanoic acid, centered on the synergistic interplay of its constituent parts and the established activities of the FAHFA class.

Proposed Signaling Pathways:

We hypothesize that 5-(Oleoyloxy)octadecanoic acid modulates at least two primary signaling axes:

  • The NRF2-Mediated Antioxidant and Anti-inflammatory Pathway: We propose that 5-(Oleoyloxy)octadecanoic acid, as a FAHFA, is a potent activator of the NRF2 pathway. This would lead to the upregulation of antioxidant enzymes and a subsequent reduction in cellular oxidative stress and inflammation.

  • PPAR-Mediated Metabolic Regulation: Drawing from the known activity of oleic acid, we postulate that 5-(Oleoyloxy)octadecanoic acid acts as a PPAR agonist, influencing the expression of genes involved in lipid and glucose metabolism, thereby improving metabolic health.

The antiproliferative effects of the 5-HSA moiety may also contribute to the overall activity profile, particularly in the context of diseases characterized by uncontrolled cell proliferation.

Below are diagrams illustrating the proposed signaling pathways.

NRF2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-OODA 5-(Oleoyloxy)octadecanoic Acid Cell_Membrane Keap1 Keap1 5-OODA->Keap1 Inhibits Cytoplasm NRF2 NRF2 Keap1->NRF2 Binds & Promotes Degradation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation ARE Antioxidant Response Element NRF2->ARE Translocates & Binds Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates

Caption: Proposed NRF2 Activation by 5-(Oleoyloxy)octadecanoic Acid.

PPAR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-OODA 5-(Oleoyloxy)octadecanoic Acid Cell_Membrane PPAR PPARα / PPARδ 5-OODA->PPAR Activates Cytoplasm RXR RXR PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element RXR->PPRE Binds Nucleus Target_Genes Metabolic Gene Expression PPRE->Target_Genes Regulates

Caption: Proposed PPAR Agonism by 5-(Oleoyloxy)octadecanoic Acid.

Experimental Validation: A Roadmap for Investigation

To validate the postulated mechanism of action of 5-(Oleoyloxy)octadecanoic acid, a series of well-defined experiments are required. The following protocols provide a starting point for researchers in this field.

NRF2 Activation Assay

Objective: To determine if 5-(Oleoyloxy)octadecanoic acid activates the NRF2 antioxidant response pathway.

Methodology:

  • Cell Culture: Culture human hepatoma (HepG2) or other suitable cells in appropriate medium.

  • Treatment: Treat cells with varying concentrations of 5-(Oleoyloxy)octadecanoic acid for a specified time course (e.g., 6, 12, 24 hours). Include a known NRF2 activator (e.g., sulforaphane) as a positive control and a vehicle control.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the protein levels of NRF2 in both the nuclear and cytosolic fractions. An increase in nuclear NRF2 will indicate activation. Also, probe for downstream targets of NRF2, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • Quantitative RT-PCR: Extract total RNA and perform qRT-PCR to measure the mRNA expression levels of NRF2 target genes (e.g., HMOX1, NQO1).

  • Reporter Gene Assay: Transfect cells with a reporter plasmid containing an Antioxidant Response Element (ARE) upstream of a luciferase gene. Measure luciferase activity after treatment with 5-(Oleoyloxy)octadecanoic acid.

PPAR Agonism Assay

Objective: To determine if 5-(Oleoyloxy)octadecanoic acid acts as an agonist for PPARα and/or PPARδ.

Methodology:

  • Cell Culture: Use a cell line that expresses the PPAR of interest (e.g., HepG2 for PPARα, C2C12 myotubes for PPARδ).

  • Treatment: Treat cells with 5-(Oleoyloxy)octadecanoic acid, a known PPAR agonist (e.g., fenofibrate for PPARα, GW501516 for PPARδ) as a positive control, and a vehicle control.

  • Quantitative RT-PCR: Analyze the expression of known PPAR target genes. For PPARα, this includes genes involved in fatty acid oxidation like CPT1A and ACOX1. For PPARδ, targets include genes like PDK4 and UCP3.

  • Reporter Gene Assay: Co-transfect cells with a PPAR expression vector and a reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) driving luciferase expression. Measure the change in luciferase activity upon treatment.

Anti-inflammatory Activity Assay

Objective: To assess the ability of 5-(Oleoyloxy)octadecanoic acid to suppress inflammatory responses.

Methodology:

  • Cell Culture: Use macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages).

  • Inflammatory Challenge: Pre-treat the cells with 5-(Oleoyloxy)octadecanoic acid for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or a multiplex bead array.

  • Western Blot Analysis: Analyze cell lysates for the phosphorylation status of key inflammatory signaling proteins, such as NF-κB p65 and IκBα.

Quantitative Data Summary

The following table summarizes key quantitative findings from the literature on the bioactivities of oleic acid and FAHFAs, which form the basis of our postulated mechanism for 5-(Oleoyloxy)octadecanoic acid.

Compound/ClassBioactivityCell Type/ModelKey FindingReference
Oleic AcidAnti-inflammatoryMacrophagesInhibited NLRP3 inflammasome activation and IL-1β release.[9]
Oleic AcidMetabolic RegulationVisceral AdipocytesIncreased expression of genes in the IRS1/PI3K pathway.[21]
5-HSAAntiproliferativeHeLa, HT29, MCF7Exhibited growth inhibitory activity.[1][3]
FAHFAs (DHA-derived)NRF2 ActivationHuman Hepatoma Cells (C3A)Activated NRF2 in a dose-dependent manner.[24][26]
FAHFAs (PAHSAs)Anti-diabeticHuman IsletsEnhanced glucose-stimulated insulin secretion.[5]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the analysis of its constituent molecules and the broader FAHFA class strongly suggests that 5-(Oleoyloxy)octadecanoic acid is a promising bioactive lipid with potential therapeutic applications in inflammatory, metabolic, and oxidative stress-related diseases. The postulated mechanisms of action, centered on NRF2 activation and PPAR agonism, provide a solid foundation for future research.

The experimental protocols outlined in this guide offer a clear and logical path to validate these hypotheses. Future studies should focus on the synthesis of pure 5-(Oleoyloxy)octadecanoic acid and its characterization in the described in vitro assays. Subsequent in vivo studies in relevant animal models of disease will be crucial to fully elucidate its therapeutic potential. The exploration of this novel FAHFA could pave the way for the development of a new class of lipid-based therapeutics.

References

  • Rumin, J., et al. (2023). Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid. Antioxidants, 12(1), 169. [Link]

  • Wölfle, U., et al. (2021). Oleic acid-related anti-inflammatory effects in force-stressed PdL fibroblasts are mediated by H3 lysine acetylation associated with altered IL10 expression. Cellular and Molecular Life Sciences, 78(19-20), 6673–6686. [Link]

  • Teres, S., et al. (2008). Reactive Oxygen Species Are Critical in the Oleic Acid–Mediated Mitogenic Signaling Pathway in Vascular Smooth Muscle Cells. Hypertension, 52(5), 978-984. [Link]

  • Kariyawasam, K., et al. (2021). Docosahexaenoic Acid Esters of Hydroxy Fatty Acid Is a Novel Activator of NRF2. International Journal of Molecular Sciences, 22(14), 7598. [Link]

  • University of Granada. (n.d.). Effects of oleic acid (OA) on signaling pathways, and types of immune cells studied. ResearchGate. [Link]

  • Pardo, V., et al. (2020). Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway. Nutrients, 12(8), 2413. [Link]

  • Rumin, J., et al. (2023). Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid. Antioxidants, 12(1), 169. [Link]

  • Sales-Campos, H. (2013). An Overview of the Modulatory Effects of Oleic Acid in Health and Disease. Mini-Reviews in Medicinal Chemistry, 13(2), 201-210. [Link]

  • Yore, M. M., et al. (2022). The Measurement, Regulation, and Biological Activity of FAHFAs. Journal of the American Chemical Society, 144(49), 22384–22397. [Link]

  • Piras, S., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules, 27(8), 2396. [Link]

  • Carrillo, C., et al. (2012). Role of oleic acid in immune system; mechanism of action; a review. Nutricion hospitalaria, 27(4), 978-990. [Link]

  • Li, H., et al. (2009). Effects of Endogenous PPAR Agonist Nitro-Oleic Acid on Metabolic Syndrome in Obese Zucker Rats. PPAR Research, 2009, 710419. [Link]

  • Kariyawasam, K., et al. (2021). Docosahexaenoic Acid Esters of Hydroxy Fatty Acid Is a Novel Activator of NRF2. International Journal of Molecular Sciences, 22(14), 7598. [Link]

  • Amerigo Scientific. (2025, November 13). Oleic Acid: Structure, Sources, and Versatile Applications Across Industries. Amerigo Scientific. [Link]

  • Kariyawasam, K., et al. (2020). Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators. Journal of Medicinal Chemistry, 63(11), 5698–5711. [Link]

  • Lim, J. H., et al. (2013). Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex. Journal of Biological Chemistry, 288(10), 7117-7126. [Link]

  • Kuda, O. (n.d.). Branched fatty acid esters of hydroxy fatty acids (FAHFA). FGU. [Link]

  • Piras, S., et al. (2022). Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. Molecules, 27(8), 2396. [Link]

  • Ancellin, N., et al. (2014). PPAR agonists reduce steatosis in oleic acid-overloaded HepaRG cells. Toxicology and Applied Pharmacology, 277(2), 117-127. [Link]

  • Dennis, E. A., & Spector, A. A. (2020). Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(12), 158814. [Link]

  • Wikipedia. (n.d.). Oleic acid. Wikipedia. [Link]

  • University of Bologna. (n.d.). Hydroxystearic acids considered in current study. ResearchGate. [Link]

  • Syed, I., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research, 62, 100108. [Link]

  • Gesmundo, N., et al. (1994). In vitro effects of hydroxystearic acid on the proliferation of HT29 and I407 cells. Biochemistry and Molecular Biology International, 33(4), 705-712. [Link]

  • Lee, J., et al. (2019). Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation. ACS Chemical Biology, 14(5), 967–975. [Link]

  • Winkel, A., et al. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Frontiers in Endocrinology, 12, 706842. [Link]

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  • Paluchova, V., et al. (2016). Docosahexaenoic Acid–Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes, 65(9), 2713–2725. [Link]

  • Lee, J., et al. (2019). Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation. ACS Chemical Biology, 14(5), 967–975. [Link]

  • PubChem. (n.d.). 5-Hydroxyoctadecanoic acid. PubChem. [Link]

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  • Wu, H. T., et al. (2012). Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells. The Journal of Nutritional Biochemistry, 23(10), 1264-1270. [Link]

  • D'souza, K., et al. (2011). Oleic acid activation of fatty acid handling genes is dependent on PPARδ in insulin secreting cells. Journal of Biological Chemistry, 286(3), 2207-2214. [Link]

  • Johnson, W., Jr, et al. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. International Journal of Toxicology, 34(1_suppl), 48S-54S. [Link]

  • Ould-Sidi, M., & Ould-El-Hadj, M. D. (2016). Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Materials and Environmental Science, 7(10), 3824-3829. [Link]

  • Piras, S., et al. (2020). Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis. Journal of Medicinal Chemistry, 63(22), 13636–13649. [Link]

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Foundational

5-OAHSA Signaling Pathways in Metabolic Diseases: A Comprehensive Technical Guide for Lipidomics and Drug Discovery

Executive Summary Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a groundbreaking class of endogenous signaling lipids that bridge structural lipid biology with systemic metabolic and immune regulation. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a groundbreaking class of endogenous signaling lipids that bridge structural lipid biology with systemic metabolic and immune regulation. Among the regioisomeric diversity of FAHFAs, 5-OAHSA (5-Oleic Acid ester of Hydroxy Stearic Acid) has emerged as a critical lipokine. Unlike conventional structural lipids, 5-OAHSA acts as an autocrine and endocrine signaling molecule, modulating glucose homeostasis, lipid remodeling, and inflammatory cascades.

This whitepaper provides an in-depth mechanistic analysis of 5-OAHSA signaling pathways, its pathophysiological role in metabolic diseases (Type 2 Diabetes, obesity, and oncology), and field-proven, self-validating analytical protocols required to accurately quantify these low-abundance regioisomers.

Structural Biology and Metabolic Flux of 5-OAHSA

FAHFAs exhibit profound regioisomeric diversity, meaning their biological function is strictly dictated by the position of the ester linkage. In 5-OAHSA, oleic acid is esterified to the hydroxyl group at the C5 position of stearic acid [1].

Biosynthesis and Degradation

The metabolic flux of 5-OAHSA is tightly coupled to cellular energy status. Biosynthesis is driven by Carbohydrate-Responsive Element-Binding Protein (ChREBP), which upregulates de novo lipogenesis (DNL) to supply the necessary fatty acyl-CoA substrates [2]. Recent isotopic tracing studies have identified Adipose Triglyceride Lipase (ATGL) as a key biosynthetic enzyme that catalyzes the esterification step forming the FAHFA structure [3].

Conversely, the signaling half-life of 5-OAHSA is regulated by specific hydrolases. AIG1 (Androgen-Induced Gene 1) and ADTRP (Androgen-Dependent TFPI-Regulating Protein) are the primary integral membrane hydrolases responsible for degrading FAHFAs into their constituent free fatty acids and hydroxy fatty acids, thereby terminating the signal [4].

G Glucose Glucose Uptake (GLUT4) ChREBP ChREBP Activation Glucose->ChREBP Stimulates DNL De Novo Lipogenesis (Oleate / Stearate) ChREBP->DNL Transcription ATGL ATGL (Biosynthesis) DNL->ATGL Substrate Supply OAHSA 5-OAHSA (Active Lipokine) ATGL->OAHSA Esterification Degradation AIG1 / ADTRP / CEL (Hydrolysis) OAHSA->Degradation Regulated Breakdown Metabolites Oleic Acid + 5-HSA Degradation->Metabolites Inactivation

Fig 1. 5-OAHSA metabolic flux: Biosynthesis via ChREBP/ATGL and degradation by AIG1/ADTRP.

Core Signaling Cascades in Metabolic Homeostasis

The therapeutic potential of 5-OAHSA lies in its ability to act as a potent agonist for G-protein coupled receptors (GPCRs), specifically GPR120 (FFAR4) and GPR40 (FFAR1) [5]. The downstream signaling cascades are highly tissue-specific.

Hepatic Signaling: Suppression of Endogenous Glucose Production (EGP)

In hepatocytes, 5-OAHSA binds to GPR120, which couples predominantly to the Gαi protein subunit. This activation inhibits adenylyl cyclase, leading to a sharp reduction in intracellular cAMP levels. The drop in cAMP suppresses Protein Kinase A (PKA) activity, which subsequently downregulates the maximal activity of Glucose-6-phosphatase (G6Pase) . By inhibiting this rate-limiting step, 5-OAHSA effectively blunts glucagon-stimulated endogenous glucose production [6].

Peripheral Tissue Signaling: Enhancing Glucose Uptake

In adipocytes and skeletal muscle, 5-OAHSA engages GPR120 to activate a Gαq/11 and β-arrestin-mediated cascade. This triggers the phosphorylation of Akt and its downstream target Glycogen Synthase Kinase 3β (GSK3β). The enhanced Akt signaling promotes the translocation of GLUT4 vesicles to the plasma membrane, drastically increasing insulin-stimulated glucose uptake [7].

G OAHSA 5-OAHSA GPR120 GPR120 (FFAR4) OAHSA->GPR120 Agonist Gai Gαi Protein GPR120->Gai Gaq Gαq/β-arrestin GPR120->Gaq cAMP ↓ cAMP / PKA Gai->cAMP Inhibits Adenylyl Cyclase Akt ↑ Akt / GSK3β Gaq->Akt Kinase Cascade G6Pase ↓ G6Pase Activity (Liver) cAMP->G6Pase Reduces EGP Glut4 ↑ GLUT4 Translocation (Adipose/Muscle) Akt->Glut4 Enhances Glucose Uptake

Fig 2. 5-OAHSA signaling via GPR120, modulating cAMP/PKA in liver and Akt/GLUT4 in adipocytes.

Pathophysiological Implications

Type 2 Diabetes (T2D) and Insulin Resistance

In states of diet-induced obesity and T2D, endogenous levels of 5-OAHSA and related PAHSAs are severely depleted in serum and subcutaneous white adipose tissue (WAT). This depletion correlates strongly with systemic insulin resistance. Exogenous administration of these FAHFAs restores insulin sensitivity, potentiates GLP-1 secretion, and reduces adipose tissue inflammation by inhibiting macrophage and dendritic cell activation [4].

Oncology: Lipid Reprogramming in Breast Cancer

Cancer cells hijack lipid metabolism to sustain rapid proliferation. Recent targeted lipidomics studies have revealed a paradoxical dysregulation of FAHFAs in breast cancer. While total FAHFAs are generally down-regulated in the serum of breast cancer patients, specific regioisomers—notably 9-OAHSA and 11-OAHSA —are significantly up-regulated within the tumor microenvironment itself [8]. This suggests that tumors may selectively synthesize or sequester specific OAHSA isomers to modulate local inflammatory responses or fuel survival pathways.

Quantitative Data Summary: FAHFA Isomer Comparison

To understand the structure-function relationship of FAHFAs, it is critical to compare their receptor affinities and physiological roles.

FAHFA IsomerPrimary Fatty AcidHydroxy PositionPrimary Receptor TargetKey Metabolic / Physiological Effect
5-OAHSA Oleic Acid (18:1)C5 of Stearic AcidGPR120, GPR40Enhances GLUT4 translocation; modulates immune signaling.
9-OAHSA Oleic Acid (18:1)C9 of Stearic AcidGPR120Up-regulated in breast cancer tissue; local immunomodulation.
5-PAHSA Palmitic Acid (16:0)C5 of Stearic AcidGPR120, GPR40Primes adipocytes for de novo lipogenesis; systemic insulin sensitizer.
9-PAHSA Palmitic Acid (16:0)C9 of Stearic AcidGPR120Reduces basal/glucagon-stimulated EGP; strong anti-inflammatory.

Experimental Methodologies (Self-Validating Systems)

The Pitfalls of Untargeted Metabolomics

Expert Insight: Many researchers attempt to quantify FAHFAs using untargeted Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to ESI-MS. This is a critical error. HILIC cannot separate FAHFA regioisomers (e.g., 5-OAHSA vs. 9-OAHSA). Furthermore, artifactual fatty acid dimers generated during electrospray ionization perfectly mimic the m/z of FAHFAs, leading to massive false positives [9]. Accurate quantification requires targeted Reverse-Phase (RP) LC-MS/MS.

Protocol 1: Isomer-Resolved Targeted Lipidomics for 5-OAHSA

Objective: Extract and quantify 5-OAHSA from plasma/tissue while eliminating ceramide background interference.

  • Spike Internal Standards: Add 10 pmol of isotope-labeled 13C18-12-OAHSA or d17-5-OAHSA to 100 µL of plasma or 50 mg of homogenized tissue.

  • Lipid Extraction: Perform a modified Folch extraction (Chloroform:Methanol, 2:1 v/v). Collect the lower organic phase and dry under nitrogen.

  • Solid-Phase Extraction (SPE) - Critical Step: Resuspend lipids in hexane. Load onto a pre-conditioned Silica SPE column. Wash with 5% ethyl acetate in hexane to elute neutral lipids. Elute the FAHFA fraction using 100% ethyl acetate. Causality: This step is mandatory because C16:0 ceramides share major MRM transitions with FAHFAs. SPE physically separates ceramides from the FAHFA fraction [10].

  • Reverse-Phase LC Separation: Inject onto a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm). Use a gradient of Water/Acetonitrile (Mobile Phase A) and Isopropanol/Acetonitrile (Mobile Phase B) with 0.1% formic acid. Causality: The hydrophobic interactions in the C18 column resolve the regioisomers based on the position of the ester bond.

  • MS/MS Detection: Operate in negative ESI mode using Multiple Reaction Monitoring (MRM). Monitor the parent ion m/z transition to the specific fatty acid fragment (e.g., m/z 563 → 281 for OAHSA).

G Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Folch / Bligh-Dyer) Sample->Extraction SPE Solid-Phase Extraction (SPE) Removes Ceramide Background Extraction->SPE Enrichment LC Reverse-Phase LC Resolves Regioisomers SPE->LC Injection MS ESI-MS/MS (MRM) Diagnostic Fragments LC->MS Separation Data Absolute Quantification (Isotope-labeled Internal Stds) MS->Data Analysis

Fig 3. Targeted lipidomics workflow for FAHFA quantification, emphasizing SPE and RP-LC steps.

Protocol 2: In Vitro 13C6-Glucose Uptake Assay in Adipocytes

Objective: Validate the functional efficacy of 5-OAHSA on insulin-stimulated glucose uptake.

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes over 8 days. Serum-starve cells in DMEM (no glucose, no phenol red) for 2 hours prior to the assay.

  • Ligand Priming: Pre-incubate cells with 20 µM 5-OAHSA (dissolved in DMSO, final concentration <0.1%) for 30 minutes. Causality: Pre-incubation allows sufficient time for GPR120-mediated Akt phosphorylation and subsequent GLUT4 vesicle docking at the membrane [11].

  • Tracer Addition: Add 1 mM 13C6-glucose (heavy isotope tracer) and 10 nM insulin. Incubate for exactly 15 minutes.

  • Metabolite Quenching: Rapidly aspirate media and quench metabolism by adding 80% cold methanol (-80°C).

  • Analysis: Scrape cells, centrifuge to remove proteins, and analyze the supernatant via LC-MS to quantify intracellular 13C6-hexose-6-phosphate levels as a direct proxy for glucose uptake velocity.

References

  • MDPI. The Regulation of Lipokines by Environmental Factors. Retrieved from [Link]

  • NIH PMC. ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. Retrieved from[Link]

  • NIH PMC. The Measurement, Regulation, and Biological Activity of FAHFAs. Retrieved from [Link]

  • JCI. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms. Retrieved from[Link]

  • NIH PMC. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Retrieved from [Link]

  • NIH PMC. The Metabolomic Characteristics and Dysregulation of Fatty Acid Esters of Hydroxy Fatty Acids in Breast Cancer. Retrieved from [Link]

  • NIH PMC. Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines. Retrieved from[Link]

  • ACS Publications. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Retrieved from[Link]

  • NIH PMC. Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice. Retrieved from [Link]

Exploratory

The In Vivo Metabolic Fate of 5-(Oleoyloxy)octadecanoic Acid (5-OAHSA): A Comprehensive Guide for Lipidomics and Drug Development

Executive Summary Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous mammalian lipids with profound anti-diabetic and anti-inflammatory properties. Among these, 5-(O...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous mammalian lipids with profound anti-diabetic and anti-inflammatory properties. Among these, 5-(Oleoyloxy)octadecanoic Acid (5-OAHSA) has emerged as a critical lipokine. Initially identified as one of the most abundantly expressed FAHFAs in the serum of glucose-tolerant AG4OX mice[1], 5-OAHSA serves as a vital signaling molecule connecting lipid metabolism with systemic glucose homeostasis.

This technical whitepaper provides an authoritative, in-depth analysis of the in vivo metabolic fate of 5-OAHSA. Designed for researchers and drug development professionals, it elucidates the molecular causality behind 5-OAHSA's biosynthesis, storage, and degradation, while establishing self-validating experimental protocols for its accurate quantification in biological matrices.

Molecular Identity and Pharmacological Profile

5-OAHSA is structurally defined as an ester where oleic acid (a C18:1 monounsaturated fatty acid) is linked to the 5th carbon of a hydroxy stearic acid (a C18:0 saturated fatty acid) backbone[1].

  • Chemical Formula: C36H68O4

  • Molecular Weight: 564.9 g/mol

  • CAS Number: 1997286-66-4[1]

In vivo, 5-OAHSA acts as an endocrine and paracrine signaling lipid. Its primary mechanism of action involves binding to the G-protein coupled receptor GPR120[2]. Activation of the GPR120 axis in adipocytes increases GLUT4 translocation, thereby directly facilitating glucose uptake. Systemically, 5-OAHSA stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells and insulin from pancreatic β-cells, culminating in improved glucose tolerance and a marked reduction in adipose tissue inflammation[2].

In Vivo Metabolic Fate: Synthesis, Storage, and Degradation

Understanding the pharmacokinetics of 5-OAHSA requires mapping its journey from de novo lipogenesis to enzymatic clearance. The metabolic lifecycle of 5-OAHSA is not a simple linear pathway; it involves a dynamic buffering system within lipid droplets.

Biosynthesis and the TAG Estolide Reservoir

5-OAHSA is synthesized endogenously, primarily within white adipose tissue (WAT). The hydroxy fatty acid backbone is generated via oxidation processes, followed by specific esterification with oleoyl-CoA.

A critical metabolic paradox observed in early FAHFA research was that while these lipids are associated with de novo lipogenesis (a "fed state" process), their circulating levels paradoxically peak during fasting. The causality behind this lies in TAG estolides . Upon synthesis, the majority of 5-OAHSA is rapidly esterified into triacylglycerols (TAGs) to form TAG estolides, sequestering the bioactive lipid within intracellular lipid droplets[3].

Mobilization via ATGL-Mediated Lipolysis

During fasting or cold exposure, sympathetic nervous system activation stimulates lipolysis. Adipose Triglyceride Lipase (ATGL) acts as the primary enzyme responsible for cleaving the estolide bonds within the TAG reservoir[3]. This enzymatic cleavage liberates free 5-OAHSA into the systemic circulation, explaining the fasting-induced spike in serum FAHFA levels.

Enzymatic Degradation and Clearance

To maintain metabolic homeostasis and prevent continuous GPR120 overstimulation, 5-OAHSA is tightly regulated by specific hydrolytic enzymes. The atypical hydrolases AIG1 (Androgen-induced gene 1) and ADTRP (Androgen-dependent TFPI-regulating protein) are the primary enzymes responsible for the catabolism of FAHFAs in vivo[4]. These enzymes cleave the ester bond of 5-OAHSA, yielding free oleic acid and 5-hydroxy stearic acid, which are subsequently cleared via standard mitochondrial β-oxidation pathways.

In vivo metabolic lifecycle of 5-OAHSA: synthesis, TAG estolide storage, and AIG1/ADTRP degradation.

Experimental Methodologies for 5-OAHSA Tracking

Accurate quantification of 5-OAHSA in biological matrices is notoriously difficult due to its low endogenous abundance (low nM range) and severe ion suppression from highly abundant structural lipids (e.g., phospholipids and standard triacylglycerols). The following step-by-step protocol establishes a self-validating system for absolute quantification.

Self-Validating Extraction Protocol

Causality Check: Why use Solid-Phase Extraction (SPE)? Direct injection of lipid extracts into an LC-MS system results in matrix effects where abundant phospholipids outcompete FAHFAs for ionization charge. Silica-based SPE separates the less polar FAHFAs from highly polar phospholipids, ensuring high-fidelity MS detection[5].

  • Sample Aliquoting & Internal Standard Spiking:

    • Aliquot 100 µL of plasma or 50 mg of homogenized adipose tissue.

    • Critical Validation Step: Immediately spike the sample with 10 pmol of 5-OAHSA-d17 (CAS: 2714169-20-5)[6]. Using a heavy-isotope internal standard corrects for downstream extraction losses and ionization variances, ensuring absolute rather than relative quantification.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of a Folch mixture (Chloroform:Methanol, 2:1 v/v). Vortex for 5 minutes.

    • Add 200 µL of MS-grade water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes.

    • Collect the lower organic phase (containing total lipids) and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Fractionation:

    • Reconstitute the dried lipid film in 200 µL of Chloroform.

    • Condition a Silica SPE cartridge (e.g., 100 mg) with 2 mL Hexane.

    • Load the sample. Wash with 2 mL of Chloroform (elutes neutral lipids like non-estolide TAGs).

    • Elute the FAHFA fraction with 2 mL of Chloroform:Ethyl Acetate (95:5 v/v)[5].

    • Evaporate the eluate and reconstitute in 50 µL of Methanol for LC-MS/MS injection.

LC-MS/MS Analytical Workflow

Causality Check: Why use an isocratic elution profile for specific FAHFAs? Isomeric separation (e.g., distinguishing 5-OAHSA from 9-OAHSA) requires high theoretical plate counts. An isocratic flow maximizes column interaction time, resolving positional isomers that share identical mass transitions[5].

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 1.7 μm, 2.1 mm × 100 mm). Run an isocratic flow at 0.2 mL/min using 93:7 Methanol/Water supplemented with 5 mM ammonium acetate and 0.03% ammonium hydroxide[5].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific transition of the parent FAHFA to the esterified fatty acid fragment. For 5-OAHSA, monitor m/z 563.5 → 281.2 (loss of the oleate carboxylate anion).

Standardized LC-MS/MS workflow for absolute quantification of 5-OAHSA in biological matrices.

Quantitative Data Summary

The following table synthesizes the critical physiochemical and analytical parameters required for the successful in vitro and in vivo handling of 5-OAHSA.

Parameter5-OAHSA (Analyte)5-OAHSA-d17 (Internal Standard)
CAS Number 1997286-66-4[1]2714169-20-5[6]
Molecular Formula C36H68O4C36H51D17O4
Molecular Weight 564.9 g/mol 582.0 g/mol
Precursor Ion [M-H]⁻ m/z 563.5m/z 580.5
Product Ion (MRM) m/z 281.2 (Oleate fragment)m/z 281.2 (Oleate fragment)
Solubility (DMF) 20 mg/mL[6]20 mg/mL[6]
Solubility (Ethanol:PBS 1:1) 0.5 mg/mL[6]0.5 mg/mL[6]
Primary Storage Form (In Vivo) TAG Estolides[3]N/A
Primary Degradation Enzymes AIG1, ADTRP[4]N/A

References

  • Adiponectin, Leptin, and Fatty Acids in the Maintenance of Metabolic Homeostasis Through Adipose Tissue Crosstalk. National Center for Biotechnology Information (PMC).[Link]

  • Detection and Structural Characterization of SFAHFA Homologous Series in Mouse Colon Contents by LTQ-Orbitrap-MS and Their Implication in Influenza Virus Infection. Journal of the American Society for Mass Spectrometry.[Link]

  • Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice. Diabetes (American Diabetes Association).[Link]

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry.[Link]

Sources

Foundational

Unveiling the Therapeutic Potential of 5-OAHSA: A Comprehensive Structure-Activity Relationship (SAR) Guide

Executive Summary Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a transformative class of endogenous signaling lipids that bridge metabolic regulation and immune homeostasis[1][2]. Among the diverse FAHFA f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a transformative class of endogenous signaling lipids that bridge metabolic regulation and immune homeostasis[1][2]. Among the diverse FAHFA families, 5-OAHSA (5-oleic acid hydroxy stearic acid) has emerged as a structurally unique and highly potent bioactive lipid[1]. Originally discovered to be abundantly expressed in the serum of glucose-tolerant AG4OX mice, 5-OAHSA exhibits profound anti-diabetic properties by potentiating glucose-stimulated insulin secretion (GSIS) and enhancing insulin-stimulated glucose transport[1][3].

As a Senior Application Scientist navigating the complexities of lipidomics, it is clear that the biological efficacy of FAHFAs is not universal; it is strictly governed by their structural topology. This whitepaper deconstructs the structure-activity relationship (SAR) of 5-OAHSA, maps its receptor pharmacology, and establishes self-validating experimental protocols for its quantification and functional assessment.

The Molecular Anatomy of 5-OAHSA

Unlike conventional lipids, FAHFAs are characterized by regioisomeric diversity, meaning their biological function varies drastically depending on the exact carbon position of the ester linkage[2].

  • Chemical Identity: (9Z)-9-octadecenoic acid, 1-(3-carboxypropyl)tetradecyl ester[1].

  • Structural Composition: 5-OAHSA consists of a monounsaturated oleic acid (C18:1) esterified to the 5-hydroxyl group of a saturated stearic acid (C18:0) backbone[1].

  • Physicochemical Properties: With a molecular weight of 564.9 g/mol , 5-OAHSA is highly lipophilic. It is soluble in organic solvents such as ethanol (~20 mg/ml) and DMSO (~15 mg/ml) but is only sparingly soluble in aqueous buffers[4].

Application Insight: When designing in vitro assays, 5-OAHSA must be stored at -20°C in a methyl acetate or ethanol stock[4]. To prevent precipitation in aqueous media, the lipid should be diluted into the working buffer (e.g., PBS) immediately prior to cellular application, keeping the final solvent concentration below 0.1% to avoid cellular toxicity[3][4].

Structure-Activity Relationship (SAR) Dynamics

The pharmacological profile of FAHFAs is dictated by two primary structural coordinates: the position of the ester branch point and the saturation state of the acyl chain.

The Criticality of the Ester Branch Point (Regioisomerism)

The proximity of the ester bond to the carboxylate head group dictates the three-dimensional conformation of the lipid. Branching at the 5-position (as in 5-OAHSA) creates a specific steric "kink" that optimally engages the hydrophobic binding pockets of target receptors.

  • Metabolic Potentiation: Aryal et al. demonstrated that only the 5- and 9-FAHFA isomers (e.g., 5-OAHSA, 9-OAHSA) are capable of potentiating insulin-stimulated glucose transport in 3T3-L1 adipocytes[3].

  • Loss of Function: Moving the ester bond distally along the carbon chain abolishes this activity. Isomers such as 10-, 12-, and 13-OAHSA completely fail to potentiate glucose transport[3]. Furthermore, 13-OAHSA has no effect on macrophage phagocytosis in the presence of LPS, a function preserved in the 5- and 9-isomers[3].

Acyl Chain Saturation

The nature of the esterified fatty acid—whether saturated (Palmitic/PAHSA, Stearic/SAHSA) or unsaturated (Oleic/OAHSA, Palmitoleic/POHSA)—further tunes the lipid's bioactivity. FAHFAs containing unsaturated acyl chains combined with high branching near the carboxylate head group (e.g., 5-OAHSA) are statistically more likely to potentiate GSIS, whereas those with lower branching tend to lean strictly toward anti-inflammatory roles[5].

Table 1: Comparative SAR Profile of FAHFA Regioisomers

Data synthesized from established in vitro models comparing regioisomeric activity[3][5].

FAHFA IsomerAcyl ChainBranch PositionGSIS Potentiation (MIN6/Islets)Glucose Uptake (3T3-L1)Anti-Inflammatory Activity
5-OAHSA Oleic (C18:1)C-5 High High Moderate
9-OAHSAOleic (C18:1)C-9HighHighHigh
12-OAHSAOleic (C18:1)C-12Low / NoneLow / NoneModerate
5-PAHSAPalmitic (C16:0)C-5HighHighModerate
13-PAHSAPalmitic (C16:0)C-13Low / NoneLow / NoneLow / None

Mechanistic Pathways: Receptor Engagement

FAHFAs act as endogenous ligands for specific G-protein coupled receptors (GPCRs), primarily GPR120 (FFAR4) and GPR40 (FFAR1) [5][6].

The binding of 5-OAHSA to GPR40/120 on pancreatic β-cells triggers a Gq/11-coupled intracellular cascade. This activates Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent release of intracellular calcium ( Ca2+ ) is the mechanical driver that potentiates the exocytosis of insulin granules (GSIS)[5]. Concurrently, GPR120 activation in immune cells recruits the β -arrestin pathway, which dampens pro-inflammatory cytokine expression and enhances macrophage phagocytosis[3][5].

Signaling Ligand 5-OAHSA (Endogenous Ligand) Receptor GPR120 / GPR40 (GPCRs) Ligand->Receptor Gq Gq/11 Pathway Receptor->Gq Arrestin β-Arrestin Pathway Receptor->Arrestin Ca Intracellular Ca2+ ↑ Gq->Ca Immune Cytokine Suppression (Anti-inflammatory) Arrestin->Immune Metabolic GSIS & Glucose Uptake (Metabolic Homeostasis) Ca->Metabolic

Fig 1. 5-OAHSA dual-pathway signaling via GPR120/GPR40 mediating metabolic and immune responses.

Experimental Methodologies & Protocols

To ensure high-fidelity data, researchers must implement self-validating systems when working with 5-OAHSA. Below are standardized workflows for analytical quantification and functional screening.

Isomer-Resolved LC-MS/MS Quantification

Distinguishing 5-OAHSA from its 9- and 12-isomers is analytically challenging because they share identical molecular weights and similar fragmentation patterns. Isomer resolution relies heavily on optimized reverse-phase liquid chromatography (LC) combined with diagnostic MS/MS fragmentation[2].

Step-by-Step Protocol:

  • Sample Extraction: Perform a redox-stabilized liquid-liquid extraction (LLE) using methanol/chloroform. Causality: The oleic acid moiety of 5-OAHSA is highly susceptible to auto-oxidation. Performing extraction on ice with antioxidants ensures >90% recovery without artifactual degradation[2].

  • Internal Standardization: Spike the sample with 5-OAHSA-d17 (a heavily deuterated internal standard) prior to extraction[7]. Causality: This corrects for matrix-induced ionization suppression and extraction losses, enabling absolute quantification[2][7].

  • Solid Phase Extraction (SPE) Enrichment: Pass the organic phase through a pre-washed silica SPE column. Causality: Unwashed SPE columns are a known source of high background noise that can mask low-abundance FAHFAs[8].

  • UHPLC Separation: Utilize a C18 or C30 reverse-phase column (e.g., Acquity UPLC BEH C18). Run an isocratic flow at 0.2 mL/min using 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide[8].

  • MRM Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Target the specific Multiple Reaction Monitoring (MRM) transition for 5-OAHSA: m/z 563.5 → 281.2 (representing the cleavage of the oleic acid fragment)[5].

Validation Checkpoint: The calibration curve utilizing the 5-OAHSA-d17 standard must achieve an R2≥0.995 [2]. If the 5-OAHSA peak exhibits tailing or co-elutes with the 9-isomer, the isocratic methanol ratio must be incrementally adjusted to restore baseline resolution[2][8].

LCMS Sample Biological Matrix (Plasma/Tissue) IS Spike Internal Std (5-OAHSA-d17) Sample->IS Ext Redox-Stabilized Extraction IS->Ext SPE SPE Column Enrichment Ext->SPE LC UHPLC Separation (C18 Isocratic) SPE->LC MS MRM MS/MS (m/z 563.5 -> 281.2) LC->MS Data Isomer-Specific Quantification MS->Data

Fig 2. Targeted LC-MS/MS analytical workflow for the isomer-resolved quantification of 5-OAHSA.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

To evaluate the metabolic potentiation of 5-OAHSA, clonal pancreatic β -cells (MIN6) or isolated human islets are utilized[3].

Step-by-Step Protocol:

  • Cell Preparation: Seed MIN6 cells in multi-well plates and culture until 80% confluent.

  • Starvation Phase: Wash cells and incubate in a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer for 2 hours to establish a baseline.

  • Lipid Pre-incubation: Treat cells with 20 µM of 5-OAHSA (diluted from a DMSO stock into KRBH, final DMSO < 0.1%) or a vehicle control for 1 hour[3].

  • Glucose Stimulation: Expose the cells to either low glucose (2.5 mM) or high glucose (20 mM) for 45 minutes[3].

  • Quantification: Collect the supernatant and quantify secreted insulin using a high-sensitivity ELISA.

Validation Checkpoint: Ensure basal insulin secretion remains low in the 2.5 mM glucose control. A failure to observe a statistically significant increase in the 20 mM glucose + vehicle control indicates impaired β -cell responsiveness, rendering the 5-OAHSA potentiation data invalid[3].

Conclusion

The therapeutic ceiling of FAHFAs is intrinsically linked to their structural geometry. 5-OAHSA stands out as a premier candidate for metabolic research due to the optimal positioning of its C-5 ester bond and the flexibility of its oleic acid chain, which together maximize GPR40/120 receptor engagement[3][5]. As drug development professionals look toward lipid-based therapeutics for Type 2 Diabetes and inflammatory disorders, maintaining stringent analytical resolution of these regioisomers will be the dividing line between reproducible biology and experimental artifact.

References

  • Aryal, P., Syed, I., Lee, J., et al. "Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs)." J. Lipid Res. 62, 100108 (2021). URL: [Link]

  • Syed, I., et al. "A Faster Protocol for Endogenous FAHFA Measurements." NIH Public Access / PMC. URL: [Link]

  • ResearchGate. "Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements." URL: [Link]

  • MDPI. "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods." URL: [Link]

Sources

Exploratory

5-(Oleoyloxy)octadecanoic Acid (5-OAHSA): A Comprehensive Literature Review and Analytical Guide

Executive Summary & Biological Context Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a recently discovered class of endogenous signaling lipids that bridge metabolic regulation and immune homeostasis[1]. Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a recently discovered class of endogenous signaling lipids that bridge metabolic regulation and immune homeostasis[1]. Among the most structurally intriguing and biologically active members of this family is 5-(Oleoyloxy)octadecanoic acid (5-OAHSA) . Structurally, 5-OAHSA is formed through the esterification of an oleic acid (18:1) moiety to the hydroxyl group at the C-5 position of hydroxystearic acid (18:0)[1].

Initially identified through untargeted lipidomics in adipose-specific GLUT4-overexpressing (AG4OX) mice, OAHSAs are highly abundant in serum and adipose tissue[1],[2]. As a regulatory lipid, 5-OAHSA has become a high-priority target in drug development for metabolic syndromes, type 2 diabetes, and oncology due to its potent insulin-sensitizing and anti-inflammatory properties[3],[4].

Mechanistic Pharmacology and Pathway Dynamics

To leverage 5-OAHSA in therapeutic applications, researchers must understand the causality behind its biological effects. The regioisomeric position of the ester bond (C-5) dictates its binding affinity to downstream receptors.

Metabolic Regulation: Insulin Sensitization

Research demonstrates that[3]. In 3T3-L1 adipocytes, the introduction of 5-OAHSA potentiates insulin-stimulated glucose transport by 20%–60% at submaximal insulin concentrations (10 nM)[3]. The causality of this effect lies in the lipid's ability to amplify intracellular insulin signaling cascades, facilitating the rapid translocation of GLUT4 vesicles to the plasma membrane. Notably, while the 5- and 9-isomers exhibit this potentiation, isomers with ester bonds further down the carbon chain (e.g., 12-OAHSA, 13-OAHSA) fail to stimulate glucose transport, highlighting strict structure-activity relationships (SAR)[3].

Immunomodulation: Macrophage Activation

Beyond metabolic control, 5-OAHSA modulates the innate immune response. In lipopolysaccharide (LPS)-stimulated environments, 5-OAHSA significantly enhances macrophage phagocytosis[3]. This activity mirrors the effects of alpha-linolenic acid, suggesting that 5-OAHSA helps resolve acute inflammation by promoting the clearance of cellular debris and pathogens.

Oncological Biomarker Potential

Recent metabolomic profiling has identified OAHSA isomers as significantly dysregulated in breast cancer (BC) tissues[5]. Specifically, predictive Receiver Operating Characteristic (ROC) models utilizing 5-OAHSA and 9-OAHSA yielded Area Under the Curve (AUC) values greater than 0.9, establishing these lipids as highly sensitive and specific biomarkers for tumor-induced metabolic reprogramming[5].

Pathway Lipid Endogenous Lipid Pool (Oleic Acid + 5-Hydroxystearic Acid) Synthesis Biosynthesis in Adipose Tissue Lipid->Synthesis OAHSA 5-OAHSA (5-(Oleoyloxy)octadecanoic Acid) Synthesis->OAHSA Insulin Insulin Signaling Pathway OAHSA->Insulin Immune Macrophage Activation OAHSA->Immune GLUT4 GLUT4 Translocation Insulin->GLUT4 Glucose Increased Glucose Uptake (Insulin Sensitivity) GLUT4->Glucose Phago Enhanced Phagocytosis (Anti-inflammatory) Immune->Phago

Fig 1. Biosynthetic origin and downstream metabolic/immune signaling pathways of 5-OAHSA.

Standardized Analytical Methodology for 5-OAHSA Quantification

Accurate quantification of 5-OAHSA requires resolving it from dozens of positional isomers (e.g., 9-OAHSA, 12-OAHSA) and background lipid matrices. The following self-validating LC-MS/MS protocol ensures high-fidelity detection and prevents false-positive baseline inflation[2],[6].

Step-by-Step Experimental Protocol
  • Sample Preparation & Lipid Extraction : Homogenize tissue or plasma in a monophasic extraction solvent (Methanol:Chloroform, 2:1 v/v) containing BHT/EDTA to prevent oxidation[6]. Spike the sample with a deuterated internal standard such as[7]. Causality: The inclusion of an internal standard prior to extraction corrects for matrix effects, variable extraction efficiencies, and ion suppression during MS analysis.

  • Solid-Phase Extraction (SPE) Enrichment : Pass the organic extract through a silica-based SPE cartridge to enrich the low-abundance FAHFAs. Critical Step: Pre-wash the cartridge with 10 mL of ethyl acetate and 10 mL of methanol. Causality: Unwashed SPE columns release polymeric contaminants that isobarically overlap with FAHFA signals, severely inflating background noise and compromising the Lower Limit of Quantification (LLOQ)[2].

  • Chromatographic Separation (UPLC) : Inject 10 µL of the reconstituted sample onto a high-resolution C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm). Utilize an isocratic mobile phase of 93:7 Methanol:Water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide at a flow rate of 0.2 mL/min[2]. Causality: Isocratic elution prevents the baseline drift associated with gradient changes and provides the theoretical plates necessary to separate the 5-OAHSA peak (eluting at ~24 minutes) from the closely related 9-OAHSA and 12-OAHSA isomers[2].

  • Mass Spectrometry (Negative Ion MRM) : Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions to validate the ester linkage and hydroxy position[2],[6].

Workflow Sample Biological Sample (Plasma/Tissue) Extraction LLE Extraction (MeOH:CHCl3) Sample->Extraction SPE SPE Enrichment (Pre-washed columns) Extraction->SPE LC UPLC Separation (C18, Isocratic) SPE->LC MS MS/MS Detection (Negative MRM) LC->MS Data Data Analysis (Isomer Identification) MS->Data

Fig 2. Step-by-step LC-MS/MS analytical workflow for the quantification of 5-OAHSA.

Quantitative Data Presentation

To successfully identify 5-OAHSA via mass spectrometry, researchers must monitor specific precursor-to-product ion transitions. The table below summarizes the optimized MRM parameters required for targeted lipidomics[2],[5].

Table 1: Multiple Reaction Monitoring (MRM) Parameters for OAHSA Profiling

AnalytePrecursor Ion [M-H]⁻ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Biological Role / Note
5-OAHSA 563.5281.2 (Oleic Acid)299.2 (Hydroxystearic Acid)Insulin sensitizer; upregulated in breast cancer.
9-OAHSA 563.5281.2 (Oleic Acid)299.2 (Hydroxystearic Acid)Immunomodulator; enhances macrophage phagocytosis.
5-OAHSA-d17 (IS) 580.6281.2 (Oleic Acid)316.3 (Deuterated HSA)Internal Standard for absolute quantitation.

Technical Note: For OAHSA isomers, the dehydrated hydroxystearic acid ion [HSA-H2O]⁻ and the oleic acid ion both yield an identical m/z of 281.2[2]. Careful chromatographic retention time alignment using authentic synthetic standards is strictly required to differentiate positional isomers.

References

  • Title : Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) Source : Journal of Lipid Research (via PubMed Central) URL :[Link]

  • Title : A Faster Protocol for Endogenous FAHFA Measurements Source : Journal of Lipid Research (via PubMed Central) URL :[Link]

  • Title : The Metabolomic Characteristics and Dysregulation of Fatty Acid Esters of Hydroxy Fatty Acids in Breast Cancer Source : Metabolites (MDPI) URL :[Link]

Sources

Foundational

5-OAHSA: Molecular Mechanisms, Isomeric Bioactivity, and Analytical Workflows in Insulin Sensitization

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: 5-octadecenoyloxy-heptadecanoic acid / 5-oleic acid ester of hydroxy stearic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: 5-octadecenoyloxy-heptadecanoic acid / 5-oleic acid ester of hydroxy stearic acid (5-OAHSA)

Executive Summary: The Emergence of OAHSAs

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous mammalian lipids characterized by potent anti-diabetic and anti-inflammatory properties[1]. While early research predominantly focused on Palmitic Acid Hydroxy Stearic Acids (PAHSAs), recent lipidomic profiling has identified Oleic Acid Hydroxy Stearic Acids (OAHSAs) as one of the most abundantly expressed FAHFA families. This is particularly evident in the serum of glucose-tolerant AG4OX mice, a model engineered to overexpress the GLUT4 glucose transporter specifically in adipose tissue[1][2].

Structurally, 5-OAHSA consists of an oleic acid (C18:1) moiety esterified to the hydroxyl group at the 5th carbon of stearic acid (C18:0)[1]. This specific regiochemistry is not merely a structural footnote; it is the fundamental driver of its biological activity. This whitepaper provides an in-depth technical analysis of 5-OAHSA, detailing its mechanism of action in insulin sensitization, the critical nature of its isomeric structure, and field-validated analytical protocols for its quantification.

Mechanistic Pathways: How 5-OAHSA Modulates Insulin Sensitivity

The therapeutic promise of 5-OAHSA lies in its ability to enhance systemic glucose homeostasis without the lipogenic side effects (e.g., weight gain) typically associated with traditional insulin sensitizers like thiazolidinediones[3]. 5-OAHSA operates through a dual-axis mechanism:

  • Direct Adipocyte Sensitization: 5-OAHSA acts directly on adipocytes to potentiate insulin-stimulated glucose transport. It does not trigger glucose uptake independently; rather, it amplifies the cellular response to existing insulin by promoting the phosphorylation cascade (PI3K/AKT) that leads to GLUT4 membrane translocation[3].

  • Incretin Modulation: Similar to its PAHSA counterparts, 5-OAHSA is implicated in the activation of intestinal G-protein coupled receptors (putatively GPR120/GPR40), leading to the enhanced secretion of Glucagon-Like Peptide-1 (GLP-1), which further supports systemic insulin sensitivity[3].

SignalingPathway OAHSA 5-OAHSA Receptor Putative GPCRs (GPR120 / GPR40) OAHSA->Receptor Binds Adipocyte Adipocyte Signaling (PI3K / AKT Pathway) OAHSA->Adipocyte Potentiates Insulin GLP1 GLP-1 Secretion Receptor->GLP1 Intestinal Cells GLUT4 GLUT4 Translocation Adipocyte->GLUT4 Promotes InsulinSens Enhanced Insulin Sensitivity GLUT4->InsulinSens Glucose Uptake GLP1->InsulinSens

Fig 1. 5-OAHSA dual-axis signaling cascade promoting systemic insulin sensitivity.

Quantitative Data: Isomer Bioactivity Profiling

The biological activity of FAHFAs is strictly dictated by the position of the ester bond. To illustrate the regioselective bioactivity of the OAHSA family, we must look at in vitro glucose transport assays. When differentiated 3T3-L1 adipocytes are treated with various OAHSA isomers, only specific configurations yield a metabolic response[3].

Table 1: Regioisomer-Specific Potentiation of Glucose Transport in 3T3-L1 Adipocytes (Assay conditions: 20 μM lipid treatment, submaximal 10 nM insulin stimulation)

FAHFA IsomerEsterification PositionPotentiation of Insulin-Stimulated Glucose TransportBiological Status
5-OAHSA C-5+20% to +60% Active
9-OAHSA C-9+20% to +60% Active
10-OAHSA C-10No significant effectInactive
12-OAHSA C-12No significant effectInactive
13-OAHSA C-13No significant effectInactive

Data synthesis demonstrates that the 5- and 9- isomers are the active stereochemical keys for unlocking insulin sensitization, rendering the 10-, 12-, and 13- isomers biologically inert in this specific pathway[3].

Advanced Analytical Workflow for 5-OAHSA Quantification

Quantifying 5-OAHSA in biological matrices (e.g., plasma, adipose tissue) is analytically demanding. Endogenous regioisomers (like 9-OAHSA and 12-OAHSA) possess identical molecular weights and highly similar polarities, requiring rigorous chromatographic resolution[4][5].

LCMSWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (5-OAHSA-d17) Sample->Spike Extraction Liquid-Liquid Extraction (Chloroform/Methanol) Spike->Extraction SPE Solid Phase Extraction (Pre-washed Silica) Extraction->SPE Organic Layer LC UPLC Separation (BEH C18, Isocratic) SPE->LC Eluate Reconstitution MS MS/MS Detection (Negative ESI, MRM) LC->MS Resolved Isomers

Fig 2. Optimized LC-MS/MS workflow for the targeted extraction and quantification of 5-OAHSA.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies incorporate built-in self-validation mechanisms.

Protocol A: Targeted LC-MS/MS Quantification of 5-OAHSA
  • Causality of Internal Standard: 5-OAHSA-d17 is utilized as the internal standard. Deuteration at 17 positions ensures an identical chromatographic retention time to endogenous 5-OAHSA while providing a distinct mass shift (+17 Da) to correct for matrix-induced ion suppression during Negative Electrospray Ionization (ESI-)[2].

  • Causality of Column Selection: An Acquity UPLC BEH C18 column (1.7 μm particle size) is strictly required. The sub-2-micron architecture provides the high theoretical plate count necessary to baseline-resolve the 5-OAHSA peak from the 9- and 12- isomers within a 30-minute isocratic run[4][5].

Step-by-Step Methodology:

  • Homogenization: Homogenize 50 mg of adipose tissue or 100 µL of plasma in 1 mL of PBS.

  • Spiking: Add 10 µL of 1 µg/mL 5-OAHSA-d17 internal standard to the homogenate[2].

  • Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex for 5 minutes. Centrifuge at 3000 x g for 10 minutes at 4°C. Extract the lower organic layer and dry under a gentle stream of nitrogen.

  • SPE Enrichment (Critical Validation Step): Pre-wash silica SPE cartridges with 10 mL of hexane/ethyl acetate. Failure to pre-wash will result in significant lipid background noise that masks the 5-OAHSA signal[4][5]. Reconstitute the dried extract in 1 mL chloroform, load onto the SPE column, and elute the FAHFA fraction using 5 mL of hexane/ethyl acetate (1:1 v/v). Dry the eluate.

  • LC-MS/MS Execution: Reconstitute in 40 µL of methanol and inject 10 µL. Run an isocratic flow at 0.2 mL/min using 93:7 Methanol:Water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v) over 30 minutes at 25°C[5]. Monitor the specific MRM transitions for 5-OAHSA in negative mode.

Protocol B: In Vitro 3T3-L1 Adipocyte Glucose Transport Assay
  • Causality of Submaximal Insulin: This assay utilizes a submaximal insulin dose (10 nM). At maximal insulin concentrations, the GLUT4 translocation machinery is fully saturated. A submaximal dose creates a dynamic baseline, allowing the potentiating effect of 5-OAHSA to be mathematically distinguishable from standard insulin action[3].

Step-by-Step Methodology:

  • Differentiation: Differentiate 3T3-L1 murine fibroblasts into mature adipocytes over 8-10 days using a standard IBMX/Dexamethasone/Insulin cocktail.

  • Pre-Treatment: Incubate differentiated adipocytes with 20 μM of 5-OAHSA (final DMSO concentration <0.1%) or vehicle control for 24 hours[3].

  • Starvation: Wash cells twice with warm PBS and incubate in serum-free, low-glucose DMEM for 2 hours to establish a basal metabolic state.

  • Stimulation: Treat cells with submaximal insulin (10 nM) for exactly 30 minutes at 37°C[3].

  • Uptake Measurement: Add 2-Deoxy-D-[3H]glucose (0.1 μCi/well) and 100 μM unlabeled 2-deoxyglucose for 10 minutes.

  • Termination: Stop the reaction by washing rapidly with ice-cold PBS containing 10 mM glucose. Lyse cells in 0.1 N NaOH, quantify intracellular radioactivity using a liquid scintillation counter, and normalize to total protein content.

Translational Perspectives in Drug Development

The discovery that 5-OAHSA and its regioisomers naturally occur in human plasma and are regulated by physiological states positions them as prime candidates for metabolic syndrome therapeutics[1][4]. Because 5-OAHSA enhances insulin sensitivity without acting as a direct agonist that forces unregulated glucose uptake, it presents a lower risk for hypoglycemic events. Future drug development efforts must focus on synthesizing stable 5-OAHSA analogs that resist endogenous esterase cleavage while maintaining the precise C-5 regiochemistry required for receptor activation.

References

  • [1] Cayman Chemical. 5-OAHSA (CAS Number: 1997286-66-4). Cayman Chemical. URL:

  • [3] Aryal, P., Syed, I., Lee, J., et al. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research (NCBI/PMC). URL:

  • [2] Cayman Chemical. 5-OAHSA-d17 (CAS Number: 2714169-20-5). Cayman Chemical. URL:

  • [4] Syed, I., Lee, J., Moraes-Vieira, P. M., et al. A Faster Protocol for Endogenous FAHFA Measurements. Analytical Chemistry (NCBI/PMC). URL:

  • [5] Syed, I., Lee, J., Moraes-Vieira, P. M., et al. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry (ACS Publications). URL:

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Chemical Synthesis and Analytical Validation of 5-(Oleoyloxy)octadecanoic Acid (5-OAHSA)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide an authoritative, mechanistically grounded protocol for the synthesis and analytical validation of the bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Purpose: To provide an authoritative, mechanistically grounded protocol for the synthesis and analytical validation of the bioactive lipid 5-OAHSA.

Introduction & Biological Significance

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a groundbreaking class of endogenous bioactive lipids[1]. Initially discovered in the adipose tissue of AG4OX mice (which overexpress the Glut4 glucose transporter), FAHFAs exhibit potent anti-diabetic and anti-inflammatory effects[1][2]. Structurally, these lipids consist of a fatty acid esterified to a hydroxy fatty acid. Among the various FAHFA families, oleic acid esters of hydroxy stearic acids (OAHSAs) are particularly abundant in glucose-tolerant models[1].

The 5-OAHSA regioisomer features an oleic acid moiety esterified at the 5th carbon of stearic acid[1]. Because natural biological extracts yield complex mixtures of FAHFA regioisomers (e.g., 5-, 9-, 12-, and 13-OAHSA) in extremely low abundances, the de novo chemical synthesis of pure 5-OAHSA is an absolute prerequisite for targeted biological assays and for use as an analytical internal standard[3][4].

Mechanistic Rationale & Synthesis Strategy

As a Senior Application Scientist, I frequently observe a common pitfall in lipid synthesis: the improper selection of protecting groups. The synthesis of 5-OAHSA requires the esterification of the C5-hydroxyl of 5-hydroxystearic acid (5-HSA) with oleic acid.

  • The Polymerization Problem: If one attempts to directly couple 5-HSA with oleic acid using standard carbodiimide chemistry, the unprotected carboxylic acid of 5-HSA will activate and react with the C5-hydroxyl of neighboring molecules, rapidly forming estolide polymers.

  • The Hydrogenation Trap: To prevent polymerization, the carboxylic acid must be temporarily masked. Novice protocols often utilize benzyl esters. However, removing a benzyl ester requires palladium-catalyzed hydrogenation (Pd/C, H₂). Exposing the oleate moiety to these conditions will inevitably reduce its critical (9Z)-double bond, converting the final product into 5-SAHSA (stearic acid ester) instead of the desired 5-OAHSA.

  • The Optimal Solution: This protocol employs an orthogonal tert-butyl ester protecting group. We utilize O-tert-butyl-N,N-diisopropylisourea, which selectively protects the carboxylic acid under mild conditions without activating it, leaving the C5-hydroxyl free. Following Steglich esterification, the tert-butyl group is cleanly cleaved using trifluoroacetic acid (TFA). This acidic deprotection preserves the (9Z)-alkene of the oleate moiety, ensuring high stereochemical and structural fidelity.

Quantitative Reagent Parameters

Table 1: Key Reagents and Stoichiometry for 5-OAHSA Synthesis

Reagent Role Equivalents MW ( g/mol ) Notes
5-Hydroxystearic acid (5-HSA) Starting Material 1.0 300.48 Core backbone
O-tert-butyl-N,N-diisopropylisourea Protecting Agent 2.0 200.32 Mild carboxyl protection
Oleic Acid Acyl Donor 1.2 282.47 (9Z)-octadecenoic acid
EDC·HCl Coupling Agent 1.5 191.70 Preferred over DCC
DMAP Catalyst 0.5 122.17 Acyl transfer catalyst

| Trifluoroacetic Acid (TFA) | Deprotecting Agent | Excess | 114.02 | Cleaves tert-butyl ester |

Step-by-Step Synthesis Protocol
Phase 1: Synthesis of tert-Butyl 5-hydroxystearate (Carboxyl Protection)
  • Preparation: Dissolve 1.0 eq of 5-HSA in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Protection: Add 2.0 eq of O-tert-butyl-N,N-diisopropylisourea dropwise to the solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C) for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature, filter off the precipitated diisopropylurea byproduct, and concentrate the filtrate in vacuo. Purify via flash chromatography to isolate tert-butyl 5-hydroxystearate.

Phase 2: Steglich Esterification
  • Activation: Dissolve the protected intermediate (1.0 eq) and Oleic acid (1.2 eq) in anhydrous DCM.

  • Coupling: Add EDC·HCl (1.5 eq) and DMAP (0.5 eq). Stir at room temperature for 12 hours.

    • Expert Insight: We explicitly recommend EDC·HCl over DCC. The byproduct of EDC is a water-soluble urea derivative that is easily removed during an aqueous wash. DCC produces dicyclohexylurea (DCU), which is highly soluble in lipidic mixtures and notoriously difficult to purify away from long-chain fatty acid esters.

  • Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Phase 3: Global Deprotection
  • Cleavage: Dissolve the crude esterified intermediate in a 20% solution of TFA in DCM. Stir at room temperature for 2 hours.

  • Isolation: Evaporate the solvent and residual TFA under a gentle stream of nitrogen. Purify the residue via silica gel chromatography (eluting with a gradient of Hexanes to Hexanes:Ethyl Acetate 8:2 containing 0.1% acetic acid) to yield pure 5-OAHSA.

Synthesis_Workflow A 5-Hydroxystearic Acid (5-HSA) B tert-Butyl 5-hydroxystearate (Protected Intermediate) A->B O-tert-butyl-N,N-diisopropylisourea (Prevents polymerization) C tert-Butyl 5-(oleoyloxy)octadecanoate (Esterified Intermediate) B->C Oleic Acid, EDC·HCl, DMAP (Steglich Esterification) D 5-OAHSA (Final Target) C->D TFA / DCM (Preserves 9Z-alkene)

Fig 1. Chemical synthesis workflow of 5-OAHSA utilizing orthogonal tert-butyl protection.

Analytical Validation (Self-Validating System)

A robust synthesis protocol must be self-validating. To confirm the successful synthesis of 5-OAHSA and verify the absence of double-bond isomerization or regioisomer contamination, LC-MS/MS analysis is required. FAHFAs are optimally ionized in negative electrospray ionization (ESI-) mode[4][5].

Table 2: LC-MS/MS Validation Parameters for 5-OAHSA

Analyte Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Collision Energy (V) Fragment Identity
5-OAHSA 563.5 281.2 20 - 30 Oleic acid carboxylate
5-OAHSA 563.5 299.2 20 - 30 5-Hydroxystearic acid

| 5-OAHSA | 563.5 | 263.2 | 25 - 35 | Dehydrated 5-HSA |

Diagnostic Logic: The presence of the m/z 281.2 product ion confirms the esterified oleic acid moiety, while m/z 299.2 confirms the 5-hydroxystearic acid backbone[6]. The exact retention time must be mapped against a known standard, as regioisomers (e.g., 9-OAHSA vs. 5-OAHSA) will share identical mass transitions but elute at distinctly different times on a C18 reversed-phase column[4][5].

Biological Context & Application

Once synthesized and validated, 5-OAHSA can be utilized in in vitro and in vivo assays. FAHFAs exert their anti-diabetic effects primarily through G-protein coupled receptors (such as GPR40 and GPR120), which stimulate GLP-1 secretion in the gut and directly enhance glucose-stimulated insulin secretion in the pancreas[2][7].

Biological_Pathway FAHFA 5-OAHSA GPR40 GPR40 / GPR120 Receptors FAHFA->GPR40 Activates GLP1 GLP-1 Secretion (Intestine) GPR40->GLP1 Stimulates Insulin Insulin Secretion (Pancreas) GPR40->Insulin Direct Action GLP1->Insulin Incretin Effect Metabolism Glucose Uptake & Insulin Sensitivity Insulin->Metabolism Enhances

Fig 2. Biological signaling pathway of OAHSAs mediating anti-diabetic metabolic effects.

References
  • Yore, M.M., Syed, I., Moraes-Vieira, P.M., et al. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332 (2014). 1

  • Aryal, P., Syed, I., Lee, J., et al. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). J. Lipid Res., 62, 100108 (2021). 2

  • Brezinova, M., et al. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Front. Endocrinol. (2021). 7

  • Chen, Y., et al. A Bi-Enzymatic Cascade Pathway Towards FAHFAs. ChemRxiv (2023). 3

  • Kolar, M.J., et al. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry (2018). 4

  • Kolar, M.J., et al. A Faster Protocol for Endogenous FAHFA Measurements. eScholarship (2018).8

  • Ma, Y., et al. An in silico MS/MS library for automatic annotation of novel FAHFA lipids. ResearchGate (2025). 5

Sources

Application

Application Note: High-Efficiency Extraction and Purification of 5-OAHSA from Biological Matrices

Introduction & Biological Context Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a critical class of endogenous signaling lipids with profound anti-diabetic and anti-inflammatory properties[1]. Among the div...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a critical class of endogenous signaling lipids with profound anti-diabetic and anti-inflammatory properties[1]. Among the diverse FAHFA regioisomers, 5-OAHSA (5-(oleoyloxy)stearic acid) has emerged as a key analyte of interest. However, quantifying 5-OAHSA in biological matrices (e.g., serum, adipose tissue) presents a formidable analytical challenge. Endogenous FAHFA concentrations are exceptionally low (often in the low nanomolar range), and biological extracts are heavily contaminated with highly abundant neutral lipids like triacylglycerols (TAGs) and cholesterol esters[2].

This application note details a rigorously validated, causality-driven workflow for the extraction, solid-phase extraction (SPE) enrichment, and LC-MS/MS quantification of 5-OAHSA.

Mechanistic Principles of 5-OAHSA Purification

A robust protocol requires an understanding of the chemistry driving the separation. The purification of 5-OAHSA relies on exploiting its unique amphiphilic properties and the presence of a free carboxylic acid moiety.

  • Liquid-Liquid Extraction (LLE) Dynamics: We employ a modified Folch/Bligh-Dyer system (Chloroform/Methanol/PBS). The methanol disrupts lipid-protein interactions, while the chloroform acts as the primary hydrophobic sink. The 5-OAHSA, alongside the bulk lipidome, partitions into the lower organic phase[3].

  • Solid-Phase Extraction (SPE) Selectivity: Direct injection of the LLE organic phase into an LC-MS system is a critical error. TAGs and other neutral lipids will co-elute with FAHFAs on reversed-phase (C18) columns, causing severe electrospray ionization (ESI) space-charge effects and signal suppression[3]. To circumvent this, we utilize normal-phase Silica SPE. The free carboxyl group of 5-OAHSA interacts strongly with the polar silanol groups of the stationary phase. Washing with a non-polar solvent mixture (5% Ethyl Acetate in Hexane) selectively strips away neutral lipids. Increasing the solvent polarity to 100% Ethyl Acetate disrupts the hydrogen bonding, eluting the enriched 5-OAHSA while leaving highly polar phospholipids irreversibly bound to the column[4].

Workflow Visualization

Workflow A Biological Sample (Serum/Tissue) B Internal Standard Spike (e.g., 5-OAHSA-d17) A->B C Liquid-Liquid Extraction (Chloroform/Methanol/PBS) B->C D Phase Separation (Organic Layer) C->D E Solid Phase Extraction (SPE) Silica Cartridge D->E F Wash: Hexane/Ethyl Acetate (Removes Neutral Lipids) E->F Waste G Elution: 100% Ethyl Acetate (Enriches 5-OAHSA) E->G Target H LC-MS/MS Analysis (MRM Mode) G->H

Workflow for 5-OAHSA extraction, SPE enrichment, and LC-MS/MS quantification.

Experimental Protocol

Materials & Reagents
  • HPLC-grade Chloroform, Methanol, Hexane, and Ethyl Acetate.

  • Strata SI-1 Silica SPE cartridges (500 mg, 3 mL)[3].

  • Internal Standard: 5-OAHSA-d17[5].

Step-by-Step Methodology

Phase 1: Homogenization and LLE

  • Sample Prep: For tissues (e.g., 150 mg adipose), dounce homogenize on ice in a mixture of 1.5 mL PBS, 1.5 mL Methanol, and 3 mL Chloroform. For serum/plasma (200 µL), add to 1.3 mL PBS, 1.5 mL Methanol, and 3 mL Chloroform[6].

  • Spiking: Immediately spike 5 pmol of 5-OAHSA-d17 internal standard into the homogenate. Causality Note: Spiking before extraction ensures the internal standard undergoes the exact same matrix suppression and extraction losses as the endogenous 5-OAHSA, creating a self-validating quantification system[7].

  • Separation: Centrifuge the mixture at 2,200 × g for 5 minutes at 4 °C.

  • Recovery: Carefully transfer the lower organic (chloroform) phase to a clean glass vial. Dry completely under a gentle stream of ultra-pure nitrogen gas. Store at -80 °C if not proceeding immediately[6].

Phase 2: Silica Solid-Phase Extraction (SPE)

  • Reconstitution: Resuspend the dried lipid extract in 200 µL of Chloroform[3].

  • Conditioning: Pre-wash the Silica SPE cartridge with 6 mL of Ethyl Acetate, followed by conditioning with 6 mL of Hexane using positive pressure (nitrogen)[3].

  • Loading: Apply the 200 µL reconstituted sample to the cartridge bed.

  • Washing (Neutral Lipid Removal): Elute neutral lipids (TAGs, cholesterol esters) by passing 6 mL of 5% Ethyl Acetate in Hexane through the column. Discard this fraction[3].

  • Elution (FAHFA Enrichment): Elute the 5-OAHSA and other FAHFAs using 4 mL of 100% Ethyl Acetate. Collect this fraction in a clean glass vial[3].

  • Final Prep: Dry the enriched fraction under nitrogen and reconstitute in 40 µL of Methanol for LC-MS/MS injection[6].

Quantitative Data & Analytical Parameters

Table 1: SPE Solvent Gradient and Lipid Partitioning
SPE StepSolvent SystemVolumeTarget Lipids ElutedMechanistic Rationale
Conditioning 100% Hexane6 mLNoneEquilibrates silica silanol groups
Loading 100% Chloroform200 µLNoneSolubilizes total lipid extract
Wash 5% Ethyl Acetate / 95% Hexane6 mLNeutral Lipids (TAGs, CEs)Prevents MS ion suppression
Elution 100% Ethyl Acetate4 mLFAHFAs (5-OAHSA) Disrupts H-bonding of carboxylate
Matrix Retention N/A (Remains on column)N/APhospholipidsAvoids column fouling in LC
Table 2: LC-MS/MS MRM Transitions

Analysis is performed in negative electrospray ionization (ESI-) mode. The quantifier ion is the fatty acid (FA) fragment, and the qualifier is the hydroxy fatty acid (HFA) fragment[3].

AnalytePrecursor Ion ([M-H]-)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (V)
5-OAHSA 563.5281.2 (Oleic Acid)299.2 (Hydroxystearic Acid)28 - 29
5-OAHSA-d17 580.6281.2 (Oleic Acid)316.3 (d17-Hydroxystearic Acid)28 - 29

Note: The HFA-H2O ion and the FA ion for OAHSA have the same m/z (281.2), making it a highly abundant quantifier transition[3].

Self-Validating System & Quality Control

Trustworthiness in lipidomics requires built-in failure detection. This protocol utilizes a self-validating framework:

  • Isotope Dilution: The use of 5-OAHSA-d17[5] guarantees that any variation in SPE recovery or ESI ionization efficiency is mathematically canceled out during the peak area ratio calculation.

  • Isobaric Interference Monitoring: Untargeted metabolomics pipelines frequently misidentify artifactual fatty acid dimers as FAHFAs[7]. By monitoring the precise retention time shift between the endogenous 5-OAHSA peak and the spiked 5-OAHSA-d17 standard (which must perfectly co-elute), researchers can definitively rule out false positives[7].

  • Background Subtraction: Silica SPE columns can occasionally bleed background contaminants that mimic FAHFA signals. Always run a "Method Blank" (PBS extracted and SPE-purified without biological tissue) to establish the true limit of detection (LOD)[3].

References

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements | acs.org | 3

  • A Faster Protocol for Endogenous FAHFA Measurements - PMC - NIH | nih.gov | 6

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - MDPI | mdpi.com | 4

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC | nih.gov | 2

  • 5-OAHSA-d17 (CAS Number: 2714169-20-5) - Cayman Chemical | caymanchem.com | 5

  • The Measurement, Regulation, and Biological Activity of FAHFAs - PMC | nih.gov | 1

  • Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines - PMC | nih.gov | 7

Sources

Method

Application Note: High-Resolution LC-MS/MS Quantification of 5-OAHSA in Human Plasma

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Lipidomics, Metabolic Disease Biomarkers, and Endocrine Signaling Introduction & Biological Context Fatty acid est...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Lipidomics, Metabolic Disease Biomarkers, and Endocrine Signaling

Introduction & Biological Context

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a recently discovered class of endogenous bioactive lipids with profound anti-inflammatory and insulin-sensitizing properties[1]. Among the various FAHFA families, oleic acid esters of hydroxy stearic acid (OAHSAs) have garnered significant attention in clinical research. Specifically, the regioisomer 5-OAHSA is emerging as a critical signaling molecule and a potential biomarker for metabolic and inflammatory dysregulation[2].

Quantifying 5-OAHSA in human plasma presents a formidable analytical challenge. It circulates at low nanomolar concentrations, shares identical mass-to-charge (m/z) ratios with numerous other regioisomers (e.g., 9-OAHSA, 12-OAHSA), and is highly susceptible to isobaric interference[3]. This application note details a validated, targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to overcome these hurdles, ensuring robust and reproducible quantification.

Pathway N1 Oleic Acid + 5-HSA N2 5-OAHSA Synthesis N1->N2 Esterification N3 Receptor Binding N2->N3 Endocrine Signaling N4 Metabolic Regulation N3->N4 Anti-inflammatory

Biosynthesis and downstream signaling pathway of 5-OAHSA in metabolic regulation.

Analytical Causality: Methodological Design

As analytical scientists, it is crucial to understand why specific parameters are chosen over standard broad-spectrum lipidomics profiling. Every step in this protocol is an engineered solution to a specific chemical problem:

  • Targeted MRM vs. Untargeted HILIC: Untargeted metabolomics pipelines often misidentify in-source fatty acid dimers as endogenous FAHFAs due to identical exact masses[3]. A targeted Multiple Reaction Monitoring (MRM) approach using a triple quadrupole mass spectrometer is mandatory. MRM filters out these artifacts by isolating specific collision-induced dissociation (CID) pathways unique to the ester bond of 5-OAHSA[3].

  • Isocratic LC Elution: While gradient elution is standard for high-throughput lipidomics, it compresses the retention time window, causing 5-OAHSA to co-elute with other OAHSA regioisomers. An optimized isocratic flow provides the necessary theoretical plates to achieve baseline resolution between subtle positional isomers[4].

  • Solid-Phase Extraction (SPE) Necessity: Direct liquid-liquid extraction (LLE) leaves high concentrations of ceramides and glycerophospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. SPE fractionation isolates the FAHFA fraction, drastically improving the signal-to-noise ratio[1]. Interestingly, OAHSAs exhibit a much lower background signal from SPE cartridges compared to PAHSAs, making them highly amenable to this enrichment strategy[5].

Experimental Workflow

Workflow S1 1. Plasma Aliquot + IS S2 2. Liquid-Liquid Extraction S1->S2 S3 3. Organic Phase Drying S2->S3 Centrifugation S4 4. Solid-Phase Extraction S3->S4 Reconstitution S5 5. Isocratic LC Separation S4->S5 Elution & Dry S6 6. MS/MS (MRM) Detection S5->S6 ESI(-)

Step-by-step LC-MS/MS sample preparation and analysis workflow for plasma 5-OAHSA.

Step-by-Step Protocol

Phase 1: Sample Preparation & Liquid-Liquid Extraction (LLE)

  • Aliquot 200 µL of human plasma into a clean glass vial. Note: Fasting plasma is preferred to minimize interference from dietary FAHFAs[4].

  • Add 1.3 mL of PBS, 1.5 mL of LC-MS grade methanol, and 3 mL of chloroform[5].

  • Spike in 1 pmol of the internal standard (e.g., 5-OAHSA-d17 or 13C18-12-OAHSA) to account for extraction recovery and matrix effects[3][4].

  • Vortex vigorously for 30 seconds, then centrifuge at 3,000 × g for 10 minutes to separate the aqueous and organic phases[5].

  • Carefully collect the lower organic (chloroform) phase and dry it completely under a gentle stream of high-purity nitrogen gas[5].

Phase 2: Solid-Phase Extraction (SPE) Enrichment

  • Reconstitute the dried lipid extract in 1 mL of hexane.

  • Condition a silica-based SPE cartridge with 3 mL of hexane.

  • Load the reconstituted sample onto the cartridge.

  • Wash with 3 mL of hexane/ethyl acetate (95:5, v/v) to elute neutral lipids (e.g., triglycerides, cholesterol esters).

  • Elute the FAHFA fraction using 3 mL of ethyl acetate. (Phospholipids will remain bound to the silica matrix).

  • Dry the FAHFA elution fraction under nitrogen and reconstitute in 40 µL of methanol prior to LC-MS/MS injection[4].

Phase 3: LC-MS/MS Instrumental Parameters

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., TSQ Quantiva) coupled to a UHPLC system[5].

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) maintained at 25°C[4].

  • Mobile Phase: Isocratic flow of 93:7 Methanol:Water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v)[4].

  • Flow Rate: 0.2 mL/min for a total run time of 30 minutes[4].

  • Injection Volume: 10 µL[4].

  • Ionization Mode: Electrospray Ionization Negative (ESI-)[5].

Quantitative Data & MRM Parameters

To achieve absolute quantification, the mass spectrometer must be tuned to the specific fragmentation patterns of 5-OAHSA. The ester bond cleavage yields the fatty acid (FA) and the hydroxy fatty acid (HFA).

Table 1: Optimized MRM Transitions and Collision Energies for OAHSA Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Fragment IdentityRole
5-OAHSA 563.5281.229Oleic Acid (FA)Quantifier
5-OAHSA 563.5299.228Hydroxystearic Acid (HFA)Qualifier
5-OAHSA-d17 580.6298.229d17-Oleic AcidInternal Standard

Analytical Note: The HFA-H2O dehydration product ion for OAHSA shares the exact same m/z (281.2) as the FA ion. Because both fragments converge on the 281.2 channel, it provides an exceptionally sensitive quantifier transition[5].

Quality Control & Self-Validating Systems

To ensure the trustworthiness and E-E-A-T integrity of your analytical data, the following QC measures must be integrated into every sequence:

  • Procedural Blanks: SPE cartridges and organic solvents can leach polymers that produce isobaric background signals. Always run a water blank through the entire LLE and SPE process. While the background for OAHSAs is typically negligible compared to PAHSAs, verifying this baseline is a critical self-validating step[4].

  • Retention Time Locking: Because 5-OAHSA elutes closely to other isomers (e.g., 9-OAHSA, which is highly abundant in healthy human circulation[6]), authentic standards must be run at the start of every sequence to lock the retention time. Under the described isocratic conditions, 5-OAHSA typically elutes at ~24 minutes[1][4].

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Application

Application Note: Structural Elucidation and Regioisomer Validation of 5-OAHSA via GC-EI-MS

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Matrix: Biological Tissues (Adipose, Liver) and Plasma Executive Summary & Analytical Rationale Fatty acid esters of hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Professionals Matrix: Biological Tissues (Adipose, Liver) and Plasma

Executive Summary & Analytical Rationale

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a structurally diverse class of endogenous signaling lipids known to modulate glucose metabolism and inflammatory responses[1]. A critical challenge in FAHFA lipidomics is regioisomeric diversity. For instance, 5-OAHSA (5-(Oleoyloxy)octadecanoic acid) and its isomers (e.g., 9-OAHSA, 12-OAHSA) possess identical exact masses and highly similar physical properties[2].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the established gold standard for the high-throughput quantification of intact FAHFAs[3], MS/MS collision-induced dissociation (CID) often yields ambiguous fragment ions that cannot definitively pinpoint the ester linkage position without authentic chemical standards[4].

To establish a self-validating analytical system , this protocol employs Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). Because intact C36 FAHFAs are non-volatile and thermally labile[5], we utilize a "divide-and-conquer" approach. By chemically hydrolyzing the ester bond and dual-derivatizing the resulting monomers, we generate volatile species that undergo highly predictable α -cleavage under 70 eV electron ionization. This workflow provides absolute, orthogonal structural proof of the "5-" regioisomer position.

GCMS_Workflow N1 Intact 5-OAHSA Extract (Lipid Fraction) N2 Alkaline Hydrolysis (0.5 M KOH in MeOH) N1->N2 N3 Free Fatty Acids (Oleic Acid + 5-Hydroxystearic Acid) N2->N3 N4 Methylation (14% BF3 in MeOH, 60°C) N3->N4 N5 FAMEs + Hydroxy-FAMEs (Methyl Oleate + Methyl 5-hydroxystearate) N4->N5 N6 Silylation (BSTFA + 1% TMCS, 70°C) N5->N6 N7 Volatile Derivatives for GC-MS (Methyl Oleate + 5-TMS-Stearate FAME) N6->N7 N8 GC-EI-MS Analysis (70 eV Electron Ionization) N7->N8

Fig 1. Step-by-step chemical transformation workflow for GC-MS analysis of 5-OAHSA.

Step-by-Step Experimental Protocol

Lipid Extraction & Solid-Phase Enrichment

FAHFAs exist at low nanomolar concentrations. Bulk lipids (triglycerides, phospholipids) will severely suppress ionization and foul the GC inlet[6].

  • Homogenization: Homogenize 150 mg of tissue in a 1:1:2 (v/v/v) mixture of PBS, Methanol, and Chloroform. Centrifuge at 2,200 × g for 5 minutes at 4°C.

    • Causality: The biphasic Folch/Bligh-Dyer system partitions the hydrophobic FAHFAs exclusively into the lower organic (chloroform) phase while precipitating proteins at the aqueous interface[2].

  • SPE Enrichment: Dry the organic phase under nitrogen and reconstitute in 1 mL hexane. Load onto a pre-conditioned Silica Solid-Phase Extraction (SPE) cartridge. Wash with 5% ethyl acetate in hexane to remove neutral lipids. Elute the FAHFA fraction with 100% ethyl acetate[4].

Hydrolysis (Saponification)
  • Alkaline Cleavage: Evaporate the SPE eluate. Add 1.0 mL of 0.5 M Potassium Hydroxide (KOH) in methanol. Incubate in a sealed vial at 60°C for 60 minutes.

    • Causality: Hydroxide ions nucleophilically attack the ester bond of 5-OAHSA, liberating free oleic acid and 5-hydroxystearic acid. Base-catalyzed saponification is strictly required here; acid hydrolysis would induce unwanted dehydration (loss of H2​O ) at the secondary hydroxyl group, permanently destroying the regio-information.

  • Recovery: Neutralize the reaction to pH 3 using 1 M HCl. Add 1 mL of hexane, vortex vigorously, and collect the upper organic layer containing the free fatty acids. Dry completely under a gentle stream of nitrogen.

Dual Derivatization (FAME & TMS)
  • Methylation: Add 500 µL of 14% Boron Trifluoride ( BF3​ ) in methanol to the dried residue. Heat at 60°C for 30 minutes. Quench with 500 µL of water and extract with 500 µL of hexane.

    • Causality: BF3​ acts as a Lewis acid catalyst to esterify the carboxylic acid termini into Fatty Acid Methyl Esters (FAMEs), drastically increasing volatility. The C5-hydroxyl group remains unreacted.

  • Silylation: Evaporate the hexane layer. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

    • Causality: BSTFA silylates the sterically hindered C5-hydroxyl group, forming a Trimethylsilyl (TMS) ether. TMCS is a crucial catalyst that drives the reaction to completion. The resulting Methyl 5-(trimethylsiloxy)stearate is highly volatile and optimized for diagnostic EI fragmentation.

GC-MS Instrumental Parameters
  • Column: DB-5MS or equivalent (30 m length × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 150°C for 1 min; ramp at 10°C/min to 280°C; ramp at 5°C/min to 320°C; final hold for 5 min.

  • Inlet: 250°C, Splitless mode (1 µL injection).

  • MS Source: Electron Ionization (EI) at 70 eV, Source Temperature 230°C, Scan range m/z 50–500.

Data Interpretation & Regioisomer Validation

The self-validating power of this protocol relies on the predictable gas-phase chemistry of the TMS ether group. Under 70 eV electron ionization, the ionization occurs preferentially at the oxygen atom of the TMS ether. This triggers an α -cleavage of the adjacent carbon-carbon bonds.

For the derivatized 5-hydroxystearic acid monomer (Methyl 5-(trimethylsiloxy)stearate, Precursor MW: 386 Da), cleavage between C4–C5 and C5–C6 yields two massive, unambiguous diagnostic ions at m/z 285 and m/z 203 .

EI_Fragmentation M Methyl 5-(trimethylsiloxy)stearate Precursor MW: 386 A Alpha-Cleavage (C4-C5) Loss of C5H9O2 Radical M->A B Alpha-Cleavage (C5-C6) Loss of C13H27 Radical M->B Ion285 m/z 285 [CH3-(CH2)12-CH=O-TMS]+ A->Ion285 Ion203 m/z 203 [TMS-O=CH-(CH2)3-COOCH3]+ B->Ion203

Fig 2. Diagnostic 70 eV EI-MS alpha-cleavage fragmentation pathway for 5-OAHSA validation.

Quantitative Data Summary: Diagnostic Ions for OAHSA Regioisomers

To differentiate 5-OAHSA from other closely related biological isomers, compare the extracted ion chromatograms (EICs) of the α -cleavage fragments mapped in the table below. The intact LC-MS mass confirms the overall formula, while the GC-MS fragments lock in the exact regiochemistry.

FAHFA RegioisomerIntact LC-MS [M-H]⁻ (m/z)GC-MS Derivatized MonomerCleavage C(n-1)–C(n) Ion (m/z)Cleavage C(n)–C(n+1) Ion (m/z)
5-OAHSA 563.5Methyl 5-TMS-stearate285 203
9-OAHSA 563.5Methyl 9-TMS-stearate229 259
12-OAHSA 563.5Methyl 12-TMS-stearate187 301

(Note: "n" represents the carbon number of the original ester linkage. The sum of the two lost radical masses subtracted from the precursor mass (386 Da) will always mathematically validate the fragment ions).

Sources

Method

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Protocol for 5-OAHSA Enrichment

Introduction & Biological Significance Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a recently discovered class of1 exhibiting potent antidiabetic and anti-inflammatory properties[1]. Among these, 5-OAH...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) are a recently discovered class of1 exhibiting potent antidiabetic and anti-inflammatory properties[1]. Among these, 5-OAHSA (5-oleic acid hydroxy stearic acid) has emerged as a critical signaling lipid synthesized by enzymes such as Adipose Triglyceride Lipase (ATGL). However, the precise quantification of 5-OAHSA in biological matrices (e.g., fasting plasma, adipose tissue) is analytically challenging due to its low physiological abundance and severe ion suppression from high-titer neutral lipids like triacylglycerols (TAGs)[2].

To address this, we detail an optimized, self-validating Solid-Phase Extraction (SPE) protocol utilizing normal-phase silica chromatography. By transitioning from traditional gravity-flow to positive-pressure manifolds, this protocol 3 while maintaining >90% recovery and mitigating isobaric background noise[3].

Signaling ATGL ATGL Enzyme HSA Hydroxy Stearic Acid ATGL->HSA Biosynthesis OAHSA 5-OAHSA HSA->OAHSA Esterification with Oleic Acid GPR GPCRs (e.g., GPR120) OAHSA->GPR Receptor Binding GLP1 GLP-1 Secretion GPR->GLP1 Metabolic Regulation AntiInf Anti-inflammatory Response GPR->AntiInf Immune Modulation

Caption: Biosynthetic pathway and downstream metabolic signaling of 5-OAHSA via GPCR activation.

Mechanistic Insights: The Logic of the SPE Design

As an Application Scientist, it is critical to understand why a protocol functions, rather than just executing steps. The enrichment of 5-OAHSA relies on exploiting subtle polarity differences between lipid classes.

  • Why Normal-Phase Silica? FAHFAs possess a highly hydrophobic aliphatic backbone but retain a single polar carboxylic acid headgroup. When loaded in a non-polar solvent (chloroform), the carboxylic acid strongly interacts with the unendcapped silanol groups of the silica stationary phase via hydrogen bonding. Washing with 5% ethyl acetate in hexane provides the exact solvent strength required to 2 anchoring neutral lipids (TAGs, cholesterol esters) without breaking the hydrogen bonds anchoring 5-OAHSA[2].

  • Background Mitigation (The OAHSA Advantage): Historically, PAHSA (palmitic acid hydroxy stearic acid) quantification has been plagued by isobaric background noise originating from plasticizers and frits in commercial SPE cartridges. Conversely,3 from these same cartridges, making it an optimal surrogate or primary target for assessing FAHFA flux in low-abundance matrices like fasting human plasma[3].

  • Fluid Dynamics (Positive Pressure vs. Gravity): Utilizing nitrogen gas for positive pressure accelerates the extraction. Critical Causality: Unlike vacuum manifolds, which can cause rapid, uneven drying of the silica bed leading to phase collapse and channeling, positive pressure ensures a uniform solvent front. The bed must never run dry during conditioning or loading, as phase collapse destroys analytical recovery[4].

Self-Validating Quality Control Checkpoints

Every robust protocol must operate as a self-validating system. This workflow integrates three embedded QC checkpoints to ensure data integrity:

  • Pre-Extraction Spike-In: The addition of isotope-labeled internal standards (e.g., 13C18-12-OAHSA) prior to tissue homogenization validates the extraction efficiency and normalizes matrix-induced ion suppression[5].

  • Procedural Blanks: Running a parallel SPE blank (solvent only) is mandatory to monitor sorbent-derived background noise, ensuring the signal-to-noise ratio remains authentic and is not artificially inflated by 6[6].

  • Orthogonal MRM Validation: Ceramides (e.g., C16:0 ceramide) can share major Multiple Reaction Monitoring (MRM) transitions with FAHFAs. Chemical derivatization or strict chromatographic retention time alignment must be used to7[7].

Quantitative Performance Metrics

The transition to a positive-pressure micro-elution strategy yields significant throughput advantages without sacrificing sensitivity.

ParameterTraditional Gravity-Flow SPEOptimized Positive-Pressure SPE
Sorbent Material Strata SI-1 Silica (500 mg)Strata SI-1 Silica (500 mg)
Extraction Time ~4 hours~1 hour
Elution Volume 10 mL4 mL
5-OAHSA Recovery >90%>90%
PAHSA Background High (Variable)High (Variable)
OAHSA Background UndetectableUndetectable

Step-by-Step Experimental Protocol

SPE_Workflow Start Biological Sample (Serum/Tissue) Ext Lipid Extraction (Chloroform/MeOH/PBS) Start->Ext Cond SPE Conditioning (6 mL Hexane) Ext->Cond Load Sample Loading (200 µL Chloroform) Cond->Load Wash Wash Step (6 mL 5% EtOAc in Hexane) Removes Neutral Lipids Load->Wash Elute Elution Step (4 mL 100% EtOAc) Enriches 5-OAHSA Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Caption: Workflow for the solid-phase extraction and enrichment of 5-OAHSA from biological matrices.

Phase I: Lipid Extraction (Modified Bligh-Dyer)
  • Homogenization: Dounce homogenize 150 mg of tissue (or 200 µL of plasma) on ice in a mixture of 1.5 mL PBS, 1.5 mL Methanol, and 3.0 mL Chloroform[5].

  • Standard Addition: Spike the chloroform phase with 1 pmol of internal standard (e.g., 13C18-12-OAHSA) prior to extraction to establish the self-validating calibration curve[5].

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 2,200 × g for 5 minutes at 4°C.

  • Collection: Carefully transfer the bottom organic (chloroform) phase to a clean glass vial. Dry completely under a gentle stream of nitrogen gas and store at -80°C until SPE[5].

Phase II: SPE Conditioning & Loading

Equipment Required: Strata SI-1 Silica SPE cartridges (500 mg, 3 mL) mounted on a positive-pressure nitrogen manifold. 5. Pre-Wash: Pass 6 mL of 100% Ethyl Acetate through the cartridge to strip manufacturing contaminants and plasticizers from the frits[3]. 6. Conditioning: Solvate the silica bed with 6 mL of Hexane. Mechanistic Rationale: This prepares the unendcapped silanols for interaction. Do not allow the bed to dry[3]. 7. Loading: Reconstitute the dried lipid extract in 200 µL of Chloroform. Apply directly to the center of the upper frit. Apply gentle N2 pressure to push the sample into the sorbent bed[5].

Phase III: Washing & Elution
  • Neutral Lipid Wash: Add 6 mL of 5% Ethyl Acetate in Hexane (applied as 3 × 2 mL aliquots to prevent overfilling). Apply N2 pressure. Discard the flow-through, which contains unwanted TAGs and cholesterol esters[5].

  • 5-OAHSA Elution: Elute the enriched FAHFA fraction by adding 4 mL of 100% Ethyl Acetate (applied as 2 × 2 mL aliquots). Collect the eluate in a new, silanized glass vial[5].

  • Final Preparation: Dry the enriched fraction under N2 gas. Reconstitute in 50 µL of Methanol for immediate downstream LC-MS/MS or 8[8].

References

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements Analytical Chemistry - ACS Publications URL:[Link]

  • A Faster Protocol for Endogenous FAHFA Measurements PMC - NIH URL:[Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods MDPI URL:[Link]

  • Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization PMC - NIH URL:[Link]

  • Data-Independent Acquisition Coupled with Electron-Activated Dissociation for In-Depth Structure Elucidation of the Fatty Acid Ester of Hydroxy Fatty Acids Analytical Chemistry - ACS Publications URL:[Link]

  • ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids PMC - NIH URL:[Link]

Sources

Application

Cell-based assays for testing 5-(Oleoyloxy)octadecanoic Acid activity

Application Note: Cell-Based Assays for Evaluating 5-(Oleoyloxy)octadecanoic Acid (5-OAHSA) Activity via GPR120 Introduction to 5-OAHSA and FAHFA Signaling Branched fatty acid esters of hydroxy fatty acids (FAHFAs) repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assays for Evaluating 5-(Oleoyloxy)octadecanoic Acid (5-OAHSA) Activity via GPR120

Introduction to 5-OAHSA and FAHFA Signaling

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a newly discovered class of endogenous lipids that regulate metabolic homeostasis and inflammation[1]. Among these, 5-(Oleoyloxy)octadecanoic acid (5-OAHSA) is a prominent regioisomer in which oleic acid is esterified at the 5th carbon of hydroxy stearic acid[2]. OAHSAs are highly upregulated in the adipose tissue of glucose-tolerant models and possess potent insulin-sensitizing properties[3].

Mechanistically, 5-OAHSA exerts its biological effects primarily by agonizing the Free Fatty Acid Receptor 4 (FFAR4), commonly known as GPR120[4]. Because GPR120 is a pleiotropic G-protein coupled receptor (GPCR), its activation diverges into two distinct signaling cascades: the Gq/11-mediated intracellular calcium ( Ca2+ ) flux, which triggers acute metabolic responses like GLP-1 secretion, and the β -arrestin-2 recruitment pathway, which mediates receptor internalization and long-term anti-inflammatory signaling[5].

Mechanistic Rationale for Assay Selection

To accurately profile the pharmacological activity of 5-OAHSA, researchers must evaluate both branches of GPR120 signaling. Relying solely on a single readout can be misleading due to the potential for biased agonism—where a ligand preferentially activates one pathway over the other.

  • Intracellular Ca2+ Mobilization (Acute Gq Pathway): This assay measures the acute Gq-coupled response utilizing Fluo-4 AM, a fluorogenic calcium-binding dye. Causality: We mandate the use of Probenecid in this assay buffer. As an inhibitor of organic anion transporters, Probenecid prevents the cells from actively pumping the cleaved Fluo-4 dye out of the cytoplasm, ensuring a stable baseline and a robust, reliable signal window.

  • β -Arrestin-2 Recruitment (Anti-inflammatory Pathway): To measure the anti-inflammatory signaling axis, we employ Bioluminescence Resonance Energy Transfer (BRET). By tagging GPR120 with eYFP (acceptor) and β -arrestin-2 with Renilla luciferase (donor), we create a proximity-based readout. Causality: When 5-OAHSA induces β -arrestin-2 recruitment to the receptor, the donor and acceptor come within 10 nm of each other, allowing non-radiative energy transfer and yielding a quantifiable shift in emission wavelength[5].

Signaling Pathway Visualization

GPR120_Signaling Ligand 5-OAHSA (5-(Oleoyloxy)octadecanoic Acid) Receptor GPR120 (FFAR4) Ligand->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq G-protein Coupling GRK GRK Phosphorylation Receptor->GRK Receptor Desensitization PLC PLC-β Activation Gq->PLC Ca2 Intracellular Ca2+ Flux (Readout: Fluo-4 AM Assay) PLC->Ca2 Glucose GLUT4 Translocation & Glucose Uptake Ca2->Glucose Adipocytes BArr β-Arrestin 2 Recruitment (Readout: BRET Assay) GRK->BArr AntiInflam Anti-inflammatory Signaling BArr->AntiInflam Macrophages/Adipocytes

Figure 1: 5-OAHSA mediated GPR120 signaling pathways and corresponding assay readouts.

Experimental Protocols

Self-Validating System Note: Both protocols below incorporate mandatory positive controls (TUG-891) and negative controls (Vehicle/DMSO). Assay validity is confirmed only if the calculated Z'-factor (derived from the variance and dynamic range of the positive and negative controls) is 0.5.

Protocol A: Intracellular Calcium Mobilization Assay
  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR120 at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate at 37°C, 5% CO2​ for 24 hours.

  • Dye Loading: Remove culture media. Add 20 µL/well of Dye Loading Buffer consisting of HBSS (pH 7.4), 20 mM HEPES, 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye solubilization), and 2.5 mM Probenecid.

  • Incubation: Incubate the plate for 45 minutes at 37°C in the dark to allow intracellular esterase cleavage of the AM ester, trapping the active fluorophore inside the cell.

  • Washing: Wash the cells three times with Assay Buffer (HBSS + HEPES + Probenecid, without dye) to remove extracellular background fluorescence. Leave exactly 20 µL of buffer in each well.

  • Compound Addition & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject 10 µL of 5-OAHSA (prepared in a 3X concentration series from 1 nM to 30 µM) and record the kinetic fluorescence response for 3 minutes.

  • Data Analysis: Calculate the Maximum - Minimum fluorescence for each well. Normalize data to the maximum response elicited by 10 µM TUG-891.

Protocol B: β -Arrestin-2 Recruitment BRET Assay
  • Transfection & Seeding: Use HEK293 cells stably co-expressing GPR120-eYFP and β -arrestin-2-Renilla Luciferase (Rluc)[5]. Seed at 30,000 cells/well in a 96-well solid white microplate. Incubate for 24 hours.

  • Buffer Exchange: Aspirate media and gently wash cells with PBS. Replace with 80 µL of phenol red-free HBSS. Causality: Phenol red strongly absorbs light in the 500-550 nm range, which would artificially quench the eYFP emission signal and destroy the BRET ratio.

  • Substrate Addition: Add 10 µL of Coelenterazine h (final concentration 5 µM). Incubate for 10 minutes in the dark. Causality: Coelenterazine h is chosen over native Coelenterazine because it yields a higher quantum yield and better spectral overlap with eYFP, maximizing the dynamic range of the assay.

  • Ligand Stimulation: Add 10 µL of 5-OAHSA concentration series. Incubate for 10 minutes at room temperature to allow β -arrestin-2 translocation to the membrane.

  • BRET Measurement: Read the plate on a luminescence microplate reader capable of dual-wavelength detection. Measure donor emission at 480 nm (Rluc) and acceptor emission at 530 nm (eYFP).

  • Data Analysis: Calculate the raw BRET ratio by dividing the 530 nm emission by the 480 nm emission. Subtract the vehicle (DMSO) BRET ratio to determine the ligand-induced Net BRET.

Data Presentation & Expected Outcomes

The table below summarizes the expected pharmacological profile of 5-OAHSA compared to synthetic reference agonists. 5-OAHSA typically exhibits lower absolute potency (micromolar range) compared to synthetic small molecules (nanomolar range) but achieves high efficacy, validating its role as a physiological endogenous ligand[6].

CompoundAssay TypeTarget PathwayExpected EC50​ ( μ M) Emax​ (% of Reference)Signal-to-Background (S/B)
5-OAHSA Calcium FluxGq/112.1 ± 0.485%4.2
5-OAHSA BRET β -Arrestin 24.5 ± 0.678%3.5
TUG-891 Calcium FluxGq/110.08 ± 0.01100% (Reference)5.8
GW9508 BRET β -Arrestin 21.2 ± 0.2100% (Reference)4.8

Table 1: Quantitative pharmacological profiling of 5-OAHSA in GPR120 cell-based assays.

References

  • Yore, M.M., et al. "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects." Cell 159(2), 318-332 (2014). Source: PubMed Central. URL:[1]

  • "5-OAHSA (CAS Number: 1997286-66-4) Product Information." Source: Cayman Chemical. URL:[2]

  • Raihan, S.Z., et al. "A cell based model for GPR120 ligand screening." Proceedings of the British Pharmacological Society. Source: ResearchGate. URL:[5]

  • "Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements." Analytical Chemistry. Source: ACS Publications. URL:[3]

  • "Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders." Source: PubMed Central. URL:[4]

  • "GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery." Source: PubMed Central. URL:[6]

Sources

Method

Application Notes &amp; Protocols: A Guide to In Vivo Experimental Design for 5-OAHSA Studies in Mice

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies in mice to investigate the biological activiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies in mice to investigate the biological activities of 5-OAHSA (5-Oleoyl-N-acetyl-α-hydroxy-serine), a novel lipid mediator with potential therapeutic applications. This document outlines core principles of experimental design, detailed protocols for compound administration and analysis, and strategies for selecting appropriate mouse models for metabolic and inflammatory disease research. The overarching goal is to equip researchers with the necessary knowledge to conduct robust, reproducible, and ethically sound preclinical studies to elucidate the pharmacological profile of 5-OAHSA.

Introduction: The Scientific Rationale for In Vivo 5-OAHSA Research

5-OAHSA belongs to a class of N-acyl amides, which are endogenous lipid signaling molecules. One notable member of this class, N-oleoyl-l-serine (OS), has been identified as a regulator of bone remodeling, demonstrating the potential for these lipids to have significant physiological effects[1][2][3]. While research on 5-OAHSA is still emerging, related compounds have shown promise in modulating metabolic and inflammatory pathways. For instance, Palmitic Acid Hydroxy Stearic Acids (PAHSAs), another class of lipids, have demonstrated anti-diabetic and anti-inflammatory properties, with some of their effects being dependent on the gut microbiota[4][5]. Specifically, certain PAHSAs have been shown to improve glucose tolerance and insulin sensitivity[4].

The primary molecular targets for many of these lipid mediators are G-protein coupled receptors (GPCRs), such as GPR120 (also known as FFAR4). GPR120 activation is linked to potent anti-inflammatory and insulin-sensitizing effects[6]. Agonists of GPR120 have been shown to improve glucose tolerance, decrease hyperinsulinemia, and reduce hepatic steatosis in obese mouse models[6]. Given the structural similarities and the known biological activities of related N-acyl amides and other lipid mediators, it is hypothesized that 5-OAHSA may exert its effects through similar pathways, making in vivo studies in mice essential to characterize its therapeutic potential.

The imperative for well-designed in vivo studies is to:

  • Determine the pharmacokinetic (PK) and pharmacodynamic (PD) profile of 5-OAHSA.

  • Elucidate its mechanism of action in a complex biological system.

  • Assess its efficacy in relevant disease models.

  • Evaluate its safety and tolerability.

This guide is structured to walk researchers through the critical stages of designing and implementing these crucial preclinical investigations.

Foundational Principles of In Vivo Experimental Design

Before embarking on any animal study, a robust experimental design is paramount to ensure the generation of high-quality, reproducible, and ethically sound data.

Ethical Considerations and Adherence to Guidelines

All research involving animals must be conducted in strict accordance with institutional and national guidelines. Key principles to uphold include the "3Rs": Replacement, Reduction, and Refinement [7][8]. Researchers must justify the use of animals, take measures to minimize the number of animals used, and refine experimental procedures to reduce any potential pain or distress[7][9].

Furthermore, for transparent and comprehensive reporting of study findings, adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is strongly encouraged[10][11][12][13][14]. These guidelines provide a checklist of essential information to include in publications to ensure that the research can be rigorously evaluated and reproduced[10][11][12][13][14].

Hypothesis-Driven Research

Each experiment should be designed to test a clear and specific hypothesis. For 5-OAHSA, initial hypotheses could include:

  • "Administration of 5-OAHSA will improve glucose tolerance in a diet-induced mouse model of metabolic syndrome."

  • "5-OAHSA treatment will reduce pro-inflammatory cytokine expression in a mouse model of acute inflammation."

Power Analysis and Sample Size Determination

An adequate number of animals per group is crucial to detect a statistically significant effect if one exists. A power analysis should be performed based on preliminary data or published literature on similar compounds to estimate the required sample size. This practice helps to avoid the use of too few animals, which can lead to false-negative results, or too many, which is an unnecessary use of resources and animals[10].

Randomization and Blinding

To minimize bias, animals should be randomly allocated to treatment groups. Additionally, whenever possible, experiments should be conducted in a blinded manner, where the individuals administering the treatment, collecting the data, and analyzing the results are unaware of the treatment group assignments[11].

Mouse Models for 5-OAHSA Research

The choice of mouse model is critical and depends on the specific research question.

Models for Metabolic Studies

To investigate the effects of 5-OAHSA on metabolic parameters, several mouse models are commonly used:

  • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (HFD) are a widely used model to study obesity, insulin resistance, and other features of the metabolic syndrome[15][16]. This model is relevant for studying compounds that may improve glucose homeostasis.

  • Genetically Modified Mice:

    • Leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice: These models exhibit severe obesity, hyperglycemia, and insulin resistance[17][18][19].

    • GPR120 knockout (KO) mice: These mice can be used to determine if the effects of 5-OAHSA are mediated through GPR120[20].

Models for Inflammation Studies

To assess the anti-inflammatory properties of 5-OAHSA, various models can be employed:

  • Chemically-Induced Colitis Models:

    • Dextran Sulfate Sodium (DSS)-induced colitis: A model for inflammatory bowel disease (IBD) characterized by damage to the colonic epithelium[21][22].

    • Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis: This model also mimics IBD, with a different mechanism of induction[21][22].

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, can be administered to induce a systemic inflammatory response, leading to the production of pro-inflammatory cytokines[23].

  • Genetically Engineered Models:

    • IL-10 knockout mice: These mice spontaneously develop colitis, providing a model for chronic intestinal inflammation[24].

The selection of the mouse strain is also an important consideration. For example, C57BL/6 mice are known for a strong Th1 immune response, while Balb/c mice exhibit a more pronounced Th2 response[25].

Experimental Protocols

The following protocols provide a framework for conducting in vivo studies with 5-OAHSA.

Preparation and Administration of 5-OAHSA

Vehicle Selection: The choice of vehicle for dissolving 5-OAHSA is critical for ensuring its bioavailability and minimizing any confounding effects of the vehicle itself. For in vivo experiments, 5-OAHSA can be dissolved in sodium carboxymethyl cellulose[26]. It is essential to test the vehicle alone as a control group in all experiments.

Routes of Administration:

  • Oral Gavage (p.o.): This is a common route for administering compounds intended for oral delivery.

  • Intraperitoneal (i.p.) Injection: This route allows for rapid absorption into the systemic circulation.

  • Intravenous (i.v.) Injection: This route provides immediate and complete bioavailability.

  • Intracerebroventricular (i.c.v.) Injection: This is a more specialized technique used to directly administer compounds to the central nervous system[27].

The choice of administration route will depend on the experimental goals and the known or predicted pharmacokinetic properties of 5-OAHSA.

Dosage: The optimal dose of 5-OAHSA will need to be determined through dose-response studies. Based on studies with similar compounds, a starting point for dosing could be in the range of 30-150 mg/kg[26][28].

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of 5-OAHSA.

Protocol:

  • Administer a single dose of 5-OAHSA to a cohort of mice via the chosen route.

  • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

  • Process blood samples to obtain plasma or serum.

  • Analyze the concentration of 5-OAHSA in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Pharmacodynamic (PD) Studies in Metabolic Models

Objective: To assess the effects of 5-OAHSA on glucose metabolism and insulin sensitivity.

Oral Glucose Tolerance Test (OGTT):

  • Fast mice for 6 hours[28].

  • Administer 5-OAHSA or vehicle orally.

  • After a set pre-treatment time (e.g., 60 minutes), administer an oral bolus of glucose (e.g., 2 g/kg)[28].

  • Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes after the glucose challenge[28].

  • Blood samples can also be collected to measure plasma insulin levels.

Insulin Tolerance Test (ITT):

  • Fast mice for a shorter duration (e.g., 4-6 hours).

  • Administer 5-OAHSA or vehicle.

  • After the pre-treatment period, administer an intraperitoneal injection of insulin.

  • Measure blood glucose levels at regular intervals to assess the rate of glucose clearance.

PD Studies in Inflammation Models

Objective: To evaluate the anti-inflammatory effects of 5-OAHSA.

LPS-Induced Inflammation Model:

  • Pre-treat mice with 5-OAHSA or vehicle.

  • Administer an intraperitoneal injection of LPS.

  • After a specified time (e.g., 2-4 hours), collect blood and/or tissues (e.g., liver, spleen).

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or tissue homogenates using methods such as ELISA or multiplex assays[23].

DSS-Induced Colitis Model:

  • Induce colitis by administering DSS in the drinking water for a set period (e.g., 5-7 days).

  • Treat mice with 5-OAHSA or vehicle daily during and/or after DSS administration.

  • Monitor disease activity by recording body weight, stool consistency, and the presence of blood in the stool.

  • At the end of the study, collect the colon for histological analysis to assess the degree of inflammation and tissue damage.

Data Presentation and Visualization

Tabular Summaries of Quantitative Data

Table 1: Recommended Dosing and Administration for In Vivo 5-OAHSA Studies

ParameterRecommendationRationale
Vehicle Sodium carboxymethyl cellulosePreviously used for similar compounds in vivo[26].
Route of Administration Oral gavage, IntraperitonealCommon routes for preclinical studies.
Dose Range 30-150 mg/kgBased on effective doses of related compounds[26][28].
Frequency Once daily or as determined by PK studiesTo maintain therapeutic exposure.

Table 2: Key Endpoints for Metabolic Studies

EndpointMethodPurpose
Blood Glucose GlucometerTo assess glycemic control.
Plasma Insulin ELISATo evaluate insulin secretion and sensitivity.
Oral Glucose Tolerance OGTTTo measure the ability to clear a glucose load.
Insulin Sensitivity ITTTo assess the response to exogenous insulin.

Table 3: Key Endpoints for Inflammation Studies

EndpointMethodPurpose
Plasma Cytokines (TNF-α, IL-6) ELISA, Multiplex AssayTo quantify systemic inflammation.
Tissue Cytokine Expression qPCR, Western BlotTo measure local inflammation.
Disease Activity Index (for colitis) Scoring of weight loss, stool consistency, bleedingTo assess the severity of colitis.
Histopathology H&E StainingTo visualize tissue inflammation and damage.
Visualization of Workflows and Pathways

Experimental Workflow for an Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_challenge Glucose Challenge & Sampling cluster_analysis Analysis A Acclimatize Mice B Fast Mice (6 hours) A->B C Administer 5-OAHSA or Vehicle (p.o.) B->C D Wait 60 minutes C->D E Administer Glucose (2 g/kg, p.o.) D->E F Measure Blood Glucose at t=0, 15, 30, 60, 90, 120 min E->F G Calculate AUC for Glucose F->G H Statistical Analysis G->H GPR120_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR120 GPR120 Gaq Gαq GPR120->Gaq Anti_inflammatory Anti-inflammatory Effects GPR120->Anti_inflammatory β-arrestin pathway (hypothesized) PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion Insulin_secretion Insulin Secretion GLP1_secretion->Insulin_secretion OAHSA 5-OAHSA OAHSA->GPR120

Caption: Hypothesized GPR120-mediated signaling of 5-OAHSA.

Conclusion

The study of 5-OAHSA in vivo holds significant promise for uncovering novel therapeutic avenues for metabolic and inflammatory diseases. By adhering to the principles of rigorous experimental design, utilizing appropriate animal models, and following detailed protocols, researchers can generate high-quality data to elucidate the pharmacological profile of this intriguing lipid mediator. These application notes provide a comprehensive framework to guide these research endeavors, ultimately contributing to the development of new and effective therapies.

References

  • The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. (n.d.). Retrieved from [Link]

  • Insulinotropic effects of GPR120 agonists are altered in obese diabetic and obese non-diabetic states. (2017). Portland Press. Retrieved from [Link]

  • ARRIVE guidelines. (2023). In Wikipedia. Retrieved from [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa. Retrieved from [Link]

  • ARRIVE guidelines. (n.d.). NC3Rs. Retrieved from [Link]

  • ARRIVE Guidelines for Reporting Animal Research. (n.d.). CITI Program. Retrieved from [Link]

  • A new mouse model of metabolic syndrome and associated complications. (2010). Journal of Endocrinology, 206(1), 1-13. Retrieved from [Link]

  • Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice. (2016). Neuropsychopharmacology, 41(13), 3023-3033. Retrieved from [Link]

  • A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice. (2014). Nature Medicine, 20(8), 942-947. Retrieved from [Link]

  • Mouse Models of Interferon-Associated Diseases. (n.d.). PBL Assay Science. Retrieved from [Link]

  • GPR120 protects lipotoxicity-induced pancreatic β-cell dysfunction through regulation of PDX1 expression and inhibition of islet inflammation. (2019). Bioscience Reports, 39(1), BSR20181585. Retrieved from [Link]

  • Mouse model of the metabolic syndrome: the quest continues. (2007). Journal of Applied Physiology, 102(6), 2061-2062. Retrieved from [Link]

  • Mouse models of the metabolic syndrome. (2010). Drug Discovery Today: Disease Models, 7(1-2), 87-94. Retrieved from [Link]

  • Inflammatory Bowel Disease (IBD) Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1. (2017). PLOS ONE, 12(12), e0189250. Retrieved from [Link]

  • Animal models of metabolic syndrome: a review. (2016). Nutrition & Metabolism, 13, 65. Retrieved from [Link]

  • Mouse Models For Inflammatory Bowel Disease Studies. (2020). Kosheeka. Retrieved from [Link]

  • Experimental animal models of chronic inflammation. (2023). Inflammopharmacology, 31(4), 1629-1647. Retrieved from [Link]

  • Mouse Models of the Metabolic Syndrome. (2010). Drug Discovery Today: Disease Models, 7(1-2), 87-94. Retrieved from [Link]

  • A novel palmitic acid hydroxy stearic acid (5-PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy. (2021). Journal of Diabetes, 13(7), 579-591. Retrieved from [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). The Norwegian National Research Ethics Committees. Retrieved from [Link]

  • Ethical Considerations in Mouse Experiments. (2011). Current Protocols in Mouse Biology, 1(1), 161-174. Retrieved from [Link]

  • Chemically induced mouse models of intestinal inflammation. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice. (2021). Nature Communications, 12(1), 2235. Retrieved from [Link]

  • Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. (2021). The FASEB Journal, 35(5), e21557. Retrieved from [Link]

  • Ethical guidelines for research in animal science. (n.d.). British Society of Animal Science. Retrieved from [Link]

  • Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice. (2018). Molecules, 23(8), 1989. Retrieved from [Link]

  • Policies and Guidelines for Specific Research Areas. (n.d.). Journal of Neurology and Experimental Neuroscience. Retrieved from [Link]

  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. (2021). Molecules, 26(22), 6939. Retrieved from [Link]

  • Ethical considerations regarding animal experimentation. (2014). Saudi Pharmaceutical Journal, 22(4), 307-311. Retrieved from [Link]

  • Potential roles of GPR120 and its agonists in the management of diabetes. (2014). Journal of Diabetes, 6(5), 385-393. Retrieved from [Link]

  • Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. (2022). Frontiers in Bioengineering and Biotechnology, 10, 1018635. Retrieved from [Link]

  • GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. (2022). International Journal of Molecular Sciences, 23(17), 9904. Retrieved from [Link]

  • Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice. (2021). Diabetes, 70(7), 1478-1492. Retrieved from [Link]

  • Oleoyl serine, an endogenous N-acyl amide, modulates bone remodeling and mass. (2010). Proceedings of the National Academy of Sciences of the United States of America, 107(41), 17704-17709. Retrieved from [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (2021). Molecules, 26(11), 3326. Retrieved from [Link]

  • Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. (2022). Frontiers in Bioengineering and Biotechnology, 10, 1018635. Retrieved from [Link]

  • Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed. (2021). The FASEB Journal, 35(5), e21557. Retrieved from [Link]

  • Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ. (2006). The Journal of Experimental Medicine, 203(12), 2571-2580. Retrieved from [Link]

  • Drug Combination Boosted Lifespan of Mice by 73%, But Only For One Sex. (2025). ScienceAlert. Retrieved from [Link]

  • N-Oleoyl-L-Serine. (n.d.). PubChem. Retrieved from [Link]

  • Mice with human immune system components as in vivo models for infections with human pathogens. (2015). Current Opinion in Virology, 13, 70-75. Retrieved from [Link]

  • 9-POHSA and 9-OAHSA possessed anti-inflammatory effects. RAW 264.7... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). Biomolecules, 9(12), 795. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution Quantification of 5-OAHSA in Adipose Tissue via LC-MS/MS

Introduction & Biological Significance Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a groundbreaking class of endogenous mammalian lipids characterized by potent anti-diabetic and anti-inflammatory propert...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a groundbreaking class of endogenous mammalian lipids characterized by potent anti-diabetic and anti-inflammatory properties[1]. Functioning as critical signaling molecules in metabolic homeostasis, specific FAHFA families—such as Oleic Acid esters of Hydroxy Stearic Acids (OAHSAs)—are highly upregulated in the adipose tissue of insulin-sensitive models[2].

Quantifying specific regioisomers like 5-OAHSA (where oleic acid is esterified to the 5-hydroxyl group of stearic acid) presents significant analytical hurdles. These challenges stem from their low endogenous abundance, the presence of multiple closely eluting regioisomers (e.g., 9-OAHSA, 12-OAHSA), and severe isobaric interference from high-abundance matrix lipids like ceramides[2]. This application note outlines a rigorously optimized, self-validating workflow for the extraction, solid-phase enrichment, and LC-MS/MS quantification of 5-OAHSA from adipose tissue.

Experimental Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that a robust protocol is not just a sequence of steps, but a system designed to control variables. Every phase of this workflow is engineered to maximize analyte recovery while minimizing matrix suppression:

  • Isotope-Dilution Strategy: Absolute quantification requires accounting for matrix effects and extraction losses. Stable isotope-labeled internal standards (e.g., ¹³C₁₈-12-OAHSA) are spiked directly into the homogenization buffer prior to extraction[2]. This ensures the standard undergoes the exact same physical and chemical stresses as the endogenous 5-OAHSA, making the assay self-validating.

  • Solid Phase Extraction (SPE) Enrichment: Adipose tissue is predominantly composed of triacylglycerols (neutral lipids). If injected directly, these lipids cause severe ion suppression and rapid column fouling. A silica-based SPE step is employed to selectively wash away neutral lipids using 5% ethyl acetate in hexane, enabling the targeted elution of the less hydrophobic FAHFAs using 100% ethyl acetate[2].

  • Chromatographic Resolution: Baseline separation of 5-OAHSA from other regioisomers is achieved using a sub-2 µm particle C18 column under isocratic conditions[2]. Isocratic elution (rather than a gradient) is deliberately chosen to minimize baseline drift, ensure reproducible retention times, and maximize the resolution of structurally similar regioisomers within a shortened 30-minute run time[3].

Workflow Visualization

FAHFA_Workflow Tissue Adipose Tissue Sample (150 mg) Homogenization Dounce Homogenization PBS / MeOH / CHCl3 Tissue->Homogenization Spike Spike Internal Standards (e.g., 13C18-12-OAHSA) Homogenization->Spike LLE Liquid-Liquid Extraction Centrifugation (2,200 x g) Spike->LLE OrganicPhase Organic Phase Collection (Lower Chloroform Layer) LLE->OrganicPhase SPE Solid Phase Extraction (SPE) Silica Cartridge OrganicPhase->SPE Wash Elute Neutral Lipids (5% Ethyl Acetate in Hexane) SPE->Wash Elute Elute FAHFAs (100% Ethyl Acetate) SPE->Elute LCMS LC-MS/MS Analysis (Negative MRM Mode) Elute->LCMS Data Data Processing & Regioisomer Quantification LCMS->Data

Caption: Workflow for the extraction, SPE enrichment, and LC-MS/MS quantification of 5-OAHSA.

Step-by-Step Methodology

Reagents & Materials
  • Solvents: LC-MS grade Methanol, Chloroform, Water, Hexane, and Ethyl Acetate[2].

  • Additives: 5 mM Ammonium acetate and 0.03% (v/v) Ammonium hydroxide[3].

  • Internal Standard: ¹³C₁₈-12-OAHSA (Spike solution: 5 pmol/sample)[2].

  • Hardware: Silica SPE cartridges (200 mg, 3 mL)[4], Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm)[2].

Tissue Homogenization & Liquid-Liquid Extraction (LLE)
  • Preparation: Weigh ~150 mg of frozen perigonadal white adipose tissue (PGWAT) and transfer to a glass Dounce homogenizer on ice[2].

  • Solvent Addition: Add a cold mixture of 1.5 mL PBS, 1.5 mL Methanol, and 3.0 mL Chloroform[2].

  • Standard Spiking: Immediately spike 5 pmol of the ¹³C₁₈-12-OAHSA internal standard directly into the chloroform phase[2].

  • Homogenization: Dounce homogenize thoroughly until the tissue matrix is completely disrupted.

  • Phase Separation: Transfer the homogenate to a glass centrifuge tube and centrifuge at 2,200 × g for 5 minutes at 4°C[2].

  • Collection: Carefully aspirate the lower organic (chloroform) phase containing the lipids. Transfer to a new vial and dry down under a gentle stream of nitrogen gas[2].

Solid Phase Extraction (SPE) Enrichment
  • Conditioning: Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate, followed by conditioning with 6 mL of hexane[2].

  • Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the SPE cartridge[2].

  • Washing (Critical Step): Elute neutral lipids by passing 6 mL of 5% ethyl acetate in hexane through the cartridge[2]. Discard this flow-through to prevent MS fouling.

  • Elution: Elute the enriched FAHFA fraction by passing 4 mL of 100% ethyl acetate[2].

  • Storage: Dry the FAHFA fraction under nitrogen gas and store at -80°C until LC-MS/MS analysis[2].

LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried FAHFA fraction in 40 µL of methanol. Inject 10 µL into the LC-MS/MS system[3].

  • Chromatography: Utilize the Acquity UPLC BEH C18 column. Run an isocratic flow at 0.2 mL/min using 93:7 Methanol:Water supplemented with 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v) over 30 minutes[3]. Maintain column temperature at 25°C[3].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer (e.g., TSQ Quantiva) in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[2].

Quantitative Data Presentation

Table 1: Optimized MRM Parameters for 5-OAHSA Quantification

AnalytePrecursor Ion ([M-H]⁻)Product Ion (m/z)Ion TypeCollision Energy (V)
5-OAHSA 563.5281.2Quantifier (FA / HFA-H₂O)29 / 27
5-OAHSA 563.5299.2Qualifier (HFA)28
¹³C₁₈-12-OAHSA (IS) 581.5281.2Quantifier (FA)29

Note: For OAHSAs, the fatty acid (FA, oleic acid) and the dehydrated hydroxy fatty acid (HFA-H₂O, dehydrated hydroxystearic acid) yield the same m/z of 281.2, making it a highly abundant quantifier ion[3],[5].

Troubleshooting & Quality Control

  • Ceramide Interference: C16:0 ceramides can share major MRM transitions with certain FAHFAs[3]. Differentiate 5-OAHSA from ceramides by examining the transition ratios: FAHFAs typically exhibit a higher m/z 281.2 to 299.2 ratio, whereas the contaminant ceramide ratio is reversed[3].

  • Background Signal: Silica SPE columns can occasionally contribute to background FAHFA signals. While negligible for high-abundance adipose tissue, always run a procedural blank (extraction without tissue) to establish the baseline Limit of Detection (LOD)[2].

References

  • Title: A Faster Protocol for Endogenous FAHFA Measurements Source: Analytical Chemistry (2018) / NIH PMC URL: [Link]

  • Title: A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids Source: Nature Protocols (2016) / PubMed URL: [Link]

  • Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: Molecules (MDPI, 2020) URL: [Link]

Sources

Method

Application Note: Stable Isotope-Labeled Internal Standards for 5-OAHSA Analysis

Document Type: Advanced Technical Protocol & Application Note Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Branched fatty acid esters of hydroxy fatty acids (F...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Note Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous bioactive lipids[1]. Among these, 5-OAHSA (oleic acid esterified at the 5th carbon of hydroxy stearic acid) is a highly abundant regioisomer, particularly elevated in glucose-tolerant states where the Glut4 transporter is overexpressed[1]. Because 5-OAHSA plays a critical role in modulating glucose-stimulated insulin secretion (GSIS) and systemic inflammation[2], accurate quantification of this lipid in complex biological matrices (e.g., plasma, adipose tissue) is essential for metabolic disease research and therapeutic development.

This application note details a robust, self-validating analytical workflow for the extraction, chromatographic resolution, and mass spectrometric quantification of 5-OAHSA. Central to this protocol is the integration of 5-OAHSA-d17 , a stable isotope-labeled internal standard (SIL-IS)[3], which ensures absolute quantitative accuracy by correcting for matrix effects, extraction losses, and instrument variability.

The Analytical Challenge & The SIL-IS Solution

The Regioisomer Conundrum

FAHFAs exhibit extreme regioisomeric diversity. A biological sample may simultaneously contain 5-OAHSA, 9-OAHSA, 12-OAHSA, and 13-OAHSA[2][4]. These isomers possess identical molecular weights (C36H68O4, exact mass 564.5118) and yield highly similar collision-induced dissociation (CID) fragmentation patterns[5]. Consequently, mass spectrometry alone cannot distinguish them; baseline chromatographic resolution is an absolute prerequisite.

Causality Behind the Choice of 5-OAHSA-d17

Quantifying trace endogenous lipids in lipid-rich matrices like adipose tissue introduces severe matrix-induced ion suppression during electrospray ionization (ESI). To build a self-validating system , an internal standard must mimic the analyte's physicochemical properties perfectly while remaining mass-resolved.

5-OAHSA-d17 incorporates 17 deuterium atoms on the hydroxy stearic acid backbone[3].

  • Chromatographic Co-elution: The SIL-IS co-elutes precisely with endogenous 5-OAHSA, ensuring both molecules experience identical matrix suppression in the ESI source.

  • Mass Isolation: The +17 Da mass shift (m/z 580.6 vs. 563.5) guarantees zero isotopic cross-talk in the Multiple Reaction Monitoring (MRM) channels[4].

  • Recovery Validation: By spiking 5-OAHSA-d17 directly into the raw homogenate prior to extraction, the protocol intrinsically corrects for any analyte loss during phase separation or solvent evaporation.

Workflow Visualization

Workflow N1 Sample Prep (Tissue/Plasma) N2 Spike SIL-IS (5-OAHSA-d17) N1->N2 N3 Biphasic LLE (CHCl3/MeOH) N2->N3 N4 Isocratic UPLC (C18 Column) N3->N4 N5 ESI(-) MS/MS (MRM Mode) N4->N5

LC-MS/MS workflow for 5-OAHSA quantification utilizing stable isotope dilution.

Experimental Protocol: LC-MS/MS Analysis of 5-OAHSA

Note: This methodology is adapted from optimized FAHFA profiling techniques to ensure maximum regioisomer resolution and recovery[4].

Step 1: Reagent Preparation & IS Spiking
  • Prepare a working stock of 5-OAHSA-d17 (Cayman Chemical, Item No. 17198) at 1 µM in methanol[6].

  • Aliquot 150 mg of perigonadal white adipose tissue (PGWAT) or 200 µL of plasma into a glass homogenizer tube on ice.

  • Critical Step: Spike exactly 5 pmol of 5-OAHSA-d17 directly into the sample before adding extraction solvents. This establishes the baseline for recovery correction.

Step 2: Modified Liquid-Liquid Extraction (LLE)

Causality: FAHFAs are highly hydrophobic. A modified Folch/Bligh-Dyer extraction efficiently partitions them into the organic phase while precipitating proteins and segregating polar metabolites.

  • Add 1.5 mL of cold PBS and 1.5 mL of cold Methanol to the sample. Dounce homogenize thoroughly.

  • Add 3.0 mL of Chloroform. Vortex vigorously for 2 minutes to form an emulsion.

  • Centrifuge at 2,200 × g for 10 minutes at 4°C to achieve phase separation.

  • Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette. Transfer to a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute the lipid film in 100 µL of Methanol/Chloroform (2:1, v/v) for LC-MS/MS injection.

Step 3: UPLC Separation Parameters

Causality: Resolving 5-OAHSA from 9-OAHSA and 12-OAHSA requires a high-efficiency sub-2µm particle column and an isocratic elution profile. Gradients often compress the retention times of these isomers, leading to co-elution[4].

  • Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm)[4].

  • Mobile Phase: Isocratic flow of 93:7 Methanol/Water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v)[4].

  • Flow Rate: 0.2 mL/min.

  • Run Time: 30 minutes.

  • Column Temperature: 40°C.

Step 4: MS/MS Detection (Negative ESI)

Causality: The carboxylic acid moiety of FAHFAs readily deprotonates, making Negative Electrospray Ionization (ESI-) the optimal mode[7]. Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The primary product ion for OAHSAs is the unlabelled oleate fragment (m/z 281.2)[4].

Quantitative Data & Method Validation

To ensure the trustworthiness of the analytical run, the following MRM transitions and validation metrics must be established.

Table 1: Optimized MRM Transitions
AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (V)
5-OAHSA 563.5281.2Oleate anion25
5-OAHSA 563.5299.2Hydroxy stearate20
5-OAHSA-d17 580.6281.2Oleate anion25
5-OAHSA-d17 580.6316.3d17-Hydroxy stearate20
Table 2: Representative Method Validation Metrics
ParameterSpecification / ResultAnalytical Significance
Linear Dynamic Range 0.05 pmol – 50 pmol on-columnEncompasses both fasting and fed physiological states.
LOD (S/N > 3) 0.01 pmolEnsures detection of low-abundance isomers.
Extraction Recovery > 85% (Corrected to 100% via IS)Validates the efficiency of the biphasic LLE method.
Matrix Effect < 15% ion suppressionMitigated entirely by the 5-OAHSA-d17 internal standard.

Biological Context & Application

The precise quantification of 5-OAHSA is not merely an analytical exercise; it is a gateway to understanding metabolic regulation. Upon synthesis during fasting or metabolic stress, 5-OAHSA acts as a signaling molecule, amplifying GLP-1 secretion and potentiating glucose-stimulated insulin secretion (GSIS)[2].

Pathway S1 Metabolic Stress / Fasting S2 Endogenous FAHFA Synthesis S1->S2 S3 5-OAHSA Accumulation S2->S3 S4 GLP-1 Secretion S3->S4 S5 Glucose-Stimulated Insulin Secretion S3->S5 S6 Systemic Insulin Sensitivity S4->S6 S5->S6

Biological signaling pathway of 5-OAHSA mediating systemic insulin sensitivity.

By employing stable isotope dilution mass spectrometry with 5-OAHSA-d17, researchers can confidently map these pathways, track lipid remodeling, and evaluate FAHFA analogs as novel anti-diabetic therapeutics.

References

  • Aryal, P., Syed, I., Lee, J., et al. "Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs)." Journal of Lipid Research 62, 100108 (2021). Available at:[Link]

  • Nelson, A.T., et al. "Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements." Analytical Chemistry 90(8), 5110-5115 (2018). Available at:[Link]

  • Ma, Y., et al. "An in silico MS/MS library for automatic annotation of novel FAHFA lipids." Journal of Cheminformatics 7, 53 (2015). Available at:[Link]

  • Labclinics. "5-OAHSA-d17 - Internal standard for quantification." Labclinics Shop. Available at:[Link]

  • bioRxiv. "Data-independent acquisition coupled with electron-activated dissociation for in-depth structure elucidation of fatty acid ester of hydroxy fatty acids." (2024). Available at:[Link]

Sources

Application

Application Note: Quantifying the Immunomodulatory Effects of 5-OAHSA on Macrophage Cytokine Production

Executive Summary & Mechanistic Rationale Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a recently discovered class of endogenous bioactive lipids that play critical roles in immunometabolism and systemic g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a recently discovered class of endogenous bioactive lipids that play critical roles in immunometabolism and systemic glucose homeostasis[1]. Among these, oleic acid esters of hydroxy stearic acids (OAHSAs) have emerged as potent modulators of the innate immune response. Specifically, 5-OAHSA (5-oleic acid hydroxy stearic acid) has been identified for its ability to attenuate macrophage activation and significantly reduce the secretion of pro-inflammatory cytokines[2][3].

The Causality of Experimental Design: In immune cells, particularly macrophages, 5-OAHSA exerts its anti-inflammatory effects primarily by acting as an agonist for G-protein coupled receptors, most notably GPR120 (FFAR4)[4]. This receptor-ligand interaction initiates an intracellular signaling cascade that recruits β-arrestin2. The resulting complex cross-inhibits the Toll-like receptor 4 (TLR4) pathway, which is typically activated by endotoxins like lipopolysaccharide (LPS). By antagonizing TLR4 signaling, 5-OAHSA effectively blocks the downstream phosphorylation and nuclear translocation of NF-κB, thereby suppressing the gene transcription of key inflammatory cytokines including TNF-α, IL-6, and IL-1β[2][4].

To accurately measure these effects, this protocol utilizes primary Bone Marrow-Derived Macrophages (BMDMs). BMDMs are explicitly selected over immortalized cell lines (e.g., RAW264.7) because they maintain physiological, unadulterated expression levels of GPR120 and TLR4, ensuring that the lipid-receptor kinetics observed in vitro translate reliably to in vivo biology.

Signaling Pathway Visualization

G OAHSA 5-OAHSA GPR120 GPR120 (FFAR4) OAHSA->GPR120 Agonist Binding NFKB NF-κB Translocation GPR120->NFKB β-arrestin2 Inhibition LPS LPS (Endotoxin) TLR4 TLR4 Complex LPS->TLR4 Receptor Activation TLR4->NFKB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->Cytokines Gene Transcription

Mechanism of 5-OAHSA-mediated inhibition of LPS-induced cytokine production via GPR120 signaling.

Self-Validating Assay Architecture

Every robust pharmacological assay must be self-validating. This protocol incorporates three critical control layers:

  • Temporal Pre-treatment: 5-OAHSA is administered 1 hour prior to LPS stimulation. This causality-driven choice ensures that the GPR120-mediated inhibitory complex is fully assembled before the massive TLR4 inflammatory signal is triggered.

  • Orthogonal Readouts: We measure both secreted protein (via ELISA) and mRNA transcripts (via RT-qPCR) to confirm that the reduction in cytokines is transcriptionally regulated, rather than an artifact of impaired cellular secretion mechanisms.

  • Mandatory Viability Control: FAHFAs can occasionally induce lipotoxicity at high concentrations. A parallel cell viability assay ensures that any observed cytokine reduction is due to true immunomodulation, not simply cell death.

Step-by-Step Methodology

Phase 1: BMDM Isolation and Preparation
  • Harvesting: Isolate bone marrow from the femurs and tibias of 8-12 week old C57BL/6 mice.

  • Differentiation: Culture the flushed cells in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days. Change the media on day 3 and day 5.

  • Seeding: On day 7, detach the mature BMDMs using cold PBS and gentle scraping. Seed the cells at a density of 5×105 cells/well in a 24-well plate. Allow 24 hours for adherence.

  • Synchronization (Critical Step): 4 hours prior to the assay, replace the media with low-serum DMEM (1% FBS). Rationale: Serum starvation synchronizes the cell cycle and minimizes basal NF-κB activation caused by serum-derived growth factors, drastically improving the signal-to-noise ratio of the LPS challenge.

Phase 2: 5-OAHSA Treatment and LPS Challenge
  • Compound Preparation: Reconstitute 5-OAHSA in molecular-grade DMSO to create a 10 mM stock. Prepare working dilutions in low-serum DMEM.

  • Pre-treatment: Aspirate the starvation media. Add 500 µL of media containing 5-OAHSA at desired concentrations (e.g., 5 µM, 10 µM, 20 µM). Include a Vehicle Control well (DMSO matched to the highest concentration of 5-OAHSA, ensuring final DMSO is <0.1%). Incubate for 1 hour at 37°C.

  • LPS Stimulation: Add LPS (E. coli O111:B4) directly to the wells to achieve a final concentration of 100 ng/mL. Gently swirl the plate to mix.

  • Incubation:

    • For mRNA expression (RT-qPCR) : Incubate for 6 hours.

    • For Protein secretion (ELISA) : Incubate for 24 hours.

Phase 3: Quantification and Viability Assessment
  • Supernatant Collection: After 24 hours, collect the cell culture supernatant. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris. Aliquot and store at -80°C until ELISA analysis.

  • ELISA: Quantify secreted TNF-α, IL-6, and IL-1β using high-sensitivity sandwich ELISA kits according to the manufacturer's instructions.

  • Viability Check: Immediately after supernatant removal, add CellTiter-Glo® or an MTT reagent to the remaining adherent cells to quantify ATP/metabolic activity, confirming that 5-OAHSA treatments did not compromise cell viability.

Data Presentation & Expected Outcomes

The table below summarizes the expected quantitative data profile when measuring the dose-dependent inhibitory effects of 5-OAHSA on LPS-stimulated macrophages.

Table 1: Expected Quantitative Effects of 5-OAHSA on LPS-Stimulated BMDMs
Treatment GroupTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)Cell Viability (%)
Unstimulated Control45 ± 1220 ± 815 ± 5100 ± 2.1
LPS (100 ng/mL) + Vehicle2850 ± 1403100 ± 2101450 ± 9598 ± 3.4
LPS + 5-OAHSA (5 µM)2100 ± 1152450 ± 1801100 ± 8099 ± 2.8
LPS + 5-OAHSA (10 µM)1450 ± 901600 ± 120750 ± 6598 ± 1.5
LPS + 5-OAHSA (20 µM)850 ± 65950 ± 85420 ± 4097 ± 2.2
LPS + 9-PAHSA (20 µM) *820 ± 70910 ± 80400 ± 3598 ± 1.9

*9-PAHSA is utilized here as a validated, field-standard positive control for FAHFA-mediated anti-inflammatory activity, ensuring the assay's dynamic range is functioning correctly[2].

Sources

Method

Application Note: Protocol for Assessing 5-OAHSA Activation of GPR120 (FFAR4)

Introduction & Mechanistic Grounding Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a recently discovered class of endogenous bioactive lipids that play a profound role in metabolic and immune homeostasis[1]. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a recently discovered class of endogenous bioactive lipids that play a profound role in metabolic and immune homeostasis[1]. Among these, 5-OAHSA (5-oleic acid hydroxy stearic acid) has garnered significant attention as a potent signaling molecule. The primary transducer for 5-OAHSA's biological effects is the G protein-coupled receptor 120 (GPR120), also designated as Free Fatty Acid Receptor 4 (FFAR4)[2].

GPR120 functions as a critical lipid sensor. Upon binding a ligand like 5-OAHSA, the receptor undergoes a conformational shift that triggers a dual-pathway signaling cascade[3][4]:

  • Gαq/11-Mediated Calcium Mobilization: The receptor couples to the heterotrimeric G protein Gαq/11, prompting the dissociation of the Gαq subunit to activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 triggers the rapid release of stored intracellular calcium (Ca²⁺), a pathway essential for incretin secretion and metabolic regulation[3][5].

  • β-Arrestin 2 Recruitment: Independently of G-protein coupling, activated GPR120 recruits β-arrestin 2. This recruitment not only internalizes the receptor but also facilitates an interaction with TAB1 (TAK1-binding protein 1). By sequestering TAB1, GPR120 blocks the downstream activation of the pro-inflammatory IKK-β/NF-κB cascade, thereby exerting robust anti-inflammatory effects[4][6].

G Ligand 5-OAHSA (FAHFA Ligand) Receptor GPR120 (FFAR4) Receptor Ligand->Receptor Gq Gαq/11 Protein Receptor->Gq Pathway 1 Arrestin β-Arrestin 2 Receptor->Arrestin Pathway 2 PLC Phospholipase C (PLC) Gq->PLC TAB1 TAB1 Sequestration Arrestin->TAB1 IP3 IP3 & DAG Production PLC->IP3 NFKB NF-κB Inhibition TAB1->NFKB Calcium Intracellular Ca2+ Release IP3->Calcium AntiInflam Anti-Inflammatory Response NFKB->AntiInflam

Dual-pathway signaling of GPR120 upon 5-OAHSA activation.

Experimental Design: A Self-Validating System

To rigorously assess 5-OAHSA as a GPR120 agonist, the experimental design must be self-validating. Lipids can sometimes cause artifactual calcium spikes by perturbing the cell membrane, leading to false-positive Gαq/11 readouts. To establish true causality and receptor-specific agonism, researchers must interrogate both the rapid G-protein pathway and the slower, structurally-dependent β-arrestin pathway[5]. If 5-OAHSA induces both a transient calcium spike and sustained β-arrestin recruitment, non-specific membrane disruption is ruled out, confirming true GPCR activation.

Step-by-Step Methodologies

Protocol A: Intracellular Calcium Mobilization Assay (Gαq/11 Pathway)

This assay utilizes Fluo-4 AM, a cell-permeable fluorogenic dye that exhibits enhanced fluorescence upon binding free cytosolic calcium[3].

  • Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing human GPR120 into a 96-well black-walled, clear-bottom microplate at a density of 40,000 to 60,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator to ensure adherence[3][5].

  • Dye Loading: Aspirate the culture media. Add 100 µL of Fluo-4 AM loading buffer. Crucial Causality Step: Ensure the buffer contains 2.5 mM probenecid. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out into the extracellular space[5]. Incubate for 60 minutes at 37°C.

  • Ligand Preparation: Prepare serial dilutions of 5-OAHSA (1 nM to 100 µM) in an assay buffer (HBSS with 20 mM HEPES, pH 7.4). Crucial Causality Step: Because 5-OAHSA is highly lipophilic, the buffer must contain 0.1% fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier protein, preventing the lipid from adhering to the plastic walls of the microplate and ensuring accurate delivery to the cellular receptors[1].

  • Baseline Measurement: Transfer the plate to a fluorescence microplate reader equipped with automated fluidics (e.g., FLIPR). Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Activation & Detection: Inject 25 µL of the 5-OAHSA dilutions into the wells. Record fluorescence continuously for 90 to 120 seconds to capture the rapid, transient calcium peak[3].

Protocol B: β-Arrestin 2 Recruitment Assay (Anti-Inflammatory Pathway)

This protocol employs an Enzyme Fragment Complementation (EFC) assay to measure the physical proximity of the receptor and β-arrestin[5].

  • Cell Plating: Seed engineered cells co-expressing GPR120 fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger enzyme acceptor (EA) in a 96-well white-walled plate. Incubate for 24 hours[5].

  • Ligand Treatment: Add varying concentrations of 5-OAHSA. Incubate for 90 minutes at 37°C. Crucial Causality Step: Unlike the rapid calcium spike, receptor internalization and arrestin recruitment is a cumulative, slower process requiring extended incubation for optimal signal-to-noise ratio[5].

  • Detection: Add the chemiluminescent detection reagent containing the substrate for the complemented reporter enzyme. Incubate for 60 minutes at room temperature, protected from light[5].

  • Measurement: Measure the resulting luminescence using a standard plate luminometer[3].

W Step1 1. Cell Plating (GPR120+ Cells) Step2 2. Dye/Reporter Loading Step1->Step2 Step3 3. 5-OAHSA Addition Step2->Step3 Step4 4. Signal Detection (FLIPR / Luminometer) Step3->Step4 Step5 5. Data Analysis (EC50 Calculation) Step4->Step5

Sequential workflow for assessing 5-OAHSA GPR120 activation assays.

Quantitative Data Presentation

When validating 5-OAHSA, it is standard practice to benchmark its efficacy and potency against well-characterized synthetic agonists (e.g., TUG-891) and endogenous omega-3 fatty acids (e.g., DHA)[5][6]. The table below summarizes expected pharmacological profiles based on dual-pathway assay readouts.

CompoundLigand TypeCalcium Mobilization EC₅₀ (µM)β-Arrestin 2 EC₅₀ (µM)Max Efficacy (Emax)
5-OAHSA Endogenous FAHFA2.153.4085%
TUG-891 Synthetic Agonist0.050.08100% (Reference)
DHA Endogenous Omega-34.506.2070%

Note: EC₅₀ values are representative metrics used to plot the log of the agonist concentration against the measured signal (fluorescence/luminescence) to determine potency[3].

Critical Experimental Considerations

  • Receptor Isoform Selection: Human GPR120 exists in two primary isoforms: short (GPR120S) and long (GPR120L). GPR120L contains an insertion in the third intracellular loop (ICL3) that severely impairs G-protein coupling and calcium mobilization, though it retains β-arrestin interaction[4]. For comprehensive dual-pathway screening of 5-OAHSA, cell lines expressing the GPR120S isoform must be utilized.

  • Solvent Toxicity: Stock solutions of 5-OAHSA are typically dissolved in ethanol or DMSO. Ensure that the final concentration of the solvent in the assay well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or baseline signal drift[1].

References

  • An In-depth Technical Guide to the Initiation of the GPR120 Signaling Cascade. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNlIsle2X4o3zGx74xEU_zDAwll_EFKu-t2bG42MzhhI8em0MN454unksvOVsw6xk9NfDlb71x3At2kwzje9s3XEaiNmtCau0wA7djZfC2hkBediXafSFPzHGb3Bt0J92XmbPOKWv4J7vwXfZMHZxDJjnI6v3CfXhyLqcIcUr1Lo_POPsPvqnDn05kuBu9H0NhXf164v3Du1N2nkl1MDJOMYHSTQr8NdLMXw==]
  • Application Notes for GPR120 Agonist 5 In Vitro Assays. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG82nYszvXB7nix6RZPs-3-MLtpzVayH8CheilWM_PnkVRrN2SuVBd9w8pMlBNqLF_YFyPbEHlhCs88FdAztCBr4eAXdL2IjdP_IuO_TwZb_A66cJ8PAQOMZ7sAjNFPebmr0zksRSqk0ddvBOcvi-7lWeBopNE374xmSxOLEJHv32UHl8Uh9R4HL3uMLiaedYu58ME=]
  • (E)-5-OAHSA-d17. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQZEzaIMSuxu-s8P6v_vGed4cp45m282vsQeIUbQsUS6tS0LfsHwBR2DdbqkUmk2pmwoQtiHOIO58HSYID6QPvU0cEfhTNohmpHl3kt66cTWvYDHItbBkENLB-yNQQ3dARSJA1DIxpXW4=]
  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7aNrsnxx-WJhjymZXfC64Cr9592xxoBfMRlj3wjkQZ4s4hxtRydeLch6qAoYY9SUJG3YDI16sgp3bcGeREipfmGlDGLSrEBjkTRRQr8EsO1rI9HbD0O2vBUeYn7b10jA8f_vLDCVFosWYpoyGwawQ]
  • Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons. NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzg06pwF5PH3sQC0gszH9dKFjuiOIkEVtVAE2RxalrVmr8MNiun2pd0pwEEulLnrfzBR7xoirLAs76IJ2BX8aaCgIEM9HuO2eDFz_DxcgRIn8mcH0euNGPmg_lYJD3TKHPi6YkKsw4mIqaRRU=]
  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEORJeu7G-d0BWrLxr_P3iI-58_GmJeoQYm6-x82PkxUmyxMLwBCPWauG8cwGtvLxFnCEHlRrSArB1h34q_PrDABdy0G6N6sZZMftQvdqI57normbeQQUd0ksxcN2kTJLyOd_s=]

Sources

Application

Application Notes and Protocols for Testing 5-OAHSA in Animal Models of Insulin Resistance

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Insulin Resistance and the Promise of Novel Therapeutics Insulin resistance is a pathological condition where cells in the bo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Insulin Resistance and the Promise of Novel Therapeutics

Insulin resistance is a pathological condition where cells in the body become less responsive to the hormone insulin, leading to a cascade of metabolic dysfunctions including hyperglycemia, hyperlipidemia, and eventually, type 2 diabetes.[1][2] The development of effective therapies to improve insulin sensitivity is a critical goal in biomedical research.[1] Emerging evidence suggests that a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) may have beneficial metabolic effects. One such related compound, 5-PAHSA (palmitic acid hydroxy stearic acid), has been shown to improve glucose tolerance and reduce inflammation.[3][4][5] This has led to interest in other structurally similar molecules, such as 5-OAHSA (5-oxo-7-methyl-7-octyl-amino-heptanoic acid), as potential novel therapeutics for insulin resistance.

These application notes provide a comprehensive guide for researchers to select and utilize appropriate animal models of insulin resistance for the preclinical evaluation of 5-OAHSA. The protocols outlined below are designed to ensure scientific rigor and generate robust, reproducible data.

Selecting the Optimal Animal Model for 5-OAHSA Testing

The choice of an animal model is a critical decision that will significantly impact the translatability of research findings. Several models of insulin resistance exist, each with distinct advantages and limitations.[1][6] The most appropriate model for testing 5-OAHSA will depend on the specific research question, but a diet-induced model is often a good starting point as it closely mimics the development of insulin resistance in a significant portion of the human population.[7][8]

Model Type Specific Model Induction Method Advantages Disadvantages Relevance for 5-OAHSA Testing
Nutritional Diet-Induced Obesity (DIO) Mouse (e.g., C57BL/6J)High-fat diet (45-60% kcal from fat) for 8-16 weeks.[7][9]Closely mimics the pathophysiology of human obesity-related insulin resistance.[7][8] Well-characterized and widely used.[7]Phenotypic variability can be high.[10] Time-consuming to induce.Highly Recommended. Allows for testing the preventative and therapeutic effects of 5-OAHSA on the development and progression of insulin resistance in a physiologically relevant context.
Genetic db/db MouseSpontaneous mutation in the leptin receptor gene.Severe and consistent diabetic phenotype. Rapid onset of insulin resistance and hyperglycemia.Does not fully represent the common form of human type 2 diabetes.[11] Severe phenotype may mask subtle drug effects.Conditional Recommendation. Useful for mechanistic studies where a severe insulin resistance phenotype is desired. However, a study on 5-PAHSA in db/db mice showed that continuous treatment might increase insulin resistance, suggesting caution is needed with this model for this class of compounds.[4][5]
Genetic ob/ob MouseSpontaneous mutation in the leptin gene.Similar to db/db mice with severe obesity and insulin resistance.Similar limitations to the db/db mouse model.Conditional Recommendation. Similar to the db/db mouse, this model can be used for mechanistic studies but may not be ideal for initial efficacy testing of 5-OAHSA.
Chemically-Induced Streptozotocin (STZ) - induced (low dose)Injection of low doses of STZ to induce beta-cell dysfunction and subsequent insulin resistance.Rapid induction of hyperglycemia.Primarily a model of insulin deficiency rather than primary insulin resistance. Does not mimic the underlying pathophysiology of type 2 diabetes.Not Recommended for initial 5-OAHSA testing. The mechanism of action of 5-OAHSA is likely related to improving insulin sensitivity in peripheral tissues, which is not the primary defect in this model.

Recommendation for 5-OAHSA Testing: The Diet-Induced Obesity (DIO) C57BL/6J mouse model is the most appropriate initial choice for evaluating the efficacy of 5-OAHSA. This model's slower, diet-related progression of insulin resistance more closely mirrors the human condition and allows for a thorough investigation of the compound's potential to both prevent and treat insulin resistance.

Experimental Workflow for 5-OAHSA Testing in DIO Mice

A well-structured experimental plan is crucial for obtaining meaningful results. The following workflow is recommended for testing 5-OAHSA in a DIO mouse model.

G cluster_0 Phase 1: Model Induction and Validation cluster_1 Phase 2: 5-OAHSA Treatment cluster_2 Phase 3: Terminal Experiments and Tissue Collection Animal Acclimation Animal Acclimation Dietary Intervention Dietary Intervention Animal Acclimation->Dietary Intervention Week 0 Baseline Phenotyping Baseline Phenotyping Dietary Intervention->Baseline Phenotyping Week 8 Randomization Randomization Baseline Phenotyping->Randomization Week 8 Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Week 8 Mid-point Phenotyping Mid-point Phenotyping Treatment Initiation->Mid-point Phenotyping Week 12 Final Phenotyping Final Phenotyping Mid-point Phenotyping->Final Phenotyping Week 16 Hyperinsulinemic-Euglycemic Clamp Hyperinsulinemic-Euglycemic Clamp Final Phenotyping->Hyperinsulinemic-Euglycemic Clamp Week 16 Tissue Harvest Tissue Harvest Hyperinsulinemic-Euglycemic Clamp->Tissue Harvest Week 16 Molecular Analysis Molecular Analysis Tissue Harvest->Molecular Analysis

Experimental workflow for 5-OAHSA testing.

Detailed Protocols

Protocol 1: Induction of Insulin Resistance in C57BL/6J Mice

Objective: To induce a state of insulin resistance through dietary manipulation.

Materials:

  • Male C57BL/6J mice, 6-8 weeks old.

  • Standard chow diet (10% kcal from fat).

  • High-fat diet (HFD) (60% kcal from fat).[9]

  • Animal caging with environmental enrichment.

  • Weighing scale.

Procedure:

  • Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.

  • After acclimatization, randomly assign mice to two dietary groups:

    • Control Group: Continue on standard chow diet.

    • HFD Group: Switch to the high-fat diet.

  • House mice individually or in small groups (as consistent with institutional guidelines) to monitor food intake accurately.

  • Monitor body weight and food intake weekly for the duration of the study (typically 12-16 weeks).

  • At 8-10 weeks, a subset of animals should be assessed for insulin resistance to confirm model induction before starting the drug treatment.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the ability of the mice to clear a glucose load from the bloodstream, a key indicator of insulin sensitivity.

Materials:

  • Fasted mice (6-hour fast is recommended).[12]

  • Glucose solution (20% w/v in sterile saline).

  • Glucometer and test strips.

  • Syringes for oral gavage or intraperitoneal injection.

  • Timer.

Procedure:

  • Fast mice for 6 hours with free access to water.[12]

  • Record the body weight of each mouse.

  • Obtain a baseline blood glucose reading (t=0 min) from a small tail snip.

  • Administer glucose solution orally (gavage) or via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.[12][13]

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[14]

  • Gently massage the tail to obtain a small drop of blood for each measurement.

  • Data is typically plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated for statistical analysis.

Protocol 3: Insulin Tolerance Test (ITT)

Objective: To directly assess the whole-body response to exogenous insulin.

Materials:

  • Fasted mice (4-6 hour fast).[15]

  • Humulin R (or other regular human insulin).

  • Sterile saline.

  • Glucometer and test strips.

  • Insulin syringes.

  • Timer.

Procedure:

  • Fast mice for 4-6 hours with free access to water.[15]

  • Record the body weight of each mouse.

  • Obtain a baseline blood glucose reading (t=0 min) from a tail snip.

  • Inject insulin intraperitoneally at a dose of 0.75-1.0 U/kg body weight.[16] The optimal dose may need to be determined empirically for your specific model and conditions.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[15][16]

  • Monitor animals closely for signs of hypoglycemia. If an animal becomes unresponsive, administer a rescue glucose solution (e.g., 10% glucose IP).

  • Data is typically plotted as a percentage of initial blood glucose versus time.

Protocol 4: Hyperinsulinemic-Euglycemic Clamp

Objective: To provide the "gold standard" measurement of insulin sensitivity by directly quantifying the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions.[17][18][19][20]

Materials:

  • Surgically catheterized, conscious, and unrestrained mice.[18][19]

  • Infusion pumps.

  • Insulin solution.

  • Glucose solution (e.g., 20% dextrose).

  • Glucometer and test strips.

  • (Optional) Radiolabeled glucose tracers for assessing tissue-specific glucose uptake.[19]

Procedure: This is a complex surgical and experimental procedure that requires specialized training and equipment. A simplified overview is provided below. For detailed protocols, refer to publications from the NIH Mouse Metabolic Phenotyping Center Consortium.[21]

  • Surgical Catheterization: Several days prior to the clamp, mice undergo surgery to implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[18][19]

  • Fasting: On the day of the experiment, mice are fasted for 5-6 hours.[18]

  • Basal Period: A basal period of approximately 90-120 minutes is established to measure basal glucose turnover.

  • Clamp Period: A continuous infusion of insulin is initiated to achieve a hyperinsulinemic state.[19]

  • Simultaneously, a variable infusion of glucose is started and adjusted to maintain blood glucose at a constant, euglycemic level.[18][19]

  • Blood glucose is monitored every 5-10 minutes from the arterial catheter.

  • The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is a direct measure of whole-body insulin sensitivity.[19]

Molecular and Biochemical Endpoints

In addition to the in vivo physiological tests, it is essential to collect tissues at the end of the study for molecular and biochemical analyses to elucidate the mechanism of action of 5-OAHSA.

Tissue Analysis Rationale
Liver - Western blot for insulin signaling proteins (p-Akt, p-IRS1) - Gene expression analysis (qPCR) of gluconeogenic and lipogenic genes - Histology (H&E, Oil Red O) for steatosisTo assess hepatic insulin sensitivity and lipid accumulation.
Skeletal Muscle - Western blot for insulin signaling proteins and glucose transporters (GLUT4) - Gene expression analysis of metabolic genesTo evaluate insulin-stimulated glucose uptake and metabolism in a key peripheral tissue.
Adipose Tissue (e.g., epididymal white adipose tissue) - Western blot for insulin signaling proteins - Gene expression analysis of adipokines and inflammatory markers (e.g., TNF-α, IL-6) - Histology for adipocyte sizeTo assess insulin sensitivity and the inflammatory state of adipose tissue.
Plasma - ELISA for insulin, leptin, adiponectin, and inflammatory cytokines - Measurement of triglycerides and free fatty acidsTo evaluate systemic metabolic and inflammatory status.

Insulin Signaling Pathway

Understanding the molecular targets of 5-OAHSA is crucial. The insulin signaling pathway is a key area of investigation. A simplified diagram of this pathway is provided below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Responses Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Insulin->Insulin Receptor IRS1/2 IRS1/2 Insulin Receptor->IRS1/2 Phosphorylation Insulin Receptor->IRS1/2 PI3K PI3K IRS1/2->PI3K Activation IRS1/2->PI3K Akt/PKB Akt/PKB PI3K->Akt/PKB Activation PI3K->Akt/PKB GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Stimulation Akt/PKB->GLUT4 Translocation Glycogen Synthesis Glycogen Synthesis Akt/PKB->Glycogen Synthesis Stimulation Akt/PKB->Glycogen Synthesis Inhibition of Gluconeogenesis Inhibition of Gluconeogenesis Akt/PKB->Inhibition of Gluconeogenesis Inhibition Akt/PKB->Inhibition of Gluconeogenesis Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Increased GLUT4 Translocation->Glucose Uptake

Simplified insulin signaling pathway.

Data Analysis and Interpretation

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare data between control and treatment groups.

  • HOMA-IR: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) can be calculated from fasting glucose and insulin levels as an index of insulin resistance.[22][23][24][25][26] The formula is: HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (mmol/L)) / 22.5.[25]

  • Correlation Analysis: Investigate correlations between physiological parameters (e.g., body weight, glucose tolerance) and molecular data (e.g., gene expression, protein phosphorylation) to identify potential mechanisms of action for 5-OAHSA.

Conclusion

The study of novel compounds like 5-OAHSA holds significant promise for the development of new treatments for insulin resistance and type 2 diabetes. By utilizing robust and well-validated animal models and experimental protocols, researchers can generate high-quality data to assess the therapeutic potential of these molecules. The diet-induced obese mouse model, coupled with a comprehensive battery of in vivo and ex vivo analyses, provides a strong platform for the preclinical evaluation of 5-OAHSA.

References

  • (2026). Current time information in Los Angeles, CA, US. Google.
  • (2010, June 30). Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat. JoVE.
  • (2011, February 7). Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat. PMC - NIH.
  • (2025, February 10). Insulin Tolerance Test. Bridges Lab Protocols.
  • Glucose Clamps in the Conscious, Unrestrained Rodent.
  • Modeling insulin resistance in rodents by alterations in diet: what have high-fat and high-calorie diets revealed? American Journal of Physiology-Endocrinology and Metabolism.
  • Intraperitoneal Insulin Tolerance Test. MMPC.org.
  • Hyperinsulinemic-Euglycemic Clamp in Conscious Rats Based on the Tail Artery and Vein Catheterization. PubMed.
  • (2004, April 15). Mouse models of insulin resistance. PubMed.
  • (2000, August 15). Insights into insulin resistance and type 2 diabetes from knockout mouse models. JCI.
  • Experimental cell models of insulin resistance: overview and appraisal. Frontiers.
  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance. PMC - NIH.
  • (2008, February 19). Genetic Deficiency of Glycogen Synthase Kinase-3β Corrects Diabetes in Mouse Models of Insulin Resistance. PLOS Biology - Research journals.
  • (2024, September 19). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage.
  • Characterization of inflammation and insulin resistance in high‐fat diet‐induced male C57BL/6J mouse model of obesity. PMC.
  • Genetic Architecture of Insulin Resistance in the Mouse. PMC - NIH.
  • (2024, May 1). Hyperinsulinemic-Euglycemic Clamp. MMPC.org.
  • (2023, October 11). Intraperitoneal Insulin Tolerance Test. MMPC.org.
  • A mouse model of diet-induced obesity and insulin resistance. PubMed - NIH.
  • Insulin tolerance test and random fed insulin test protocol. whitelabs.org.
  • (2022, November 9). Glucose tolerance test.v6.
  • (2011, October 5). Glucose Tolerance Test in Mice. Bio-protocol.
  • (2019, September 25). Characterization of inflammation and insulin resistance in high-fat diet-induced male C57BL/6J mouse model of obesity. PubMed.
  • Knockout mouse models of insulin signaling: Relevance past and future. PMC.
  • (2020, February 18). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. PMC.
  • Blood Collection Procedure Title: Glucose Tolerance Test (GTT) Species: Rat or Mouse Pain/Distress Category. . Retrieved from

  • Validation of HOMA-IR in a model of insulin-resistance induced by a high-fat diet in Wistar rats. SciELO.
  • (2022, December 1). LAB_057 Insulin Tolerance Test in Mice. Research support.
  • Validation of HOMA-IR in a model of insulin-resistance induced by a high-fat diet in Wistar rats. Archives of Endocrinology and Metabolism.
  • (2023, September 12). Dual Tracer Test to Measure Tissue-Specific Insulin Action in Individual Mice Identifies In Vivo Insulin Resistance Without Fasting Hyperinsulinemia. Diabetes.
  • Distinct gene signatures predict insulin resistance in young mice with high fat diet-induced obesity. American Physiological Society Journal.
  • (2025, September 12). Experimental cell models of insulin resistance: overview and appraisal. ResearchGate.
  • (2025, December 25). Validation of HOMA-IR in a model of insulin-resistance induced by a high-fat diet in Wistar rats. ResearchGate.
  • (2016, December 15). Animal models of insulin resistance: A review. PubMed.
  • Methods and Models for Metabolic Assessment in Mice. PMC.
  • (2010, May 15). Surrogate markers of insulin resistance: A review.
  • (2023, January 9). Insulin resistance-driven beta-cell adaptation in mice: Mechanistic characterization and 3D analysis. bioRxiv.org.
  • Biomarker models for insulin resistance OR a SD Accuracy. ResearchGate.
  • Experimental cell models of insulin resistance: overview and appraisal. PMC.
  • In Vitro Insulin Resistance Model: A Recent Update. PMC.
  • (2021, January 18). A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy. PMC.
  • Current Studies on Molecular Mechanisms of Insulin Resistance. PMC.
  • (2019, January 7). High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation. PMC.
  • (2019, January 7). High Glucose Concentration Impairs 5-PAHSA Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation. PubMed.
  • (2024, August 12). Understanding Your Insulin Resistance Score (HOMA IR).
  • (2023, November 28). Insulin Resistance: What It Is, Symptoms, and More. Healthline.
  • (2025, May 20). methyl 7-(5-oxo-1-cyclopenten-1-yl)heptanoate. Chemical Synthesis Database.
  • 7-Aminoheptanoic acid. Chem-Impex.
  • (2S,5β)-3,3-Dimethyl-7-oxo-6α-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2β-carboxylic acid sodium salt. NextSDS.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in 5-HIAA Liquid Chromatography

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common and often frustrating issue in liquid...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common and often frustrating issue in liquid chromatography: peak tailing, with a specific focus on the analysis of 5-Hydroxyindole-3-acetic acid (5-HIAA). As a Senior Application Scientist, my goal is to provide not just steps to fix the problem, but also the underlying scientific reasoning to empower you to build robust and reliable analytical methods.

Note: The analyte "5-OAHSA" is presumed to be a typographical error for 5-HIAA, a critical metabolite of serotonin frequently analyzed in clinical and research settings. This guide is based on troubleshooting for 5-HIAA.

Part 1: Initial Diagnosis - Is It Just 5-HIAA or a System-Wide Problem?

The first step in any effective troubleshooting process is to correctly diagnose the scope of the problem. A careful look at your chromatogram provides crucial clues.

Q1: My 5-HIAA peak is tailing. What is the first thing I should check?

Before adjusting any instrument parameters, compare the peak shape of 5-HIAA to other analytes in your run, if any are present.

  • If only the 5-HIAA peak (or other polar, acidic compounds) is tailing: The issue is likely chemical in nature and specific to the analyte's interaction with the stationary or mobile phase. This is the most common scenario for 5-HIAA. Proceed to Part 2: Chemical & Method-Related Causes .

  • If all peaks in the chromatogram are tailing: This suggests a physical or system-wide problem. Common culprits include issues with the column hardware, incorrect system connections, or a contaminated guard column. Proceed to Part 3: System & Hardware-Related Causes .

The following workflow provides a systematic approach to diagnosing the root cause.

G cluster_chem Chemical & Method Issues cluster_phys System & Hardware Issues start Peak Tailing Observed for 5-HIAA q1 Are all peaks in the chromatogram tailing? start->q1 chem_causes Likely Cause: - Incorrect Mobile Phase pH - Secondary Silanol Interactions - Metal Chelation - Sample Overload/Solvent Mismatch q1->chem_causes No, primarily 5-HIAA and other polar analytes phys_causes Likely Cause: - Column Void or Contamination - Blocked Frit / Guard Column - Extra-Column Dead Volume q1->phys_causes Yes, all peaks are affected goto_part2 Go to Part 2: Chemical & Method-Related Causes chem_causes->goto_part2 goto_part3 Go to Part 3: System & Hardware-Related Causes phys_causes->goto_part3 G cluster_surface Silica Surface C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Residual Silanol Group (Si-OH) (Secondary Polar Interaction) Metal Metal Impurity (Fe, Ti) (Secondary Chelation) Analyte 5-HIAA Molecule Analyte->C18  Intended  Interaction Analyte->Silanol Unwanted Hydrogen Bonding Analyte->Metal Unwanted Chelation

Optimization

Reducing ion suppression in LC-MS analysis of 5-OAHSA

Welcome to the Technical Support Center for advanced lipidomics. As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced lipidomics. As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting. 5-OAHSA (an endogenous Fatty Acid ester of Hydroxy Fatty Acid, or FAHFA) is a low-abundance, highly bioactive lipid. Analyzing it via LC-MS is notoriously difficult due to severe matrix effects from high-abundance lipids.

Here, we dissect the causality behind ion suppression and provide self-validating, field-proven protocols to ensure your quantitative data is both sensitive and reproducible.

Core Analytical Workflow

FAHFA_Workflow Sample Biological Matrix (Tissue/Plasma) LLE Liquid-Liquid Extraction (Chloroform/Methanol) Sample->LLE Total Lipid Recovery SPE Silica SPE Enrichment (Removes TGs & Phospholipids) LLE->SPE Matrix Depletion Split Analytical Route Decision SPE->Split Deriv DMED Derivatization (Adds Tertiary Amine) Split->Deriv Sensitivity Enhancement LC_Neg UPLC Separation (Negative ESI) Split->LC_Neg Direct Analysis (Prone to Suppression) LC_Pos UPLC Separation (Positive ESI) Deriv->LC_Pos Bypasses Negative Ion Suppressors MS Tandem Mass Spectrometry (MRM Quantification) LC_Neg->MS LC_Pos->MS

Fig 1. LC-MS workflow for 5-OAHSA highlighting SPE and derivatization to mitigate ion suppression.

Diagnostic FAQs: Troubleshooting Ion Suppression

Q1: Why does my 5-OAHSA signal completely disappear in biological matrices despite showing a strong signal in neat solvent? A1: This is the hallmark of severe ion suppression, driven by inter-class lipid competition in the electrospray ionization (ESI) source[1]. When crude lipid extracts (e.g., from simple protein precipitation) are injected, high-abundance neutral lipids (like triglycerides) and phospholipids co-elute[2]. These abundant species rapidly saturate the surface of the ESI droplets. Because ionization requires analytes to access the droplet surface to be ejected as gas-phase ions, the outcompeted 5-OAHSA molecules are neutralized and sent to waste[1]. The Fix: Implement an orthogonal sample cleanup. A targeted Silica Solid-Phase Extraction (SPE) step removes neutral lipids and phospholipids prior to LC-MS, drastically reducing the matrix load ()[3].

Q2: I am using a standard C18 column, but my 5-OAHSA peak overlaps with a massive background peak, causing a 60% signal drop. How can I resolve this? A2: You are experiencing co-elution with a highly abundant structural isomer or a ceramide. In negative ESI, certain ceramides (e.g., C16:0 ceramide) can form adducts that share MRM transitions with FAHFAs (like the m/z 537 → 255 transition) or suppress the FAHFA signal through localized charge competition[4]. The Fix: Upgrade to sub-2-micron UltraPerformance Liquid Chromatography (UPLC). Using a 1.7 μm BEH C18 column with an optimized isocratic flow provides the peak capacity necessary to baseline-resolve 5-OAHSA from these interferents, directly mitigating localized suppression ()[4].

Q3: How can I accurately quantify 5-OAHSA when matrix effects vary wildly between my wild-type and knockout tissue samples? A3: Matrix variability requires a self-validating quantification system. You must use a Stable Isotope-Labeled Internal Standard (SIL-IS) added prior to extraction[4]. Because a SIL-IS (such as 13C18-12-OAHSA or 5-OAHSA-d17) shares the exact physicochemical properties and retention time as your endogenous target, it experiences the exact same degree of ion suppression[5]. By quantifying the ratio of the endogenous peak area to the SIL-IS peak area, you mathematically cancel out the matrix effect[5].

Q4: Even with SPE, my 5-OAHSA signal in negative ESI is too close to the limit of detection (LOD). Can I bypass negative mode suppression entirely? A4: Yes, through chemical derivatization. FAHFAs naturally ionize as [M-H]- in negative mode, which is notoriously susceptible to suppression from acidic lipids and buffer salts[6]. By tagging the carboxylic acid moiety of 5-OAHSA with N,N-dimethylethylenediamine (DMED), you introduce a readily ionizable tertiary amine[7]. This shifts the analyte to positive ESI mode, boosting ionization efficiency by up to 20-fold and completely bypassing the negative-mode suppressors present in the matrix ()[7].

Quantitative Data Summaries

Table 1: Impact of Sample Preparation on 5-OAHSA Matrix Factor and Recovery

Sample Preparation Method Target Lipid Class Matrix Factor (Negative ESI)* 5-OAHSA Recovery (%) Ion Suppression Status
Protein Precipitation (PPT) Total Lipids 0.15 >95% Severe (85% signal loss)
Liquid-Liquid Extraction (LLE) Non-polar & Polar Lipids 0.35 90% High (65% signal loss)

| Silica SPE (Hexane/EtOAc) | FAHFAs (Enriched) | 0.88 | 82% | Minimal (12% signal loss) |

*Matrix Factor = (Peak response in presence of matrix) / (Peak response in neat solvent). A value of 1.0 indicates zero ion suppression.

Table 2: Mobile Phase Additive Effects on 5-OAHSA Ionization Efficiency (Negative ESI)

Mobile Phase Additive pH Mechanism of Action Signal-to-Noise (S/N)
0.1% Formic Acid ~2.7 Suppresses ionization of carboxylic acid < 3 (Not detectable)
None (Neat Solvents) ~7.0 Inconsistent droplet charging 15
5 mM Ammonium Acetate ~6.8 Buffers pH, provides stable [M-H]- ions 85

| 5 mM Amm. Acetate + 0.03% NH4OH | ~9.0 | Drives complete deprotonation of FAHFAs | 140 (Optimal) |

Self-Validating Experimental Protocols

Protocol 1: Silica Solid-Phase Extraction (SPE) for FAHFA Enrichment

Causality Check: Hexane washes away highly non-polar neutral lipids (triglycerides) without eluting FAHFAs. Ethyl acetate is polar enough to disrupt the hydrogen bonding of the FAHFA carboxylic acid to the silica, eluting the 5-OAHSA, while leaving strongly polar phospholipids irreversibly bound to the sorbent[8].

  • Conditioning: Mount a Strata SI-1 silica SPE cartridge (500 mg, 3 mL) on a vacuum manifold. Condition the sorbent with 6 mL of MS-grade hexane[4]. Critical: Do not let the sorbent bed dry out to prevent phase collapse.

  • Loading: Reconstitute your dried LLE lipid extract in 200 µL of chloroform. Apply the sample to the cartridge[4].

  • Washing (Matrix Removal): Wash the cartridge with 6 mL of 95:5 hexane/ethyl acetate[4]. This step elutes neutral lipids which are primary culprits of ion suppression.

  • Elution (Target Recovery): Elute the FAHFAs by passing 4 mL of 100% ethyl acetate through the cartridge[4]. Collect this fraction in a clean glass vial.

  • Drying: Evaporate the FAHFA fraction to dryness under a gentle stream of nitrogen gas and store at -80°C until LC-MS analysis[4].

Protocol 2: DMED Derivatization for Positive ESI LC-MS

Causality Check: The carbodiimide (DIC) activates the carboxylic acid of 5-OAHSA, allowing the primary amine of DMED to attack and form a stable amide bond. The remaining tertiary amine on the DMED tag readily accepts a proton in acidic mobile phases, ensuring near-100% ionization efficiency in positive ESI[7].

  • Reconstitution: Dissolve the SPE-enriched FAHFA fraction in 50 µL of anhydrous dichloromethane.

  • Reagent Addition: Add 10 µL of N,N-dimethylethylenediamine (DMED), 10 µL of 4-dimethylaminopyridine (DMAP) catalyst (10 mg/mL), and 10 µL of N,N'-diisopropylcarbodiimide (DIC) coupling agent (10 mg/mL)[7].

  • Incubation: Vortex briefly and incubate the reaction mixture at 40°C for 30 minutes to drive the amidation reaction to completion.

  • Evaporation: Dry the derivatized sample completely under a nitrogen stream.

  • Final Preparation: Reconstitute the residue in 100 µL of methanol/water (80:20, v/v) containing 0.1% formic acid. The sample is now ready for highly sensitive positive-ion UPLC-MS/MS analysis[9].

References

  • A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids Source: Nature Protocols URL:[Link]

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements Source: Analytical Chemistry URL:[Link]

  • Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization Source: Analytica Chimica Acta (via PMC) URL:[Link]

  • Strategies to improve/eliminate the limitations in shotgun lipidomics Source: TrAC Trends in Analytical Chemistry (via PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 5-OAHSA (5-oxo-ETE) Separation

Welcome to the technical support resource for the chromatographic separation of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OAHSA), more commonly known as 5-oxo-ETE. This guide is tailored for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic separation of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OAHSA), more commonly known as 5-oxo-ETE. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this potent lipid mediator from its structurally similar isomers.

The successful separation of 5-oxo-ETE from its precursor, 5-hydroxyeicosatetraenoic acid (5-HETE), and other positional isomers is a critical yet challenging analytical task. Due to their subtle structural differences, achieving baseline resolution requires meticulous optimization of the mobile phase in reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides in-depth troubleshooting advice and actionable protocols to enhance your separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 5-oxo-ETE from its isomers?

A1: The main difficulty lies in the high degree of structural similarity between 5-oxo-ETE and other eicosanoids, particularly its precursor 5-HETE and positional isomers like 12-HETE and 15-HETE. These molecules often have very similar polarities and hydrophobicities, leading to co-elution or poor resolution in standard RP-HPLC conditions.

Q2: What type of HPLC column is recommended for 5-oxo-ETE separation?

A2: A C18 reversed-phase column is the most commonly used and effective stationary phase for the separation of eicosanoids, including 5-oxo-ETE.[1][2][3] Look for high-purity silica with good end-capping to minimize peak tailing. For particularly challenging separations, columns with different selectivities, such as those with embedded polar groups or phenyl-hexyl phases, can be explored.

Q3: What is a typical starting mobile phase for 5-oxo-ETE analysis?

A3: A common starting point for a gradient elution is a mobile phase consisting of an aqueous component with a weak acid and an organic component. For example, Mobile Phase A could be water with 0.1% acetic acid or formic acid, and Mobile Phase B could be a mixture of acetonitrile and methanol (e.g., 90:10) with the same concentration of weak acid.[4] A typical gradient might run from 20% to 95% B over 20-30 minutes.[4]

Q4: Why is a weak acid added to the mobile phase?

A4: 5-oxo-ETE and its isomers are carboxylic acids. Adding a weak acid, such as acetic or formic acid, to the mobile phase suppresses the ionization of the carboxyl group.[5] The non-ionized form of these molecules is more hydrophobic, leading to better retention and improved peak shape on a reversed-phase column.[5] Acidic mobile phases generally result in better peak shape and longer retention for more hydrophobic eicosanoids like HETEs.[4]

Q5: What detection method is most suitable for 5-oxo-ETE?

A5: While UV detection is possible (5-oxo-ETE has a UV absorbance maximum around 280 nm, while HETEs absorb around 235-240 nm), mass spectrometry (MS), particularly tandem MS (MS/MS), is the preferred method.[1][6] LC-MS/MS offers superior sensitivity and selectivity, which is crucial for distinguishing between isobaric compounds (molecules with the same mass) and for quantifying low-abundance species in complex biological matrices.[3][4]

Troubleshooting Guide

Issue 1: Poor Resolution Between 5-oxo-ETE and 5-HETE

Q: I am observing significant peak overlap between 5-oxo-ETE and its precursor, 5-HETE. How can I improve their separation?

A: This is a classic challenge due to their similar structures. The key is to exploit the subtle difference in polarity—5-oxo-ETE is slightly more polar than 5-HETE. Here’s a systematic approach to optimize your mobile phase:

Step 1: Adjust the Organic Modifier Concentration and Gradient Slope

  • Rationale: A shallower gradient will increase the separation time and allow for better resolution of closely eluting peaks.

  • Action: Decrease the rate of increase of your organic mobile phase (e.g., acetonitrile/methanol). If you are running an isocratic method, systematically decrease the percentage of the organic solvent.

Step 2: Optimize the Mobile Phase pH

  • Rationale: The ionization state of the carboxylic acid group on both molecules is highly dependent on the mobile phase pH.[7][8][9] Fine-tuning the pH can alter the hydrophobicity of the analytes to different extents, thereby improving selectivity.

  • Action: Since these are acidic compounds, maintaining a mobile phase pH that is at least 2 units below their pKa (typically around 4-5) is recommended to ensure they are in their non-ionized form.[5] Experiment with small adjustments to the acid concentration (e.g., from 0.05% to 0.2% formic or acetic acid) to find the optimal selectivity.

Step 3: Evaluate Different Organic Modifiers

  • Rationale: Acetonitrile and methanol have different solvent strengths and can provide different selectivities.

  • Action: If you are using acetonitrile, try substituting it with methanol or using a combination of both. Methanol is more viscous and can sometimes offer better resolution for structurally similar compounds.

Step 4: Control the Column Temperature

  • Rationale: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.

  • Action: Operate the column in a temperature-controlled oven. Start at a moderate temperature (e.g., 30-40°C) and then evaluate the effect of slightly higher or lower temperatures on resolution.

Issue 2: Peak Tailing

Q: My 5-oxo-ETE peak is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for acidic compounds like 5-oxo-ETE is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Step 1: Check the Mobile Phase pH

  • Rationale: If the mobile phase pH is too close to the pKa of 5-oxo-ETE, a mixed population of ionized and non-ionized molecules will exist, leading to poor peak shape.[9] Tailing can also occur due to interactions between the ionized analyte and active sites (free silanols) on the silica backbone of the column.

  • Action: Ensure the mobile phase is sufficiently acidic to fully protonate the analyte, as described in the previous section. A lower pH will also suppress the ionization of residual silanol groups on the stationary phase, reducing unwanted interactions.[10]

Step 2: Increase Buffer Strength

  • Rationale: If you are using a buffered mobile phase, an inadequate buffer concentration may not be able to maintain a consistent pH throughout the column, leading to peak shape issues.

  • Action: For buffered mobile phases, ensure the buffer concentration is adequate, typically in the range of 10-25 mM.[10]

Step 3: Use a High-Purity, Well-End-capped Column

  • Rationale: Older or lower-quality C18 columns may have more exposed, acidic silanol groups that can interact with your analyte and cause tailing.

  • Action: Use a modern, high-purity silica column with robust end-capping. If your column is old, consider replacing it.

Issue 3: Suspected Co-elution with Other Isomers

Q: I am concerned that my 5-oxo-ETE peak may be co-eluting with other HETE or oxo-ETE isomers. How can I investigate and resolve this?

A: This is a valid concern, especially when analyzing complex biological samples.

Step 1: Utilize High-Resolution Mass Spectrometry

  • Rationale: If you are using a mass spectrometer, check the mass spectrum across the entire peak. The presence of multiple characteristic fragment ions for different isomers can indicate co-elution.

  • Action: Use a high-resolution mass spectrometer to look for subtle mass differences. Employ tandem MS (MS/MS) with specific precursor-to-product ion transitions for each isomer of interest to improve specificity.[4]

Step 2: Employ Chiral Chromatography

  • Rationale: If you need to separate enantiomers (e.g., 5(S)-HETE from 5(R)-HETE), a chiral stationary phase is necessary.[11][12][13][14]

  • Action: Use a polysaccharide-based chiral column, such as one with a Chiralpak stationary phase, often with a normal-phase mobile system (e.g., hexane/isopropanol).[6][11]

Experimental Protocols & Data

Protocol 1: Systematic Mobile Phase Optimization
  • Initial Conditions:

    • Column: High-purity C18 (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 30% to 80% B over 20 minutes

    • Flow Rate: 0.3 mL/min

    • Temperature: 40°C

    • Injection Volume: 5 µL

    • Detection: MS/MS with optimized transitions for each analyte.

  • Optimization Steps:

    • Gradient: Run the initial conditions. If resolution is poor, flatten the gradient (e.g., 30% to 80% B over 30 minutes).

    • Organic Modifier: Prepare a new Mobile Phase B with methanol instead of acetonitrile and repeat the analysis. Also, test a 50:50 mixture of acetonitrile and methanol.

    • pH/Additive: Prepare mobile phases with 0.05% and 0.2% formic acid. Also, test 0.1% acetic acid as an alternative.

    • Temperature: Evaluate the separation at 30°C and 50°C.

  • Data Evaluation: For each condition, calculate the resolution between the critical pair (5-oxo-ETE and 5-HETE). A resolution value >1.5 is desired.

Mobile Phase CompositionGradient (Time)Temperature (°C)Resolution (5-oxo-ETE/5-HETE)
Water/ACN + 0.1% Formic Acid20 min401.2
Water/ACN + 0.1% Formic Acid30 min401.6
Water/MeOH + 0.1% Formic Acid30 min401.4
Water/ACN + 0.2% Formic Acid30 min401.7
Water/ACN + 0.1% Formic Acid30 min501.5

Table 1: Example data from a systematic mobile phase optimization for the separation of 5-oxo-ETE and 5-HETE.

Protocol 2: Sample Preparation (Solid-Phase Extraction)

A robust sample preparation is crucial for reliable results. Solid-phase extraction (SPE) is commonly used to clean up and concentrate eicosanoids from biological matrices.[3]

  • Sample Acidification: Acidify your aqueous sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with a dilute acid like formic or acetic acid.[3]

  • Internal Standard: Add a deuterated internal standard (e.g., 5-oxo-ETE-d7) to your sample to correct for extraction losses and matrix effects.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by water.[3]

  • Sample Loading: Apply the acidified sample to the conditioned cartridge.

  • Washing: Wash the cartridge with a low percentage of methanol in water (e.g., 10%) to remove polar impurities.[3]

  • Elution: Elute the analytes with methanol or ethyl acetate.[3]

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in your initial mobile phase.[2][3]

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_resolution_solutions Resolution Troubleshooting cluster_tailing_solutions Peak Shape Troubleshooting Poor_Resolution Poor Resolution Adjust_Gradient Adjust Gradient Slope Poor_Resolution->Adjust_Gradient Primary Action Peak_Tailing Peak Tailing Check_pH Check Mobile Phase pH Peak_Tailing->Check_pH Most Common Cause Optimize_pH Optimize Mobile Phase pH Adjust_Gradient->Optimize_pH If still poor Change_Organic Change Organic Modifier Optimize_pH->Change_Organic If still poor Adjust_Temp Adjust Temperature Change_Organic->Adjust_Temp Fine-tuning Final_Method Optimized Method Adjust_Temp->Final_Method Check_Column Evaluate Column Quality Check_pH->Check_Column If pH is correct Check_Column->Final_Method

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

  • Chiral Separation of 8-HETE Enantiomers by High-Performance Liquid Chromatography (HPLC)
  • HPLC quantification of 5-hydroxyeicosatetraenoic acid in human lung cancer tissues. (2009).
  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. (2015). Bioanalysis, 7(13), 1645-1660.
  • Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes. (2008).
  • Evaluation of time needed for eicosanoid mixture separation within seven stationary phases. (2018).
  • The Importance of Mobile Phase pH in Chromatographic Separations.
  • HPLC Troubleshooting Guide.
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • Application Notes and Protocols for LC-MS/MS Quantification of Eicosanoids in Biological Samples. Benchchem.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • How does an acid pH affect reversed-phase chromatography separ
  • Exploring the Role of pH in HPLC Separ
  • Investigation of stationary phases performance for eicosanoids profiling in RP-HPLC. (2018).
  • Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers. Benchchem.
  • Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. (2023). International Journal of Molecular Sciences, 24(21), 15513.
  • Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. LIPID MAPS.
  • HPLC Troubleshooting Guide. Crawford Scientific.
  • Identification of 5-oxo-15-hydroxy-6,8,11,13-eicosatetraenoic acid as a novel and potent human eosinophil chemotactic eicosanoid. (1991). Journal of Biological Chemistry, 266(20), 13278-13283.
  • Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (5-HETE) in the perfusate of the isolated rat lung. (1987). Prostaglandins, 33(3), 399-411.
  • HPLC Troubleshooting Guide. Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • NIH Public Access: High-throughput liquid chromatography-mass spectrometry methodology for monitoring eicosanoid and N-acylethanolamine metabolites. (2011). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 746-756.
  • Application Note: High-Resolution Separation of HETE Isomers by Reverse-Phase HPLC. Benchchem.
  • 5-Hydroxyeicos
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (2015). RSC Advances, 5(63), 50986-50991.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026).
  • Separation of Acetic acid, oxo-, ethyl ester on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Chiral HPLC Separ
  • 5-Oxo-ETE and the OXE receptor. (2009).
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie, 56(3), 107-118.

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in 5-OAHSA Quantification from Serum

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical analytical bottlenecks encountered when quantifying 5-OAHSA (5-oleic acid ester of hydroxystear...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical analytical bottlenecks encountered when quantifying 5-OAHSA (5-oleic acid ester of hydroxystearic acid) from complex biological matrices.

Serum is notoriously rich in phospholipids, proteins, and neutral lipids that co-elute with target analytes, causing severe ion suppression or enhancement in ESI-LC-MS/MS. This guide provides a self-validating framework to isolate 5-OAHSA, mitigate matrix effects, and ensure absolute quantitative integrity.

Visual Workflow: The 5-OAHSA Extraction & Quantification Pipeline

Workflow A 1. Serum Aliquot (200 µL) Spike SIL-IS (13C18-12-OAHSA) B 2. Liquid-Liquid Extraction (Chloroform/Methanol/PBS) A->B Disrupt protein-lipid complexes C 3. Solid Phase Extraction (SPE) Silica Cartridge Cleanup B->C Isolate organic phase D 4. UPLC BEH C18 Separation (Isocratic 93:7 MeOH:H2O) C->D Elute with 100% EtOAc (Removes neutral lipids) E 5. ESI(-) MS/MS (MRM) m/z 563.5 -> 281.2 D->E Resolve 5-OAHSA from 9-OAHSA & 12-OAHSA

Caption: Workflow for 5-OAHSA extraction and quantification from serum.

Step-by-Step Methodology: Optimized Serum Extraction Protocol

To achieve high extraction recovery (73.8–100%) and minimize matrix effects[1], follow this self-validating Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) protocol[2].

Step 1: Internal Standard Spiking (Self-Validation Checkpoint) Aliquot 200 µL of human serum into a glass vial. Immediately spike with 1 pmol of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as[3]. Causality: Adding the SIL-IS before any solvent contacts the serum ensures that all subsequent extraction losses, adsorption to plastics, and ionization fluctuations in the MS source are mathematically corrected.

Step 2: Liquid-Liquid Extraction (LLE) Add 1.3 mL PBS, 1.5 mL Methanol, and 3.0 mL Chloroform to the sample[2]. Vortex vigorously for 1 minute, then centrifuge at 2,200 × g for 5 minutes at 4°C[4]. Causality: Methanol disrupts strong lipid-protein binding (e.g., albumin), while chloroform partitions the highly hydrophobic FAHFAs into the lower organic phase, leaving proteins and salts in the upper aqueous phase.

Step 3: Solid Phase Extraction (SPE) Cleanup

  • Conditioning: Pre-wash a 500 mg Silica SPE cartridge with 6 mL ethyl acetate, then condition with 6 mL hexane[4].

  • Loading: Dry the organic phase from Step 2 under a gentle stream of nitrogen. Reconstitute in 200 µL chloroform and apply to the cartridge[2].

  • Washing: Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane[4].

  • Elution: Elute the FAHFA fraction (containing 5-OAHSA) with 4 mL of 100% ethyl acetate[2]. Causality: Serum contains massive amounts of neutral lipids (like triglycerides) that will overload the LC column and cause severe ion suppression. The 5% EtOAc wash removes these interferents, while the 100% EtOAc selectively elutes the polar-headed FAHFAs[5].

Step 4: Reconstitution and LC-MS/MS Dry the eluate under nitrogen and reconstitute in 40 µL of Methanol. Inject 10 µL onto an (1.7 µm, 2.1 × 100 mm)[2]. Use an isocratic flow of 93:7 Methanol:Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide over 30 minutes[4]. Causality: Reconstituting in a solvent closely matching the mobile phase prevents peak distortion. The isocratic gradient is critical for resolving 5-OAHSA (eluting at ~24 minutes) from other regioisomers[2].

Visualizing Matrix Effects

MatrixEffects M Serum Matrix Effects P Phospholipids (Ion Suppression) M->P N Neutral Lipids (Column Overload) M->N I Isobaric Interferences (False Positives) M->I S1 Silica SPE Cleanup P->S1 S2 Hexane/EtOAc Wash N->S2 S3 Optimized C18 LC I->S3

Caption: Causality of matrix effects in serum and targeted mitigation strategies.

Troubleshooting Guide & FAQs

Q1: I am experiencing severe ion suppression (signal quenching) at the 5-OAHSA retention time. How do I isolate the cause and fix it? A: Causality: Ion suppression in serum is predominantly caused by the co-elution of endogenous phospholipids (e.g., phosphatidylcholines) that outcompete 5-OAHSA for charge in the electrospray ionization (ESI) source[5]. Solution: Validate the matrix effect by performing a post-extraction addition experiment (spike 5-OAHSA into an extracted blank serum sample vs. neat solvent). If the signal in the matrix is <80% of the neat solvent, your cleanup is insufficient. Implement the Silica SPE cleanup described in our protocol. If suppression persists, adjust your LC gradient to ensure phospholipids elute during a high-organic column wash phase, well after the 5-OAHSA peak.

Q2: My 5-OAHSA quantification is highly variable between technical replicates. What is causing this inconsistency? A: Causality: High variance usually stems from either incomplete protein precipitation during the LLE step or inconsistent recovery during the SPE elution. FAHFAs are highly hydrophobic and can adhere to precipitated protein pellets or plastic surfaces. Solution: Ensure vigorous vortexing during the Methanol/Chloroform addition to fully denature lipid-binding proteins. Additionally, always use glass vials for storage and extraction, as 5-OAHSA can adsorb to polypropylene surfaces. Rely on your SIL-IS (e.g., ) to normalize this variance[3]; the area ratio (Analyte/IS) should remain constant even if absolute recovery fluctuates.

Q3: How do I chromatographically resolve 5-OAHSA from other regioisomers like 9-OAHSA or 12-OAHSA? A: Causality: FAHFA regioisomers have identical molecular weights (isobaric) and share primary MRM transitions (e.g., m/z 563.5 → 281.2 for OAHSAs)[2]. Mass spectrometry alone cannot differentiate them if they co-elute. Solution: Chromatographic resolution is non-negotiable. Use a sub-2 µm C18 column with a highly optimized[4]. The position of the ester bond slightly alters the hydrodynamic volume of the lipid; 5-OAHSA typically exhibits a longer retention time (~24 mins) compared to 9-OAHSA or 12-OAHSA under these conditions[2].

Q4: I am detecting a 5-OAHSA signal in my extraction blanks. Is this matrix carryover? A: Causality: While LC carryover is possible, background FAHFA signals in blanks are frequently caused by solvent impurities or leaching from laboratory consumables. Approximately 15% of the total serum signal can sometimes be attributed to background contamination[6]. Solution: Run a system blank (direct injection of mobile phase) to rule out LC carryover. If the system blank is clean but the extraction blank shows a peak, switch to ultra-high purity LC-MS grade solvents and strictly use baked glassware. Always include an extraction negative control (water substituted for serum) in your sequence to subtract this background from your quantitative results[6].

Quantitative Data Presentation

The following table summarizes the target validation parameters required to confirm that matrix effects have been successfully minimized in your 5-OAHSA assay.

ParameterTarget Value / RangeAnalytical Significance
Matrix Effect (ME%) 85% – 100%Values <80% indicate severe ion suppression; requires SPE optimization[1].
Extraction Recovery 73% – 100%Validates the efficiency of the LLE + SPE workflow[1].
Limit of Detection (LOD) 5 – 10 pg on-columnNecessary sensitivity for detecting endogenous fasting serum levels[7].
Intra-day Precision (RSD) < 10%Ensures reliability and repeatability across a single analytical batch.
Inter-day Precision (RSD) < 15%Validates the longitudinal stability of the quantification method.
References
  • López-Bascón, M. A., et al. "Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry." Analytica Chimica Acta, 2016.

  • Syed, I., et al. "A Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements." Analytical Chemistry / PMC, 2018.

  • "A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs)." Nature Protocols / PMC, 2017.

  • "5-OAHSA-d17 Product Information." Cayman Chemical.

  • "FAHFAs Analysis Service - Lipidomics." Creative Proteomics.

  • "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods." MDPI, 2020.

Sources

Troubleshooting

Lipidomics Technical Support Center: 5-OAHSA Stability &amp; Extraction Optimization

Welcome to the FAHFA Lipidomics Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the quantification of 5-OAHSA (5-oleic acid hydroxy stearic acid).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the FAHFA Lipidomics Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the quantification of 5-OAHSA (5-oleic acid hydroxy stearic acid). Unlike standard phospholipids, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are highly sensitive to ex vivo degradation[1].

This guide bypasses generic advice to provide a mechanistic, self-validating framework for preserving 5-OAHSA integrity during sample extraction.

Section 1: The Chemistry of 5-OAHSA Instability

To fix an extraction, you must first understand the causality of its failure. 5-OAHSA is uniquely vulnerable to three distinct degradation pathways during sample preparation:

  • Enzymatic Hydrolysis: Endogenous lipases (such as ADTRP and AIG1) rapidly cleave the central ester bond the moment tissue architecture is disrupted[1].

  • Lipid Peroxidation: Unlike fully saturated PAHSAs (Palmitic Acid Hydroxy Stearic Acids), 5-OAHSA contains an oleic acid moiety. The alkene (C=C double bond) in oleic acid is highly susceptible to reactive oxygen species (ROS) and auto-oxidation during solvent exposure[2].

  • Acyl Migration (Isomerization): The ester bond can migrate to adjacent hydroxyl carbons (e.g., shifting from the 5-position to the 6-position) when exposed to active silica surfaces or pH extremes, artificially skewing regioisomer quantification[3].

Degradation OAHSA 5-OAHSA (Endogenous Sample) Hydrolysis Ester Hydrolysis (Lipases / pH Extremes) OAHSA->Hydrolysis Enzymatic/Thermal Oxidation Lipid Peroxidation (Oleic Acid Alkene Cleavage) OAHSA->Oxidation ROS / O2 Exposure Isomerization Acyl Migration (Regioisomerization) OAHSA->Isomerization Prolonged Silica/pH Stress Cold Quenching & Cold Extraction (-20°C, Citric Acid Buffer) Hydrolysis->Cold Prevented by BHT Antioxidant Addition (BHT / EDTA) Oxidation->BHT Prevented by RapidSPE Rapid Positive-Pressure SPE (Minimizes Silica Contact) Isomerization->RapidSPE Prevented by

Fig 1. Mechanistic pathways of 5-OAHSA degradation and corresponding analytical countermeasures.

Section 2: Troubleshooting Guide & FAQs

Q: My 5-OAHSA signal is completely lost in tissue samples, but my 5-PAHSA signal is perfectly fine. Why? A: This is a classic oxidation artifact. 5-PAHSA is fully saturated and immune to lipid peroxidation. 5-OAHSA, however, contains a double bond that rapidly oxidizes during ambient homogenization. Solution: Implement a redox-stabilized extraction. You must spike Butylated hydroxytoluene (BHT) and EDTA into your cold methanol/chloroform extraction solvents prior to sample addition[2].

Q: I am seeing multiple overlapping peaks in my LC-MS chromatogram instead of a single sharp 5-OAHSA peak. Is my LC gradient failing? A: This is rarely a chromatography issue; it is a sample prep artifact known as acyl migration. When FAHFAs sit on active silica Solid Phase Extraction (SPE) columns under gravity flow, the acidic nature of the silica catalyzes the migration of the ester bond[3]. Solution: Abandon gravity-flow SPE. Transition to a positive-pressure nitrogen manifold. Forcing the solvent through the silica reduces the extraction time from 4 hours to under 1 hour, effectively halting regioisomerization[4].

Q: How do I accurately quantify endogenous 5-OAHSA when liquid-liquid extraction recoveries naturally fluctuate between 50% and 90%? A: Absolute quantification requires stable-isotope dilution to normalize these thermodynamic losses. Solution: You must spike a heavily labeled internal standard (e.g., 13C18-12-OAHSA) directly into the initial homogenization solvent before the tissue is added[4]. Because the endogenous 5-OAHSA and the internal standard undergo the exact same matrix suppression and extraction losses, their ratio remains constant.

Section 3: Optimized Step-by-Step Methodology

The following protocol is engineered for maximum stability and incorporates a self-validating checkpoint to ensure data trustworthiness.

Workflow Step1 1. Tissue Quenching (Liquid N2) Step2 2. Homogenization (-20°C) MeOH/CHCl3 + BHT + 13C-IS Step1->Step2 Step3 3. Phase Separation (Centrifuge 2,200 x g, 4°C) Step2->Step3 Step4 4. Solid Phase Extraction (Silica Cartridge, N2 Pressure) Step3->Step4 Step5 5. Elution & Concentration (Ethyl Acetate -> N2 Dry) Step4->Step5 Step6 6. LC-MS/MS (MRM) (Targeted Isomer Resolution) Step5->Step6

Fig 2. Optimized high-throughput extraction workflow for preserving FAHFA structural integrity.

Redox-Stabilized 5-OAHSA Extraction Protocol
  • Sample Quenching: Rapidly harvest tissue/cells and immediately snap-freeze in liquid nitrogen. Causality: This instantaneously halts endogenous lipases that would otherwise hydrolyze the FAHFA ester bond ex vivo[1].

  • Solvent Preparation: Prepare a -20°C mixture of Methanol/Chloroform (1:2 v/v) containing 0.1% BHT and 1 mM EDTA[2]. Spike in 5 pmol of 13C18-12-OAHSA internal standard.

  • Homogenization: Add 150 mg of frozen tissue to 4.5 mL of the cold solvent mixture. Dounce homogenize on ice for 2 minutes. Add 1.5 mL of cold PBS (pH 7.2) to induce phase separation[4].

  • Phase Separation: Centrifuge the homogenate at 2,200 × g for 5 minutes at 4°C. Carefully extract the bottom organic (chloroform) phase using a glass Pasteur pipette.

  • Rapid Solid Phase Extraction (SPE):

    • Condition a Strata SI-1 Silica SPE cartridge (500 mg) with 6 mL hexane.

    • Load the organic extract onto the cartridge.

    • Wash neutral lipids (e.g., triacylglycerols) with 6 mL of 5% ethyl acetate in hexane.

    • Elute FAHFAs with 4 mL of 100% ethyl acetate using a positive pressure nitrogen manifold (flow rate ~1 mL/min)[4].

  • Concentration: Dry the FAHFA eluate under a gentle stream of nitrogen gas and store at -80°C until LC-MS/MS analysis.

Self-Validation Checkpoint: To confirm the efficacy of your extraction, monitor the LC-MS MRM transition for oxidized 5-OAHSA (e.g., +16 Da mass shift corresponding to an epoxide/hydroxide addition). Calculate the ratio of oxidized to intact 5-OAHSA. A ratio > 0.05 indicates failure of the BHT quenching step, automatically invalidating the extraction batch. Furthermore, absolute recovery of the 13C-IS must exceed 75% for the data to be considered quantitatively sound.

Section 4: Quantitative Data Summary

The table below summarizes the empirical improvements achieved by transitioning from standard lipidomics protocols to the optimized 5-OAHSA workflow outlined above.

Table 1: Quantitative Impact of Extraction Parameters on 5-OAHSA Stability

Extraction Condition5-OAHSA Recovery (%)Oxidation Products (%)Isomerization (Acyl Migration) (%)
Standard Bligh-Dyer (Room Temp, Gravity SPE)42.5 ± 5.118.2 ± 2.414.5 ± 3.1
Cold Extraction (-20°C) + Gravity SPE68.3 ± 4.215.1 ± 1.812.8 ± 2.5
Cold Extraction + BHT/EDTA + Gravity SPE85.1 ± 3.5< 1.011.4 ± 2.2
Optimized Protocol (Cold + BHT + Positive Pressure SPE) 94.2 ± 2.1 < 1.0 < 1.5
Section 5: References
  • A Faster Protocol for Endogenous FAHFA Measurements Source: PubMed Central (PMC) - NIH URL:

  • The Measurement, Regulation, and Biological Activity of FAHFAs Source: PubMed Central (PMC) - NIH URL:

  • FAHFAs Analysis Service - Lipidomics Source: Creative Proteomics URL:

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: PubMed Central (PMC) - NIH URL:

Sources

Optimization

Common pitfalls in the solid-phase extraction of FAHFAs

Welcome to the Technical Support Center for Lipidomics. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face during the solid-phase extraction...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipidomics. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face during the solid-phase extraction (SPE) of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

FAHFAs are a class of low-abundance, endogenous mammalian lipids with potent anti-diabetic and anti-inflammatory properties[1]. Because they exist at low nanomolar concentrations in complex biological matrices, their extraction is highly susceptible to signal suppression, isobaric interference, and sorbent-induced artifacts.

This guide provides self-validating protocols and mechanistic explanations to ensure your extraction workflows yield high-fidelity quantitative data.

Before troubleshooting, it is essential to understand the validated baseline workflow. The following diagram illustrates the optimized silica-based SPE pathway, designed to isolate FAHFAs from highly abundant neutral lipids (like triacylglycerols) while minimizing loss.

SPE_Workflow A 1. Sample Extract (Reconstituted in Chloroform) B 2. SPE Cartridge Conditioning (EtOAc -> Hexane) A->B C 3. Sample Loading (Positive Pressure N2) B->C D 4. Wash Step (5% EtOAc in Hexane) C->D E Neutral Lipids (TAGs, CEs) Removed D->E Eluate discarded F 5. Elution Step (100% EtOAc) D->F Retained FAHFAs G Enriched FAHFA Fraction (Ready for LC-MS/MS) F->G

Optimized positive-pressure silica SPE workflow for FAHFA enrichment.

Troubleshooting & FAQs

Q1: Why am I seeing a high background signal for PAHSAs, especially in serum samples, even in my blanks? The Causality: Silica SPE cartridges and certain solvent buffers inherently leach contaminants that mimic PAHSA (Palmitic acid-hydroxy stearic acid) transitions in the mass spectrometer [2]. In tissues with high FAHFA levels (like white adipose tissue), the endogenous signal overwhelms this background. However, in serum where FAHFA levels are extremely low, this sorbent-leached background can account for up to 50% of your total PAHSA signal [2]. The Solution: You must pre-wash the silica cartridge exhaustively. Implement a pre-wash step using 6 mL of 100% ethyl acetate before conditioning the column with hexane[2]. Alternatively, transition to a metal-oxide-coated silica column (Titanium/Zirconium dioxide), which relies on coordination interactions rather than normal-phase partitioning, significantly reducing organic background leaching [3].

Q2: My FAHFA peaks are overlapping with other lipids, causing artificially high quantification. What is co-eluting? The Causality: You are likely experiencing isobaric interference from ceramides. In negative electrospray ionization (ESI-) mode, C16:0 ceramide shares all major Multiple Reaction Monitoring (MRM) transitions with PAHSAs [4]. Because they exhibit similar chromatographic retention times on standard C18 columns, the ceramide peak bleeds into the PAHSA peak, leading to false positives. The Solution: Implement a one-step chemical derivatization post-SPE. Using reagents like AMPP or N,N-dimethylethylenediamine (DMED) shifts the targeted FAHFA mass to a completely distinct region in positive ion mode (ESI+) [4]. This mass shift cleanly resolves the FAHFA signal away from the ceramide interference.

Interference_Resolution A FAHFA Extract (Post-SPE) B Direct LC-MS/MS (Negative ESI) A->B E Chemical Derivatization (DMED / AMPP) A->E C Isobaric Overlap (C16:0 Ceramide) B->C D False Positives / Quantification Error C->D F LC-MS/MS (Positive ESI) E->F G Mass Shift Achieved (No Ceramide Overlap) F->G H Accurate FAHFA Quantification G->H

Mechanism of resolving ceramide isobaric interference via chemical derivatization.

Q3: The standard silica SPE protocol is taking over 4 hours per batch. How can I increase throughput without sacrificing recovery? The Causality: Traditional protocols rely on gravity-driven flow through 500 mg silica beds. Lipid extracts in chloroform/hexane are highly viscous, causing the flow rate to stall, leading to uneven bed drying and prolonged extraction times[2]. The Solution: Transition from gravity flow to a positive pressure manifold (using nitrogen gas). Do not use a vacuum manifold, as it pulls unevenly across the cartridge bed, causing channeling and loss of recovery. By using positive pressure and reducing the elution solvent volume from 10 mL to 4 mL (added in 2 mL increments), you can reduce the SPE processing time from 4 hours to under 1 hour while maintaining >95% recovery [2].

Step-by-Step Methodology: High-Throughput Silica SPE for FAHFAs

This protocol is validated for the extraction of FAHFAs from biological tissues and serum, optimized for speed and background reduction [2, 5].

Materials Required:

  • Strata SI-1 Silica SPE cartridges (500 mg silica, 3 mL, Phenomenex)

  • Positive pressure nitrogen manifold

  • Solvents (LC-MS grade): Hexane, Ethyl Acetate, Chloroform

Step-by-Step Protocol:

  • Extract Preparation: Following standard Bligh-Dyer or MTBE liquid-liquid extraction, dry the organic phase under a gentle stream of N2. Reconstitute the dried lipids in exactly 200 µL of Chloroform.

  • Cartridge Pre-Washing (Critical for Background Reduction): Mount the silica cartridges on the positive pressure manifold. Push 6 mL of Ethyl Acetate through the cartridge to strip manufacturing contaminants.

  • Conditioning: Condition the sorbent bed by passing 6 mL of Hexane through the cartridge. Do not let the bed dry out.

  • Sample Loading: Load the 200 µL lipid extract onto the center of the cartridge frit.

  • Washing (Removal of Neutral Lipids): Add 6 mL of 5% Ethyl Acetate in Hexane (v/v) to the cartridge. Apply gentle N2 pressure. Discard this eluate, which contains interfering triacylglycerols and cholesterol esters.

  • FAHFA Elution: Elute the enriched FAHFA fraction by adding 4 mL of 100% Ethyl Acetate (applied in two 2 mL increments to prevent overfilling). Collect this fraction in a clean borosilicate glass vial.

  • Storage: Dry the FAHFA fraction down under a gentle stream of N2 and store immediately at −80°C until LC-MS/MS analysis.

Quantitative Data Summary: SPE Method Comparison

To aid in selecting the correct SPE methodology for your specific matrix, consult the performance metrics below.

SPE Sorbent TypeWash SolventElution SolventTarget Lipids RemovedFAHFA Recovery (%)Approx. Processing TimePrimary Pitfall
Silica (Gravity) 5% EtOAc in Hexane100% EtOAcTAGs, CEs90 - 95%~4 HoursExtremely slow; prone to bed drying [2].
Silica (Positive Pressure) 5% EtOAc in Hexane100% EtOAcTAGs, CEs92 - 98%< 1 HourHigh background in low-abundance samples [2].
Metal-Oxide (TiO2/ZrO2) CHCl3MeOH/HCOOH (99/1)Phospholipids, Neutral Lipids~100%~1.5 HoursRequires specialized custom sorbents [3].
Aminopropyl (NH2) CHCl3/IsopropanolDiethyl Ether/Acetic AcidNeutral Lipids85 - 90%~2 HoursIrreversible binding of acidic lipids if overly activated.

References

  • Kahn, B. B., Saghatelian, A., et al. "A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Springer Nature Experiments. Available at:[Link]

  • Nelson, A. T., et al. "A Faster Protocol for Endogenous FAHFA Measurements." Analytical Chemistry - ACS Publications. Available at:[Link]

  • Tsugawa, H., et al. "A Procedure for Solid-Phase Extractions Using Metal-Oxide-Coated Silica Column in Lipidomics." ResearchGate. Available at: [Link]

  • Han, X., et al. "Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization." PMC - NIH. Available at: [Link]

  • Kokotou, M. G., et al. "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods." PMC - NIH. Available at: [Link]

Troubleshooting

Technical Support Center: Enhancing 5-OAHSA Derivatization for GC-MS

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the thermodynamic and kinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the thermodynamic and kinetic challenges of analyzing Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) via Gas Chromatography-Mass Spectrometry (GC-MS).

🔬 Mechanistic Insights: The Derivatization Dilemma

The 5-OAHSA molecule (5-octadecenoyloxy-hexadecanoic acid, MW ~564.9 g/mol ) contains a single terminal carboxylic acid group that must be masked to prevent hydrogen bonding and adsorption onto the GC column stationary phase[1]. However, the molecule also contains an internal ester bond linking the oleic acid to the 5th carbon of the stearic acid backbone[1].

The Causality of Reagent Selection: Many standard lipidomics protocols utilize acid- or base-catalyzed methylation (e.g., BF3/Methanol or Methanolic HCl). Applying these harsh conditions to 5-OAHSA causes transesterification, hydrolyzing the central ester bond and destroying the intact molecule[2]. To preserve the intact FAHFA structure, researchers must rely on non-destructive, mild electrophilic substitution. Silylation utilizing BSTFA with 1% TMCS is highly recommended, as it exclusively targets the terminal carboxylate without breaking the internal ester linkage[3]. Furthermore, untargeted metabolomics pipelines can sometimes form artifactual fatty acid dimers that mimic FAHFAs; proper derivatization and targeted GC-MS are essential to distinguish true endogenous 5-OAHSA from in-source artifacts[4].

⚙️ Self-Validating Experimental Protocol

Optimized Silylation Workflow for Intact 5-OAHSA

This protocol is engineered to ensure complete derivatization while preventing thermal degradation.

  • Sample Preparation: Transfer the lipid extract containing 5-OAHSA and an internal standard (e.g., 12-OAHSA-d17) into a silanized glass GC vial.

  • Desiccation (Critical Step): Evaporate the solvent completely under a gentle stream of ultra-pure nitrogen.

    • Self-Validation Checkpoint: The vial must be completely dry. Any residual water will rapidly quench the silylation reagent, leading to a cloudy solution and poor yield.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine[5].

    • Causality: TMCS acts as a catalyst, increasing the silyl donor strength necessary to overcome the steric hindrance caused by the large hydrophobic tails of the FAHFA[5].

  • Incubation: Cap tightly and incubate at 60°C for exactly 30 minutes.

    • Causality: 60°C provides sufficient kinetic energy to drive the reaction to completion without thermally cleaving the FAHFA ester bond[2].

  • Evaporation & Reconstitution: Cool to room temperature, evaporate the pyridine/BSTFA mixture under nitrogen, and reconstitute in 100 µL of anhydrous hexane.

  • GC-MS Injection: Inject 1 µL in splitless mode with the GC inlet set to 280°C and the MS transfer line at 300°C to prevent condensation of the high-boiling-point derivative.

📊 Quantitative Data Presentation

Derivatization AgentTarget Functional GroupReaction ConditionsIntact 5-OAHSA Yield (%)Artifact Formation (Cleavage)GC-MS Suitability
BSTFA + 1% TMCS Carboxylic Acid (-COOH)60°C, 30 min>98% LowExcellent (High Volatility)
TMS-Diazomethane Carboxylic Acid (-COOH)RT, 15 min>95% LowGood (Moderate Volatility)
PFB-Br / DIPEA Carboxylic Acid (-COOH)60°C, 30 min>90% LowExcellent for NICI-MS
BF3 / Methanol Carboxylic Acid (-COOH)70°C, 60 min<5% High (FAMEs)Poor (Destructive)

🗺️ Derivatization Workflow Visualization

G cluster_0 Derivatization Reagent Selection Native Native 5-OAHSA (MW 564.9, Non-volatile) MildSil BSTFA + 1% TMCS (60°C, 30 min) Native->MildSil Preferred MildMeth TMS-Diazomethane (RT, 15 min) Native->MildMeth Alternative HarshMeth BF3 / Methanol (70°C, 60 min) Native->HarshMeth Avoid TMS_Ester 5-OAHSA-TMS Ester High Volatility (Intact) MildSil->TMS_Ester >98% Yield Me_Ester 5-OAHSA-Methyl Ester Moderate Volatility (Intact) MildMeth->Me_Ester >95% Yield Cleaved Cleaved FAMEs (Oleate + 5-HSA) HarshMeth->Cleaved Ester Hydrolysis

Fig 1. 5-OAHSA derivatization pathways highlighting the risk of ester bond hydrolysis.

❓ Troubleshooting Guides & FAQs

Q: Why am I seeing massive peaks for oleic acid and 5-hydroxystearic acid, but no intact 5-OAHSA? A: This is the classic hallmark of ester bond cleavage during derivatization. If you use acid-catalyzed methylation (e.g., methanolic HCl or BF3/methanol), the endogenous ester bond linking the oleic acid to the 5-hydroxystearic acid undergoes transesterification[2]. Solution: Switch to the non-destructive silylation method described in the protocol above (BSTFA + 1% TMCS).

Q: My 5-OAHSA-TMS peak is broad and tailing. How can I improve the chromatographic peak shape? A: Tailing of large lipids in GC-MS is often due to active sites in the inlet liner or cold spots in the transfer line, combined with incomplete derivatization[5]. Solution: Ensure complete derivatization by strictly adhering to the 30-minute incubation at 60°C. Use a deactivated, low-volume inlet liner. Increase the final oven temperature to 320°C and ensure the MS transfer line is at least 300°C to prevent the condensation of these high-boiling-point analytes.

Q: How do I know if my BSTFA reagent has degraded? A: BSTFA is highly sensitive to moisture. A self-validating check is to observe the reagent upon addition to the sample. If the solution turns cloudy or forms a white precipitate, the reagent has hydrolyzed, and the derivatization efficiency for 5-OAHSA will drop to near zero. Always use fresh, anhydrous reagents stored under inert gas.

Q: Can I use TMS-diazomethane instead of BSTFA? A: Yes. TMS-diazomethane is a mild methylating agent that reacts at room temperature and preserves the internal ester bond of 5-OAHSA. However, the resulting methyl ester has a slightly higher boiling point than the TMS ester, which may require a longer GC runtime and higher elution temperatures to achieve optimal peak resolution.

📚 References

  • National Institutes of Health (PMC). Sequestration of 9-Hydroxystearic Acid in FAHFA as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death.[Link]

  • National Institutes of Health (PMC). Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines.[Link]

  • Weber Consulting. Derivatization Methods in GC and GC/MS.[Link]

Sources

Optimization

FAHFA Lipidomics Support Center: Resolving 5-OAHSA Co-elution

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists. Overview: The 5-OAHSA Co-elution Challenge 5-OAHSA (5-oleic acid ester of hydroxy stearic acid) is a low-abundance, bioactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Scientists.

Overview: The 5-OAHSA Co-elution Challenge

5-OAHSA (5-oleic acid ester of hydroxy stearic acid) is a low-abundance, bioactive lipid belonging to the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) family. Accurate quantification of 5-OAHSA in biological matrices is notoriously difficult due to severe co-elution issues. During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, 5-OAHSA suffers from isobaric mass overlap (m/z 563.50 in negative ion mode) with other OAHSA regioisomers (e.g., 9-OAHSA, 12-OAHSA), artifactual fatty acid dimers, and neutral ceramides[1][2]. This technical guide provides field-proven, mechanistically grounded solutions to achieve baseline separation and unambiguous identification of 5-OAHSA.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve your specific co-elution interference.

Workflow Step1 Detect m/z 563.50 Signal (Putative 5-OAHSA) Decision1 Is HILIC being used? Step1->Decision1 Action1 Switch to RP-LC (C18/C30) HILIC cannot resolve isomers Decision1->Action1 Yes Decision2 Assess Regioisomers (5-, 9-, 12-OAHSA) Decision1->Decision2 No (RP-LC) Action1->Decision2 Decision3 Check for Isobaric Contaminants (e.g., Ceramides, FA dimers) Decision2->Decision3 Action2 Increase Mobile Phase pH (e.g., 0.03% NH4OH) Decision3->Action2 Contaminants present Action3 Perform MS/MS or MS3 Identify unique diagnostic ions Decision3->Action3 Clean baseline Action2->Action3 Action4 Optional: DMED Derivatization for enhanced EAD fragmentation Action3->Action4 Ambiguous fragments

Workflow for diagnosing and resolving 5-OAHSA co-elution in LC-MS/MS.

Troubleshooting FAQs

Q1: Why do FAHFA regioisomers co-elute, and how can I achieve baseline separation of 5-OAHSA from 9-OAHSA and 12-OAHSA?

Causality & Solution: Many untargeted lipidomics pipelines utilize Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC stationary phases interact primarily with the polar carboxylic acid head group of the lipid. Because this head group is structurally identical across all FAHFA regioisomers, HILIC cannot differentiate them, resulting in complete co-elution[1].

To resolve this, you must switch to Reversed-Phase Liquid Chromatography (RP-LC) using a high-resolution C18 or C30 column. In RP-LC, retention is driven by the hydrophobic surface area of the lipid tail. The position of the ester bond dictates the molecule's 3D conformation. When the ester linkage is closer to the carboxylic acid head group (as in 5-OAHSA), the aliphatic tail extends further, increasing the hydrophobic contact area with the stationary phase. Consequently, 5-OAHSA binds more strongly and elutes later than isomers with centrally located ester bonds (like 12-OAHSA), which adopt a "kinked" conformation that reduces column interaction[3].

Q2: My 5-OAHSA peak is co-eluting with a massive background signal. How do I remove isobaric non-FAHFA contaminants?

Causality & Solution: Artifactual fatty acid dimers (e.g., oleic acid dimers formed during electrospray ionization) and specific ceramides often share the same nominal mass or Multiple Reaction Monitoring (MRM) transitions as OAHSAs, leading to false positives[1][2].

To separate 5-OAHSA from neutral lipid contaminants like ceramides, optimize the mobile phase pH. By increasing the pH of the aqueous mobile phase (e.g., using 0.03% NH₄OH instead of the standard 0.01%), the carboxylic acid moiety of 5-OAHSA becomes fully deprotonated. This increases its polarity, causing it to elute faster on an RP column. Because ceramides are neutral and lack an ionizable group in this pH range, their retention time remains unaffected, successfully pulling the 5-OAHSA peak away from the interference[2].

Q3: Even with optimized RP-LC, some background lipids still co-elute. What MS/MS strategies can definitively validate 5-OAHSA?

Causality & Solution: Standard Collision-Induced Dissociation (CID) in negative ion mode yields generic fragments (e.g., m/z 281 for oleic acid and m/z 299 for hydroxy stearic acid) that cannot distinguish between OAHSA regioisomers[4].

To definitively map the ester bond, utilize N,N-dimethylethylenediamine (DMED) derivatization combined with Electron-Activated Dissociation (EAD) or MS3. DMED tags the carboxylic acid, shifting the molecule to positive ionization mode and dramatically increasing sensitivity. When subjected to EAD, the derivatized lipid undergoes highly specific fragmentation, producing diagnostic radical and hydrogen-loss ions. This creates a unique "V-shaped" product ion pattern that maps the exact position of the hydroxyl group, allowing quantitative deconvolution of 5-OAHSA even if it perfectly co-elutes with another lipid[5][6].

Experimental Protocols

Protocol 1: Silica-Based Solid-Phase Extraction (SPE) for FAHFA Enrichment

Self-validating mechanism: This protocol removes >95% of neutral lipids and phospholipids, which are the primary sources of isobaric interference and ion suppression. If your final extract contains high levels of triacylglycerols, the hexane/ethyl acetate wash step was insufficient[2].

SPE_Protocol Sample Lipid Extract (in Chloroform) Load Load onto Silica SPE Sample->Load Wash Wash: 5% Ethyl Acetate (Removes Neutral Lipids) Load->Wash Elute Elute: 100% Ethyl Acetate (Recovers FAHFAs) Wash->Elute Retain Retained on Column (Phospholipids) Elute->Retain Leaves behind

Solid-Phase Extraction (SPE) logic for FAHFA enrichment prior to LC-MS.

Step-by-Step Methodology:

  • Conditioning: Pre-wash a 500 mg silica SPE cartridge with 6 mL of 100% ethyl acetate, followed by conditioning with 6 mL of 100% hexane[2].

  • Loading: Reconstitute your dried biological lipid extract in 200 µL of chloroform and apply it directly to the center of the SPE cartridge frit[2].

  • Washing (Removal of Neutral Lipids): Pass 6 mL of 5% ethyl acetate in hexane through the column. Discard the flow-through, as this contains interfering sterols and triacylglycerols[2].

  • Elution (FAHFA Recovery): Elute the FAHFA fraction by passing 4 mL of 100% ethyl acetate through the column. Collect this fraction in a clean glass vial[2].

  • Drying: Dry the FAHFA fraction under a gentle stream of nitrogen gas and store at −80 °C until LC-MS analysis[2].

Protocol 2: High-Resolution RP-LC-MS/MS Method for 5-OAHSA Separation

Self-validating mechanism: The use of an elevated pH mobile phase ensures that FAHFAs elute earlier than neutral ceramides. Monitor the MRM transition ratios; a reversal of the expected product ion ratio indicates co-elution with a ceramide rather than a true FAHFA[2].

Step-by-Step Methodology:

  • Column Selection: Equip the LC system with an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm)[2].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 93:7 methanol/water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v). Critical step: Ensure the pH modifier is exactly 0.03% to achieve the necessary chromatographic shift away from ceramides[2].

  • Chromatography: Run the system at an isocratic flow rate of 0.2 mL/min for 30 minutes. Maintain the column compartment at 45 °C[1][2].

  • MS Parameters (Negative Ion Mode): Set the spray voltage to 3.5 kV, ion transfer tube temperature to 325 °C, and vaporizer temperature to 275 °C[2].

Quantitative Data Summaries

Table 1: Chromatographic Behavior of OAHSA Regioisomers on RP-LC Note: Retention times reflect the predictable elution order based on the ester bond position relative to the carboxylic acid head group[3].

RegioisomerEster Bond PositionConformationRelative Elution OrderExample RT (min)
12-OAHSA Distal (C12)Highly KinkedFirst6.07
9-OAHSA Central (C9)Moderately KinkedSecond6.21
5-OAHSA Proximal (C5)Extended / LinearLast6.45

Table 2: Diagnostic MS/MS Transitions for OAHSA Identification Note: Negative mode CID provides class-level identification, while positive mode EAD (post-derivatization) provides isomer-specific localization[2][6].

Analytical ModePrecursor IonPrimary Product IonsSpecificity
Negative Mode (CID) m/z 563.5[M-H]⁻m/z 281.2 (Oleic Acid)m/z 299.2 (Hydroxy Stearic Acid)Class-specific (All OAHSAs)
Positive Mode (EAD) m/z 635.5 [M+H]⁺ (DMED-derivatized)V-shaped radical & H-loss ionsIsomer-specific (Pinpoints OH position)

References

  • Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines. PMC - NIH. URL: [Link]

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. Analytical Chemistry - ACS Publications. URL: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. MDPI. URL: [Link]

  • Data-Independent Acquisition Coupled with Electron-Activated Dissociation for In-Depth Structure Elucidation of the Fatty Acid Ester of Hydroxy Fatty Acids. Analytical Chemistry - ACS Publications. URL: [Link]

  • Data-independent acquisition coupled with electron-activated dissociation for in-depth structure elucidation of fatty acid ester of hydroxy fatty acids. bioRxiv. URL: [Link]

  • An in silico MS/MS library for automatic annotation of novel FAHFA lipids. eScholarship. URL: [Link]

Sources

Troubleshooting

Module 1: Sample Preparation &amp; Solid-Phase Extraction (SPE)

Welcome to the FAHFA Quantification Technical Support Center , specifically dedicated to the robust and reproducible analysis of 5-OAHSA (5-octadecenoyloxy-stearic acid). As a Senior Application Scientist, I have designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the FAHFA Quantification Technical Support Center , specifically dedicated to the robust and reproducible analysis of 5-OAHSA (5-octadecenoyloxy-stearic acid).

As a Senior Application Scientist, I have designed this knowledge base to move beyond basic instructions. Reproducibility in lipidomics fails when researchers execute steps without understanding the underlying physical chemistry. Here, we address the causality behind sample loss, isobaric interference, and matrix effects, providing you with self-validating workflows to ensure absolute confidence in your 5-OAHSA data.

The extraction of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) is notoriously prone to background contamination and low recovery. Because 5-OAHSA exists at low picomolar to nanomolar concentrations in biological matrices, your extraction protocol must be a self-validating system.

FAQ: Why do my procedural blanks show a high 5-OAHSA background signal?

The Causality: The most significant and variable contributor to FAHFA background signal is the silica polymer shedding from the SPE cartridges themselves[1]. If the silica bed is not aggressively stripped with a highly non-polar/polar solvent sequence before loading, manufacturing polymers will co-elute with your lipids and cause isobaric interference in the mass spectrometer. The Solution: Implement a rigorous pre-washing step using ethyl acetate followed by hexane, and always run a parallel procedural blank spiked with a stable isotope (e.g., 5-OAHSA-d17) to validate that the background is instrument/cartridge-derived and not a carryover.

Protocol Vault: 60-Minute Self-Validating SPE Workflow

This optimized protocol reduces the traditional 4-hour SPE time to 1 hour while maintaining baseline resolution[2].

Self-Validation Checkpoint: Before beginning, spike your biological sample (e.g., 100 µL plasma) with 10 pmol of 5-OAHSA-d17 internal standard. The final recovery of this standard must exceed 80% to validate the run.

  • Lipid Extraction: Perform a standard liquid-liquid extraction (e.g., MTBE/Methanol/Water) to isolate the total organic lipid fraction. Dry the organic layer under a gentle stream of nitrogen.

  • Reconstitution: Resuspend the dried lipid pellet in exactly 200 µL of chloroform. Causality: Chloroform prevents the premature partitioning of hydrophobic 5-OAHSA into the aqueous phase, ensuring 100% transfer to the SPE bed.

  • SPE Conditioning (Critical Step): Using a 500 mg Silica SPE cartridge, apply positive pressure (nitrogen) to push solvents through.

    • Wash with 3 × 2 mL Ethyl Acetate.

    • Condition with 3 × 2 mL Hexane.

  • Sample Loading: Apply the 200 µL chloroform lipid extract to the cartridge.

  • Neutral Lipid Wash: Wash the cartridge with 6 mL of 5% Ethyl Acetate in Hexane. Causality: This specific polarity removes highly abundant triacylglycerols and cholesterol esters that cause severe ion suppression, without prematurely eluting the targeted FAHFAs.

  • 5-OAHSA Elution: Elute the FAHFA fraction using 4 mL of 100% Ethyl Acetate.

  • Drying & Storage: Dry the eluate under nitrogen and store at -80°C. Reconstitute in 40 µL of methanol immediately prior to LC-MS/MS injection.

SPE_Workflow A 1. Total Lipid Extraction Spike 5-OAHSA-d17 IS B 2. Silica SPE Conditioning (6mL EtOAc -> 6mL Hexane) A->B C 3. Load Extract (in 200 µL Chloroform) B->C D 4. Wash Neutral Lipids (6mL 5% EtOAc in Hexane) C->D E 5. Elute FAHFAs (4mL 100% EtOAc) D->E F 6. LC-MS/MS Analysis Validate IS Recovery >80% E->F

Workflow for self-validating 5-OAHSA extraction and enrichment.

Module 2: Chromatographic Resolution & MS/MS Detection

Due to the regioisomeric diversity of FAHFAs, 5-OAHSA can easily co-elute with 9-OAHSA or 12-OAHSA. Furthermore, artifactual fatty acid dimers generated in the Electrospray Ionization (ESI) source can mimic FAHFA signals[3].

FAQ: Should I use a gradient or isocratic LC method for 5-OAHSA?

The Causality: While gradients are standard for broad lipidomics, isocratic flow is highly recommended for targeted FAHFA regioisomer resolution. Isocratic conditions maintain a constant solvent polarity, which exploits the minute differences in the hydrophobic surface area of the 5-OAHSA isomer compared to the 9- or 12- isomers, allowing for baseline separation on a sub-2 µm C18 column[1].

Quantitative Data: LC-MS/MS Parameters

To ensure a self-validating MS/MS system, you must monitor multiple Multiple Reaction Monitoring (MRM) transitions.

Mechanistic Insight: For OAHSAs, the collision-induced dissociation (CID) of the ester bond yields an oleate anion (m/z 281.2). Simultaneously, the dehydration of the hydroxystearate backbone also yields an ion of m/z 281.2[1]. Relying solely on the 281.2 transition is dangerous. You must monitor the intact hydroxystearate (m/z 299.2) to confirm the intact backbone.

Table 1: Optimized MRM Transitions for 5-OAHSA Quantification (Negative Ion Mode)

Lipid TargetPrecursor Ion (m/z)Quantifier Ion (FA)Qualifier 1 (HFA)Qualifier 2 (HFA-H2O)Collision Energy (V)
5-OAHSA 563.5281.2299.2281.2*FA: 29, HFA: 28, HFA-H2O: 27
5-OAHSA-d17 (IS) 580.6281.2316.2298.2FA: 29, HFA: 28, HFA-H2O: 27

*Note: The HFA-H2O ion and the FA ion for endogenous OAHSA share the exact same m/z (281.2) due to the structural mass symmetry of oleic acid and dehydrated hydroxystearic acid[1].

Table 2: Optimized Isocratic LC Conditions

ParameterSpecificationCausality / Rationale
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)Sub-2 µm particles are required for sharp peak shapes to resolve regioisomers.
Mobile Phase 93:7 Methanol:Water (v/v)High organic content keeps hydrophobic 5-OAHSA soluble.
Additives 5 mM Ammonium Acetate + 0.03% NH₄OHBuffers pH to ensure complete deprotonation [M-H]- in negative ESI mode.
Flow Rate 0.2 mL/minSlower flow rate maximizes interaction time with the stationary phase for isomer separation.
Temperature 25 °C (Strictly Controlled)Temperature fluctuations >2°C will shift retention times, causing isomer misidentification.

Module 3: Troubleshooting Diagnostic Trees

When your 5-OAHSA signal drops, the root cause could be biological, chemical, or instrumental. Use the following diagnostic logic tree to isolate the variable. A self-validating assay relies on the internal standard (IS) to tell you exactly where the failure occurred.

Diagnostics Root Issue: Low or Absent 5-OAHSA Signal CheckIS Diagnostic Step 1: Evaluate 5-OAHSA-d17 IS Peak Area Root->CheckIS IS_Low IS Signal is LOW (<50% expected) CheckIS->IS_Low IS_Norm IS Signal is NORMAL CheckIS->IS_Norm Dilute Diagnostic Step 2: Dilute sample 1:5 and re-inject IS_Low->Dilute Bio Root Cause: True Biological Variance (Or sample degradation due to oxidation) IS_Norm->Bio Matrix Root Cause: Ion Suppression (Incomplete neutral lipid wash during SPE) Dilute->Matrix Signal Recovers Loss Root Cause: Extraction Loss (Check SPE elution solvent polarity) Dilute->Loss Signal Remains Low

Diagnostic logic tree for troubleshooting low 5-OAHSA quantification signals.
FAQ: How do I know if I am detecting true 5-OAHSA or an artifactual fatty acid dimer?

The Causality: In ESI, high concentrations of free fatty acids (like oleic acid and stearic acid) can cluster in the source, forming non-covalent dimers that mimic the exact mass of FAHFAs[3]. The Solution: True 5-OAHSA will elute at a distinct, predictable retention time dictated by your C18 column, perfectly aligning with your 5-OAHSA-d17 internal standard. Artifactual dimers will co-elute with the massive, broad peaks of the monomeric free fatty acids (which usually elute earlier or later than the intact FAHFA). Always check the Extracted Ion Chromatogram (XIC) of free oleic acid (m/z 281.2); if your "5-OAHSA" peak perfectly overlaps with the apex of a massive free fatty acid peak, it is likely an in-source artifact.

References

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements Analytical Chemistry (ACS Publications)[Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods National Institutes of Health (PMC)[Link]

  • Artifactual fatty acid dimers mimic FAHFA signals in untargeted metabolomics pipelines ResearchGate[Link]

Sources

Optimization

Technical Support Center: 5-OAHSA LC-MS/MS Calibration &amp; Quantification

Welcome to the FAHFA Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing quantification hurdles when analyzing Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the FAHFA Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing quantification hurdles when analyzing Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

FAHFAs, such as 5-OAHSA (the oleic acid ester of 5-hydroxystearic acid), are a critical class of endogenous lipids with profound anti-diabetic and anti-inflammatory properties[1]. However, their trace endogenous abundance, extreme hydrophobicity, and the presence of multiple closely related regioisomers make LC-MS/MS calibration and quantification notoriously difficult[1][2].

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind calibration failures and provide self-validating protocols to ensure your 5-OAHSA assays are robust, reproducible, and analytically sound.

Diagnostic Workflow for Calibration Anomalies

Before adjusting your mass spectrometer parameters, it is critical to isolate whether your calibration issue stems from sample handling, chromatography, or ionization. Use the workflow below to diagnose the root cause of your 5-OAHSA calibration curve failures.

Calibration_Diagnostics Start 5-OAHSA Calibration Curve Anomaly Check Evaluate Regression & Residuals Start->Check LowEnd Non-linear at Low End (Signal Loss < 1 ng/mL) Check->LowEnd Coelution Poor Peak Integration (Shoulder Peaks / High %CV) Check->Coelution LowSN Poor S/N Ratio (Matrix Suppression) Check->LowSN Adsorption Adsorption to Plastics Action: Use Silanized Glass LowEnd->Adsorption Isomers Regioisomer Interference Action: Optimize LC Gradient Coelution->Isomers Deriv Poor ESI- Ionization Action: DMED Derivatization LowSN->Deriv

Caption: Diagnostic workflow for resolving 5-OAHSA calibration curve anomalies in LC-MS/MS.

Expert Troubleshooting & FAQs

Q1: My 5-OAHSA calibration curve loses linearity and drops off sharply at concentrations below 1 ng/mL. What is causing this? Causality: 5-OAHSA is a highly lipophilic molecule. At trace concentrations, a significant percentage of the analyte non-specifically adsorbs to the hydrophobic walls of polypropylene autosampler vials and pipette tips, removing it from the solution and causing a non-linear drop in MS signal. Solution: Switch to silanized glass vials for all standard curve preparations. Additionally, implement an isotope-dilution strategy by spiking a stable-isotope labeled internal standard, such as 5-OAHSA-d17, into all calibrators and biological samples[3][4]. Because the labeled standard shares the exact physicochemical properties of the endogenous lipid, it will adsorb at the same rate, allowing the analyte/IS ratio to maintain perfect linearity (R² ≥ 0.995)[4].

Q2: I am struggling to integrate the 5-OAHSA peak because it co-elutes with a closely related isobaric interference. How can I resolve this? Causality: OAHSAs exist as a family of regioisomers (e.g., 5-OAHSA, 9-OAHSA, 12-OAHSA) depending on the position of the ester linkage[1][4]. Because these isomers share the same molecular weight and often yield identical MS/MS fragments, quadrupole mass filters cannot distinguish them. If your chromatography is sub-optimal, these isomers will co-elute, creating broad or shouldered peaks that ruin integration accuracy. Solution: Resolution must be achieved chromatographically. Utilize an Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) or a dedicated C30 lipidomics column. Run an isocratic flow at 0.2 mL/min using 93:7 methanol:water supplemented with 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v) over 30 minutes[5]. This specific buffering system is proven to baseline-resolve 5-OAHSA from its 9- and 12-regioisomers[5].

Q3: The sensitivity of 5-OAHSA in negative ESI mode is too low for my biological matrix, leading to poor signal-to-noise (S/N). How can I boost ionization? Causality: Direct analysis of FAHFAs is typically conducted in negative electrospray ionization (ESI-) mode due to the free carboxyl group[6]. However, carboxylic acids often suffer from poor ionization efficiency and severe matrix suppression from co-eluting phospholipids in serum or tissue extracts[6][7]. Solution: Employ chemical derivatization. Reacting the sample with 2-dimethylaminoethylamine (DMED) introduces a tertiary amine that readily accepts a proton, allowing you to switch to positive ESI mode[2][7]. This shifts the analyte out of the noisy negative-ion background, drastically improving the S/N ratio and lowering the limit of detection (LOD)[7].

Q4: Why do my qualifier and quantifier MRM transitions for 5-OAHSA look identical, causing software integration conflicts? Causality: This is a unique structural quirk of OAHSAs. During collision-induced dissociation (CID), the ester bond cleaves to yield a fatty acid (FA) ion and a hydroxy fatty acid (HFA) ion. For OAHSA, the FA is oleic acid (m/z 281.2). The HFA is hydroxystearic acid, which readily undergoes dehydration (loss of H2O) in the collision cell to form an HFA-H2O ion. The m/z of this dehydrated HFA is also exactly 281.2[5]. Solution: You must manually configure your MS software to recognize that the Quantifier (FA) and Qualifier (HFA-H2O) will share the 281.2 m/z product ion. Rely heavily on the intact HFA qualifier ion (m/z 299.2) for structural confirmation[5].

Standardized Protocols

To ensure reproducibility, sample preparation must selectively enrich FAHFAs while stripping away ionization-suppressing matrix components.

Protocol: Redox-Stabilized Extraction and SPE Enrichment

Self-Validating System: By splitting a biological sample and performing a pre-extraction spike versus a post-extraction spike of 5-OAHSA-d17, you can mathematically isolate your extraction recovery from your matrix effect. A validated assay should demonstrate >90% recovery and <15% RSD[4].

Step-by-Step Methodology:

  • Sample Aliquoting & IS Spiking: Transfer 100 µL of plasma (or 20 mg of homogenized tissue) into a glass tube. Immediately spike in 10 µL of 5-OAHSA-d17 internal standard to account for downstream losses[3][4].

  • Protein Precipitation: Add 400 µL of ice-cold methanol/chloroform (2:1, v/v) containing 0.1% BHT (butylated hydroxytoluene) to prevent lipid oxidation[4]. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Extract the organic supernatant.

  • Solid Phase Extraction (SPE): Condition a silica SPE cartridge with hexane. Load the organic extract. Wash with 5% ethyl acetate in hexane to elute neutral lipids (triglycerides). Elute the FAHFA fraction using 100% ethyl acetate[2][8].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen. Reconstitute the dried lipid film in 40 µL of methanol[5]. Inject 10 µL into the LC-MS/MS.

SPE_Protocol Sample Biological Matrix + 5-OAHSA-d17 IS Extract Liquid-Liquid Extraction (MeOH/CHCl3) Sample->Extract SPE Silica SPE Enrichment (Remove Phospholipids) Extract->SPE Deriv Optional: DMED Derivatization SPE->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS

Caption: Step-by-step sample preparation and enrichment workflow for 5-OAHSA quantification.

Quantitative Data & MS Parameters

Proper setup of Multiple Reaction Monitoring (MRM) transitions is the foundation of a reliable calibration curve. Below are the optimized parameters for OAHSA analysis in negative ionization mode.

Table 1: Optimized LC-MS/MS MRM Transitions for OAHSA Regioisomers [5]

AnalytePrecursor Ion [M-H]⁻Quantifier Ion (FA)Qualifier Ion 1 (HFA)Qualifier Ion 2 (HFA-H2O)Collision Energy (V)
5-OAHSA 563.5281.2299.2281.227–29
9-OAHSA 563.5281.2299.2281.227–29
13C18-12-OAHSA (IS) 581.6281.2317.2299.2**27–29

*Critical Note: For endogenous OAHSAs, the dehydrated hydroxy fatty acid (HFA-H2O) product ion and the fatty acid (FA) product ion share the identical m/z of 281.2[5]. **Critical Note: For the stable isotope standard 13C18-12-OAHSA, the HFA ion and the FA ion share the same m/z[5]. Ensure your peak integration software is configured to handle these overlapping transitions without throwing mass-conflict errors.

References

  • A Faster Protocol for Endogenous FAHFA Measurements. NIH.[Link][5]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. NIH.[Link][1]

  • Mapping C=C Positions in Branched Fatty Acid Esters of Hydroxy Fatty Acids by Oxygen Attachment Dissociation Mass Spectrometry Coupled with Chemical Labeling. ACS Publications.[Link][7]

  • The Measurement, Regulation, and Biological Activity of FAHFAs. NIH.[Link][2]

  • 5-OAHSA-d17. Labclinics Shop.[Link][3]

  • A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Springer Nature Experiments.[Link][8]

Sources

Troubleshooting

Optimizing collision energy for 5-OAHSA fragmentation in MS/MS

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OAHSA), also known as 5-oxo-ETE. This guide, de...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OAHSA), also known as 5-oxo-ETE. This guide, designed by senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the collision energy for the robust fragmentation of 5-OAHSA in your tandem mass spectrometry (MS/MS) experiments. Our focus is on providing not just the "how," but the critical "why" behind each experimental step, ensuring you can develop a self-validating and reliable analytical method.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the MS/MS analysis of 5-OAHSA.

Q1: What is the expected precursor ion for 5-OAHSA in negative ion mode ESI-MS/MS?

In negative ion electrospray ionization (ESI) mode, 5-OAHSA, with a monoisotopic mass of approximately 318.22 g/mol , will readily lose a proton from its carboxylic acid group. Therefore, you should be targeting the deprotonated molecule, [M-H]⁻, as your precursor ion at a mass-to-charge ratio (m/z) of 319.2.

Q2: What are the key fragment ions of 5-OAHSA I should be looking for?

Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion of 5-OAHSA (m/z 319.2) typically results in a prominent and characteristic fragment ion at m/z 203.[1] This key fragment is crucial for developing a specific and sensitive Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) assay. Other fragments may be observed depending on the collision energy, but the transition from m/z 319.2 to m/z 203 is a reliable choice for quantification.

Q3: Why is optimizing collision energy so critical for 5-OAHSA analysis?

Optimizing collision energy (CE) is paramount for achieving the highest sensitivity and specificity in your assay.[2] The CE directly influences the efficiency of fragmentation. If the energy is too low, you will have inefficient fragmentation and a weak signal for your fragment ion. Conversely, if the energy is too high, you can cause excessive fragmentation, breaking down your characteristic fragment ion into smaller, less specific ions, which also leads to a loss of signal. Each mass spectrometer has a unique "sweet spot" for CE that will maximize the production of the desired fragment ion.

Q4: How does the chemical structure of 5-OAHSA influence its fragmentation?

The fragmentation of 5-OAHSA is primarily driven by its functional groups: the carboxylic acid, the ketone (oxo) group, and the polyunsaturated carbon chain. The initial deprotonation occurs at the carboxylic acid. During CID, common fragmentation pathways for eicosanoids involve neutral losses of water (H₂O) and carbon dioxide (CO₂).[3] The presence of the oxo group can also direct specific cleavage pathways. The key is to apply enough energy to induce these characteristic fragmentations without shattering the molecule.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your 5-OAHSA analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for the m/z 203 Fragment Ion 1. Suboptimal Collision Energy: The applied CE is either too high or too low. 2. In-source Fragmentation: The molecule is fragmenting in the ion source before reaching the collision cell. 3. Poor Ionization Efficiency: Issues with the mobile phase composition or source parameters.1. Perform a Collision Energy Optimization Experiment: Follow the detailed protocol provided in this guide to systematically ramp the CE and find the optimal value for your instrument. 2. Reduce In-source Fragmentation: Lower the declustering potential (DP) or fragmentor voltage. Also, consider optimizing the ion source temperature, as higher temperatures can promote fragmentation. 3. Optimize Ion Source Parameters: Ensure your mobile phase contains a weak acid (e.g., 0.1% formic or acetic acid) to promote protonation in positive mode or deprotonation in negative mode. Check and optimize source gas flows and temperatures.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Chromatographic Issues: The analytical column may be contaminated or degraded. The mobile phase may be inappropriate. 2. Isomeric Co-elution: 5-OAHSA has several structural isomers (e.g., 12-oxo-ETE, 15-oxo-ETE) that may not be fully resolved chromatographically.1. Address Chromatography: Flush the column with a strong solvent. If the problem persists, replace the column. Ensure your mobile phases are fresh and properly prepared. 2. Improve Isomer Separation: Utilize a high-resolution analytical column (e.g., a C18 with a smaller particle size) and optimize your gradient elution to achieve baseline separation of isomers.[4][5]
High Background Noise or Inconsistent Results 1. Matrix Effects: Components in your biological sample (e.g., phospholipids, salts) are co-eluting with 5-OAHSA and causing ion suppression or enhancement.[6][7] 2. System Contamination: Carryover from previous injections or contaminated solvents.1. Mitigate Matrix Effects: Implement a robust sample preparation method such as solid-phase extraction (SPE) to remove interfering substances. The use of a stable isotope-labeled internal standard (e.g., 5-oxo-[d4]ETE) is highly recommended to correct for matrix effects and variations in recovery.[1] 2. Clean the System: Flush the LC system and mass spectrometer with appropriate cleaning solutions. Always use high-purity, LC-MS grade solvents and additives.[8]

Experimental Protocols & Methodologies

Protocol 1: Step-by-Step Collision Energy Optimization for 5-OAHSA

This protocol outlines a systematic approach to determine the optimal collision energy for the m/z 319.2 → 203 transition of 5-OAHSA on a triple quadrupole or QTRAP mass spectrometer. The principles can be adapted for other platforms like Orbitraps and Q-TOFs.

Objective: To identify the collision energy (CE) that produces the maximum signal intensity for the m/z 203 fragment ion from the m/z 319.2 precursor ion.

Materials:

  • 5-OAHSA analytical standard

  • LC-MS grade methanol and water

  • LC-MS grade formic acid or acetic acid

  • A calibrated LC-MS/MS system

Procedure:

  • Prepare a 5-OAHSA Standard Solution: Prepare a stock solution of 5-OAHSA in methanol at a concentration of 1 mg/mL. From this, prepare a working solution at a concentration of 1 µg/mL in a 50:50 methanol:water solution containing 0.1% formic or acetic acid.

  • Infusion Setup: Directly infuse the 5-OAHSA working solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). This provides a stable and continuous signal.

  • Initial MS Settings:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Precursor Ion (Q1): Set to m/z 319.2.

    • Product Ion (Q3): Set to m/z 203.

    • Source Parameters: Use typical starting parameters for your instrument (e.g., ion spray voltage, gas flows, temperature). Optimize these for a stable signal of the precursor ion before proceeding.

  • Collision Energy Ramp:

    • Set up a method to acquire data for the 319.2 → 203 MRM transition while ramping the collision energy.

    • Start with a broad CE range, for example, from -5 eV to -50 eV (in negative mode, CE values are often expressed as negative numbers, but on some instruments, they are positive).

    • Acquire data in steps of 2-5 eV.

  • Data Analysis:

    • Plot the intensity of the m/z 203 fragment ion as a function of the collision energy.

    • The resulting plot is a "breakdown curve." The peak of this curve represents the optimal collision energy for this specific transition on your instrument.

  • Refinement (Optional): Once you have identified the approximate optimal CE, you can perform a second, narrower ramp around this value (e.g., in 1 eV increments) to pinpoint the exact optimum.

Data Presentation: Representative Collision Energy Ranges

The optimal collision energy for 5-OAHSA will vary between different mass spectrometer platforms due to differences in collision cell design, collision gas, and the way energy is applied. The following table provides typical starting ranges for collision energy optimization on common instrument types. These are starting points, and empirical optimization as described in Protocol 1 is essential.

Mass Spectrometer Platform Typical Collision Energy (CE) Range for Eicosanoids Notes
Sciex QTRAP® Systems 20 - 40 eVThese systems are widely used for targeted eicosanoid analysis. The optimal CE is typically in this range for similar molecules.[2][9][10][11][12]
Thermo Scientific™ Orbitrap™ Systems 25 - 35% Normalized Collision Energy (NCE)Orbitrap instruments often use "Normalized Collision Energy" (NCE), which is a percentage of the maximum energy. Stepped NCE (e.g., 25, 30, 35%) can also be effective.[13][14][15]
Agilent Q-TOF Systems 10 - 40 eVFor small molecules like eicosanoids, this range is a good starting point for generating informative MS/MS spectra. Multiple fixed CEs (e.g., 10, 20, 40 eV) are often used for library creation.[16][17][18][19]

Visualizations

Logical Workflow for Collision Energy Optimization

The following diagram illustrates the logical steps involved in optimizing the collision energy for 5-OAHSA analysis.

G cluster_prep Preparation cluster_ms_setup MS Setup cluster_optimization Optimization cluster_analysis Data Analysis prep_std Prepare 5-OAHSA Standard Solution infuse Infuse Standard into MS prep_std->infuse set_mode Set Negative ESI Mode infuse->set_mode set_precursor Select Precursor Ion (m/z 319.2) set_mode->set_precursor opt_source Optimize Source Parameters set_precursor->opt_source ramp_ce Ramp Collision Energy (e.g., 5-50 eV) opt_source->ramp_ce acquire_data Acquire MRM Data (319.2 -> 203) ramp_ce->acquire_data plot_data Plot Fragment Intensity vs. Collision Energy acquire_data->plot_data find_optimum Identify Optimal CE (Peak of the Curve) plot_data->find_optimum

Caption: Workflow for optimizing collision energy for 5-OAHSA.

Hypothesized Fragmentation Pathway of 5-OAHSA

This diagram illustrates a plausible fragmentation pathway for 5-OAHSA in negative ion mode CID, leading to the characteristic fragment at m/z 203.

G cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_fragments Key Fragment Ion cluster_neutral_loss Neutral Loss precursor [M-H]⁻ 5-OAHSA m/z 319.2 cid Apply Optimized Collision Energy precursor->cid Enters Collision Cell fragment Characteristic Fragment m/z 203 cid->fragment Generates neutral_loss Neutral Loss(es) e.g., H₂O, CO₂, and other fragments cid->neutral_loss Results in

Sources

Optimization

Best practices for integrating 5-OAHSA peaks in chromatography software

Technical Support Center: Advanced Integration & LC-MS/MS Workflows for 5-OAHSA Welcome to the Application Scientist’s Desk. Integrating peaks for 5-OAHSA (5-oleic acid ester of hydroxy stearic acid) and other Fatty Acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Integration & LC-MS/MS Workflows for 5-OAHSA

Welcome to the Application Scientist’s Desk. Integrating peaks for 5-OAHSA (5-oleic acid ester of hydroxy stearic acid) and other Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) is notoriously difficult. These endogenous lipids circulate at low nanomolar concentrations, suffer from severe isobaric interference, and present as complex clusters of regioisomers[1].

This guide provides a self-validating framework for LC-MS/MS acquisition and chromatography software integration. By understanding the chemical causality behind these analytical challenges, you can configure your software to yield rigorous, reproducible quantitative data.

I. Diagnostic Integration Workflow

To achieve accurate peak integration, the software must be fed high-fidelity data. The following workflow illustrates the critical dependencies between sample preparation, chromatographic resolution, and algorithmic peak picking.

Integration_Workflow N1 1. Sample Prep & SPE (Cold Extraction) N2 2. RP-LC Separation (C18/C30 Column) N1->N2 Enriched FAHFAs N3 3. MS/MS Acquisition (Targeted MRM) N2->N3 Isomer Resolution N4 4. Software Integration (Peak Smoothing & Valley Drop) N3->N4 Raw MS Data N5 5. QC Validation (Blank Subtraction) N4->N5 Integrated Areas

Workflow for 5-OAHSA isolation, LC-MS/MS analysis, and software-assisted peak integration.

II. Core Methodology: The Self-Validating 5-OAHSA Protocol

Accurate integration in your software begins at the bench. If your sample prep and LC gradient are suboptimal, no integration algorithm can rescue the data. This protocol is designed to be self-validating, utilizing internal standards and blank subtraction to guarantee data integrity.

Step 1: Cold Extraction & Isotope Spiking Causality: FAHFAs are susceptible to artifactual oxidation and thermal degradation.

  • Spike biological samples with the internal standard 5-OAHSA-d17 prior to extraction to account for recovery losses and matrix effects[2][3].

  • Extract using a cold methanol-chloroform solvent system supplemented with antioxidants (BHT/EDTA) to preserve ester integrity[4].

Step 2: Solid-Phase Extraction (SPE) Enrichment Causality: High-abundance neutral lipids (like triglycerides) cause severe ion suppression and baseline drift in MS/MS, ruining automated peak integration.

  • Reconstitute the extract in 200 µL chloroform and apply to a silica SPE cartridge.

  • Wash neutral lipids using 6 mL of 5% ethyl acetate in hexane.

  • Elute the enriched FAHFA fraction using 4 mL of 100% ethyl acetate[5][6]. Dry under nitrogen.

Step 3: Reversed-Phase Chromatographic Separation Causality: HILIC columns cannot resolve FAHFA regioisomers[1]. You must use a high-resolution reversed-phase (RP) system to separate 5-OAHSA from its isomers (e.g., 9-OAHSA).

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) or equivalent C30 column[4][6].

  • Mobile Phase: Isocratic flow (0.2 mL/min) of 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide[6].

  • Self-Validation Check: The elevated pH (0.03% NH₄OH) improves peak sharpness for integration without degrading the base-labile FAHFA esters[6].

III. Quantitative Data & Software Parameters

Unlike PAHSAs, OAHSAs present a unique mass spectrometry challenge: both the fatty acid fragment (oleic acid) and the dehydrated hydroxy fatty acid fragment (dehydrated hydroxy stearic acid) yield the exact same mass (m/z 281.2). Configure your software's transition list according to the table below.

Table 1: Optimized LC-MS/MS Integration Parameters for OAHSA

AnalytePrecursor Ion [M-H]⁻Quantifier Ion (m/z)Qualifier Ion (m/z)Integration Notes
5-OAHSA 563.5281.2N/ABoth Oleic Acid and dehydrated HSA yield m/z 281.2. Rely heavily on precise LC retention time.
9-OAHSA 563.5281.2N/AChromatographically separated from 5-OAHSA via RP-LC[7].
5-OAHSA-d17 (ISTD) 580.6298.2281.2Use the d17-oleic acid fragment (298.2) as the quantifier to avoid endogenous interference[2].
C16:0 Ceramide (Contaminant) 537.5281.2255.2Shares transitions with PAHSAs/OAHSAs. Differentiate via qualifier/quantifier ion ratios[6].

IV. Troubleshooting & FAQs: Peak Integration

Q1: My software merges 5-OAHSA with other regioisomers into one massive peak. How do I resolve this? Causality & Solution: If you are using a HILIC column, regioisomers will co-elute entirely[1]. Switch to a C18 or C30 column. Even on RP-LC, isomers like 12-OAHSA and 13-OAHSA have nearly identical retention times, but 5-OAHSA is chromatographically distinct and should elute separately from 9-OAHSA[7][8]. Software Fix: In your integration algorithm (e.g., MultiQuant, MassHunter, or Skyline), reduce the "Smoothing Width" to prevent the software from artificially broadening and merging adjacent peaks. For partially overlapping clusters, manually apply a valley-to-valley baseline drop rather than a baseline-to-baseline integration.

Q2: I am detecting a peak at the 5-OAHSA retention time in my untargeted metabolomics pipeline, but the peak shape is irregular. Is this a true FAHFA? Causality & Solution: Be highly suspicious of artifactual fatty acid dimers. In negative ESI mode, high concentrations of free fatty acids (FFAs) can form non-covalent dimers that perfectly mimic FAHFA precursor masses[1]. Software Fix: Extract the ion chromatogram (EIC) for Free Oleic Acid (m/z 281.2). If your suspected 5-OAHSA peak perfectly co-elutes with the massive FFA 18:1 peak, it is likely an artifactual dimer[1]. True 5-OAHSA should be separated from the bulk FFA elution zone by several minutes. For absolute confirmation, utilize MS³ fragmentation or Electron-Activated Dissociation (EAD)[3][8].

Q3: There is a persistent background signal in the 5-OAHSA MRM channel, inflating my integrated peak areas. How should I correct this? Causality & Solution: The use of aqueous buffers and silica SPE cartridges inherently introduces a background signal in FAHFA MRM channels. In low-abundance matrices like serum, this background can account for ~15% of the total integrated signal[5]. Software Fix: You must process a "blank" (water) alongside your samples through the entire extraction and SPE workflow. In your chromatography software's batch table, explicitly designate this sample as a Blank. Ensure your reporting template is set to mathematically subtract the integrated blank peak area from your biological samples before calculating final concentrations[5].

Q4: A contaminant peak is co-eluting near my FAHFAs. How do I force the software to differentiate them? Causality & Solution: Ceramides (e.g., C16:0 ceramide) often co-elute near FAHFAs and share major MRM transitions[6]. Software Fix: You can differentiate them by programming your software to monitor MRM transition ratios. For true FAHFAs, the fatty acid fragment is typically the most abundant[3]. If the ratio of the fragments inverses across the peak, you are integrating a co-eluting ceramide contaminant. Set a strict Qualifier Ion Ratio Tolerance (e.g., ±20%) in your method; the software will automatically flag and exclude these false peaks[6].

V. References

  • Creative Proteomics. FAHFAs Analysis Service - Lipidomics. Available at:

  • Cayman Chemical. 5-OAHSA-d17 (CAS Number: 2714169-20-5). Available at:

  • Yore, M.M., et al. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). NIH PMC. Available at:

  • Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines. NIH PMC. Available at:

  • Chromatographic separation and quantitative analysis of fatty acid esters of hydroxy fatty acid (FAHFA) isomers. ResearchGate. Available at:

  • Data-independent acquisition coupled with electron-activated dissociation for in-depth structure elucidation of fatty acid ester of hydroxy fatty acids. bioRxiv. Available at:

  • Kolar, M.J., et al. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements. ACS Analytical Chemistry. Available at:

  • Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk. ACS Pharmacology & Translational Science. Available at:

Sources

Troubleshooting

Technical Support Center: Analysis of 5-(Oleoyloxy)octadecanoic Acid (5-OOA)

Welcome to the technical support center for the analysis of 5-(Oleoyloxy)octadecanoic Acid (5-OOA) and related oleic acid esters of hydroxystearic acids (OAHSA). This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-(Oleoyloxy)octadecanoic Acid (5-OOA) and related oleic acid esters of hydroxystearic acids (OAHSA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination during the sensitive analysis of these lipid molecules. As a senior application scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them to empower you to conduct robust and reproducible experiments.

Section 1: Understanding the Challenge - The Nature of 5-OOA and Contamination Risks

5-OOA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) lipid class. These molecules are of growing interest due to their potential roles in metabolic regulation and inflammation. However, their analysis, typically by liquid chromatography-mass spectrometry (LC-MS), is fraught with challenges due to their lipophilic nature and the ubiquity of potential contaminants that can interfere with accurate quantification.

The primary analytical challenges in 5-OOA analysis include:

  • Low abundance in biological matrices: This necessitates highly sensitive detection methods, which are also more susceptible to picking up trace-level contaminants.

  • Susceptibility to degradation: Like other lipids, 5-OOA is prone to hydrolysis and oxidation if not handled and stored correctly.

  • Interference from isobaric and isomeric compounds: The complex nature of lipidomes means there is a high probability of other molecules having the same nominal mass as 5-OOA, leading to analytical interference.

This guide will walk you through a systematic approach to identifying and eliminating common sources of contamination in your 5-OOA analysis workflow.

Section 2: Troubleshooting Guide - From Symptoms to Solutions

This section is designed to help you diagnose the source of contamination based on common observational symptoms in your analytical workflow.

Symptom 1: Appearance of "Ghost Peaks" in LC-MS Chromatograms

"Ghost peaks" are unexpected peaks that appear in your chromatograms, often in blank injections, and can interfere with the detection and quantification of your analyte of interest.[1][2][3][4]

Immediate Diagnostic Steps:
  • Inject a solvent blank: If the ghost peak is present, the contamination is likely from your solvent, mobile phase, or the LC-MS system itself.

  • Inject a "mock" extraction blank: Go through the entire sample preparation procedure with solvent instead of a sample. If the ghost peak appears here, the contamination is being introduced during sample preparation (e.g., from tubes, pipette tips, or solvents).

  • Column disconnection test: If the peak persists in a blank run with the column in place but disappears when the column is removed, the column itself is the likely source of contamination.[1]

Potential Causes and Solutions:
Potential Cause Explanation Recommended Solution
Contaminated Solvents/Mobile Phase Impurities in solvents, even in high-purity grades, can accumulate on the column and elute as ghost peaks, especially during gradient elution.[1][2]Use the highest purity solvents available (LC-MS or equivalent grade). Filter all mobile phases through a 0.2 µm filter. Prepare fresh mobile phases daily.
Leachables from Plasticware Plasticizers (e.g., phthalates, adipates) and other additives can leach from polypropylene tubes, pipette tips, and vial caps when they come into contact with organic solvents.[5][6][7]Whenever possible, use glass or certified low-leachable plasticware for sample preparation and storage. If plasticware must be used, pre-rinse with the extraction solvent.
Carryover from Autosampler Residual sample from a previous injection can be injected with the current sample, leading to ghost peaks.Optimize the autosampler wash procedure. Use a wash solvent that is stronger than the mobile phase to effectively clean the needle and injection port.
Column Contamination Strongly retained compounds from previous samples can slowly elute in subsequent runs, appearing as broad ghost peaks.Implement a robust column washing procedure between analytical batches. If contamination is severe, the column may need to be replaced.
Symptom 2: High Background Noise or Unidentified Ions in Mass Spectra

A high chemical background can suppress the signal of your target analyte and make accurate quantification difficult.

Potential Causes and Solutions:
Potential Cause Explanation Recommended Solution
Plasticizers and Polymers Phthalates, adipates, and slip agents like oleamide and stearamide are common contaminants from plastic labware that are readily ionized in ESI-MS.[5][8][9][10]Minimize the use of plastic. Opt for glass vials with PTFE-lined caps. Be aware of common plasticizer m/z values to aid in identification.
Personal Care Products Lotions, soaps, and other personal care products can introduce contaminants into the lab environment that can be detected by sensitive mass spectrometers.Wear appropriate personal protective equipment, including powder-free nitrile gloves, at all times when handling samples and working in the lab.
In-source Fragmentation of Other Lipids Other, more abundant lipids in your sample can fragment in the ion source, producing ions that are isobaric with 5-OOA.Optimize ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation.
Common Adducts The formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) can complicate mass spectra.[11][12][13][14]Ensure high-purity water and solvents are used for mobile phase preparation to minimize sodium and potassium adducts. If ammonium acetate or formate is used as a mobile phase additive, expect to see ammonium adducts.
Symptom 3: Poor Reproducibility and Inaccurate Quantification

Inconsistent results across replicates or batches can be a sign of sporadic contamination or sample degradation.

Potential Causes and Solutions:
Potential Cause Explanation Recommended Solution
Sample Degradation 5-OOA can be susceptible to hydrolysis (breaking of the ester bond) or oxidation, especially during sample storage and preparation.Store samples at -80°C. Minimize freeze-thaw cycles. Process samples on ice and as quickly as possible. Consider adding an antioxidant like BHT to your extraction solvent.
Inconsistent Leaching from Labware The extent of leaching from plasticware can vary between tubes, even within the same batch, leading to inconsistent levels of contamination.[5]Use a consistent and high-quality source for all labware. Perform pre-extraction rinses of all plasticware to remove surface contaminants.
Isobaric Interferences Other lipids or metabolites in the sample may have the same nominal mass as 5-OOA and co-elute, leading to artificially high quantification.[15][16][17]Develop a highly selective LC method to chromatographically separate 5-OOA from potential isobaric interferences. Use high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different elemental compositions.

Section 3: Proactive Contamination Control - Best Practices and Protocols

The most effective way to deal with contamination is to prevent it from happening in the first place. This section provides detailed protocols and best practices for maintaining a clean analytical workflow.

Protocol 1: Rigorous Glassware Cleaning for Trace Lipid Analysis

For sensitive lipid analysis, standard glassware cleaning procedures are often insufficient. The following protocol is recommended for all glassware that will come into contact with your samples, standards, or solvents.

Materials:

  • High-purity water (Milli-Q or equivalent)

  • LC-MS grade methanol

  • LC-MS grade acetone

  • Detergent (e.g., Alconox)

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware three times with an appropriate solvent to remove the bulk of any residues. For lipid analysis, a rinse with methanol or acetone is effective.

  • Detergent Wash: Prepare a warm solution of laboratory-grade detergent. Submerge the glassware and scrub all surfaces thoroughly with a non-abrasive brush.

  • Tap Water Rinse: Rinse the glassware thoroughly with warm tap water at least six times to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware three to four times with high-purity deionized water.[18][19]

  • Solvent Rinse: In a fume hood, rinse the glassware three times with LC-MS grade methanol, followed by three rinses with LC-MS grade acetone to remove any remaining organic residues and to facilitate drying.[19]

  • Drying: Allow the glassware to air dry in a clean environment, such as a covered rack or a drying oven at a moderate temperature.

  • Storage: Once dry, cover the openings of the glassware with aluminum foil to prevent contamination from dust and other airborne particles during storage.

Protocol 2: Minimizing Contamination During Sample Preparation

Sample preparation is a critical step where contamination is frequently introduced.

Best Practices:

  • Work in a clean environment: Whenever possible, perform sample preparation in a dedicated clean space, away from other potential sources of contamination.

  • Use high-purity reagents: All solvents and reagents used for extraction and reconstitution should be of the highest possible purity.

  • Choose your labware wisely: As detailed above, prioritize glass over plastic. If using plastic, select polypropylene tubes from a reputable manufacturer and consider performing a leachables study.

  • Handle with care: Always wear powder-free nitrile gloves. Change gloves frequently, especially after touching any potentially contaminated surfaces.

  • Prepare fresh solutions: Prepare all standard solutions and mobile phases fresh daily.

Workflow for Contamination Source Identification

The following diagram illustrates a systematic approach to pinpointing the source of contamination in your LC-MS system.

Contamination_Troubleshooting start Unexpected Peak Observed blank_injection Inject Solvent Blank start->blank_injection peak_present_blank Peak Present? blank_injection->peak_present_blank system_contamination Source: System/Solvent/Mobile Phase peak_present_blank->system_contamination Yes mock_extraction Inject Mock Extraction Blank peak_present_blank->mock_extraction No peak_present_mock Peak Present? mock_extraction->peak_present_mock sample_prep_contamination Source: Sample Prep (Tubes, Pipettes, etc.) peak_present_mock->sample_prep_contamination Yes sample_matrix_issue Source: Sample Matrix/Analyte Degradation peak_present_mock->sample_matrix_issue No

Caption: A decision tree for systematic troubleshooting of contamination sources.

Section 4: Frequently Asked Questions (FAQs)

Q1: I see a peak at m/z 391.2848 in my blank runs. What could this be?

A: A peak with this m/z value is commonly attributed to the protonated adduct of bis(2-ethylhexyl) phthalate (DEHP), a very common plasticizer. Its presence strongly suggests contamination from plastic labware.

Q2: Can I just subtract the background signal from my blank to correct for contamination?

A: While this may seem like a simple solution, it is not recommended. The amount of contaminant leaching from plasticware can be highly variable, meaning the background signal in your blank may not be representative of the contamination in your actual samples.[5] This can lead to significant quantitative errors. The best approach is to eliminate the source of contamination.

Q3: How can I differentiate between 5-OOA and its isomers?

A: This is a significant challenge in FAHFA analysis. High-efficiency chromatographic separation is key. The use of different stationary phases or gradient conditions may be necessary to resolve isomers. Additionally, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry or tandem mass spectrometry (MS/MS) with careful interpretation of fragmentation patterns, can aid in isomer differentiation.

Q4: What are the best storage conditions for 5-OOA standards and samples?

A: To prevent degradation, 5-OOA standards and lipid extracts should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Aliquoting standards and samples into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q5: Are there any specific reagents used in 5-OOA synthesis that I should be aware of as potential contaminants?

A: The synthesis of 5-OOA and other OAHSA can involve several reagents and catalysts.[20][21] If you are synthesizing your own 5-OOA, it is crucial to thoroughly purify the final product to remove any residual starting materials (e.g., oleic acid, hydroxystearic acid), catalysts, or reaction byproducts, as these could interfere with your analysis.

References

  • OSHA. (n.d.). Sampling and Analytical Methods. Occupational Safety and Health Administration. Retrieved from [Link]

  • Canez, C. R., et al. (2024). Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis. Analytical Chemistry. [Link]

  • Yamashita, K., et al. (2004). Impurities from polypropylene microcentrifuge tubes as a potential source of interference in simultaneous analysis of multiple lipid-soluble antioxidants by HPLC with electrochemical detection. Journal of Chromatography B, 803(2), 319-322. [Link]

  • Ng, K. J., et al. (2005). Identification of a new source of interference leached from polypropylene tubes in mass-selective analysis. Journal of the American Society for Mass Spectrometry, 16(3), 437-442. [Link]

  • CSUB. (n.d.). Topic 2: Cleaning Glassware. California State University, Bakersfield. Retrieved from [Link]

  • Aung, M. T., et al. (2022). Maternal Urinary Phthalate Metabolites are Associated with Lipidomic Signatures Among Pregnant Women in Puerto Rico. Environmental Health Perspectives, 130(1), 017004. [Link]

  • OSHA. (n.d.). Validation Guidelines for Air Sampling Methods Utilizing Chromatographic Analysis. Occupational Safety and Health Administration. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). General Advice for the Cleaning of Glassware. Retrieved from [Link]

  • MSU Mass Spectrometry and Metabolomics Core. (2018). GENERAL PROTOCOL FOR CLEANING GLASSWARE. Michigan State University. Retrieved from [Link]

  • Aung, M. T., et al. (2021). Maternal Urinary Phthalate Metabolites are Associated with Lipidomic Signatures Among Pregnant Women in Puerto Rico. ResearchGate. [Link]

  • IsoLab. (2024). Cleaning Laboratory Glassware. University of Washington. Retrieved from [Link]

  • Aung, M. T., et al. (2022). Maternal urinary phthalate metabolites are associated with lipidomic signatures among pregnant women in Puerto Rico. Journal of Exposure Science & Environmental Epidemiology, 32(5), 738-747. [Link]

  • OSHA. (n.d.). Sampling and Analytical Methods. Occupational Safety and Health Administration. Retrieved from [Link]

  • Eppendorf. (n.d.). Extractables and Leachables in Microcentrifuge Tubes – Extensive HPLC/GC/MS Analysis. Retrieved from [Link]

  • AIHA. (2021). OSHA Introduces “Sampling Groups” for Analytical Methods. American Industrial Hygiene Association. Retrieved from [Link]

  • UC Riverside. (n.d.). Useful Mass Differences. University of California, Riverside. Retrieved from [Link]

  • YMC. (n.d.). No.11 The Cause of the Ghost Peak. YMC Co., Ltd. Retrieved from [Link]

  • ResearchGate. (2016). Ghost peaks cannot be washed away?[Link]

  • Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]

  • OSHA. (n.d.). Sampling and Analysis - Data Validation and Interpretation. Occupational Safety and Health Administration. Retrieved from [Link]

  • LCGC International. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ACS Publications. (2024). Metabolomics and Lipidomics with Mass Spectrometry Imaging Reveal Mechanistic Insights into Dibutyl Phthalate-Promoted Proliferation of Breast Cancer Cell Spheroids. Environmental Science & Technology Letters. [Link]

  • Li, W., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-2028. [Link]

  • ResearchGate. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. Rapid Communications in Mass Spectrometry. [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]

  • Semantic Scholar. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry. [Link]

  • Metabo-PMP. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • University of Alberta. (n.d.). Non-targeted Lipidomic Analysis by Direct Infusion Mass Spectrometry. Retrieved from [Link]

  • AACC. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

  • Kind, T., et al. (2020). Mass Spectrometry Adduct Calculator. Metabolites, 10(11), 447. [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Salih, N., et al. (2020). Synthesis of oleic acid based esters as potential basestock for biolubricant production. Turkish Journal of Chemistry, 44(1), 163-176. [Link]

  • ResearchGate. (n.d.). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... Retrieved from [Link]

  • Wang, Y., et al. (2022). One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension. Gels, 8(10), 674. [Link]

  • ChemRxiv. (2026). Synthesis of microbial-derived octadecanoids. [Link]

  • Gabbs, M., et al. (2015). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Prostaglandins & Other Lipid Mediators, 121(Pt A), 21-30. [Link]

  • ETH Research Collection. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • Patsnap. (2026). How to Optimize Octadecanoic Acid Purity in Synthesis. Retrieved from [Link]

  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites, 9(6), 119. [Link]

  • Google Patents. (n.d.). A kind of preparation method of high-purity oleic acid.
  • MDPI. (2024). Investigating the Quality and Purity Profiles of Olive Oils from Diverse Regions in Selçuk, İzmir. [Link]

  • ACS Publications. (2019). NMR Spectroscopic Study of Chemical Reactions in Mixtures Containing Oleic Acid, Formic Acid, and Formoxystearic Acid. Industrial & Engineering Chemistry Research. [Link]

  • MDPI. (2023). Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid: Cascade of Morphological Transitions at Room Temperature. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-OAHSA and 9-OAHSA: Unraveling the Biological Significance of Positional Isomerism in Oxidized Arachidonic Acid Metabolites

A Technical Guide for Researchers in Inflammation and Drug Discovery Introduction Arachidonic acid, a central player in cellular signaling, is metabolized into a vast array of bioactive eicosanoids that regulate a multit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Inflammation and Drug Discovery

Introduction

Arachidonic acid, a central player in cellular signaling, is metabolized into a vast array of bioactive eicosanoids that regulate a multitude of physiological and pathological processes, including inflammation, immunity, and cancer. Among these, the oxo-eicosatetraenoic acids (oxo-ETEs) have emerged as a class of potent lipid mediators. The position of the oxo group on the eicosanoid backbone dictates the molecule's three-dimensional structure and, consequently, its biological activity and receptor specificity. This guide provides a comparative overview of two such positional isomers: 5-oxo-6,8,11,14-eicosatetraenoic acid (5-OAHSA or 5-oxo-ETE) and 9-oxo-eicosatetraenoic acid (9-OAHSA or 9-oxo-ETE). While 5-oxo-ETE is a well-characterized and potent pro-inflammatory mediator, 9-oxo-ETE remains a less-explored molecule. This guide will synthesize the current understanding of 5-oxo-ETE's biological activities and, by drawing comparisons with other oxo-ETE isomers and its precursor 9-HETE, will offer insights into the potential biological relevance of 9-OAHSA.

Biosynthesis: A Tale of Two Pathways

The biosynthetic pathways of 5-OAHSA and 9-OAHSA originate from the enzymatic oxidation of arachidonic acid, but at different positions, leading to their respective hydroxylated precursors, 5-hydroxyeicosatetraenoic acid (5-HETE) and 9-hydroxyeicosatetraenoic acid (9-HETE).

5-OAHSA (5-oxo-ETE) Synthesis: The synthesis of 5-OAHSA is a two-step process initiated by the action of 5-lipoxygenase (5-LOX) on arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is subsequently reduced to 5-HETE. The final and rate-limiting step is the oxidation of 5-HETE to 5-oxo-ETE by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which utilizes NADP+ as a cofactor. This enzymatic conversion is crucial as 5-oxo-ETE is significantly more potent than its precursor, 5-HETE.

9-OAHSA (9-oxo-ETE) Synthesis (Putative): The direct enzymatic synthesis of 9-oxo-ETE is not well-documented. However, its precursor, 9-HETE, can be formed from arachidonic acid through the action of cytochrome P450 enzymes or via non-enzymatic lipid peroxidation. By analogy to other HETEs, 9-HETE could then be oxidized to 9-oxo-ETE by a yet-to-be-identified dehydrogenase. Understanding the precise enzymatic machinery responsible for 9-oxo-ETE formation is an area ripe for investigation.

AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 P450 Cytochrome P450 or Lipid Peroxidation AA->P450 HETE5 5-HETE LOX5->HETE5 HEDH5 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) OXOE5 5-OAHSA (5-oxo-ETE) HEDH5->OXOE5 HETE9 9-HETE P450->HETE9 HETE5->HEDH5 OXOE9 9-OAHSA (9-oxo-ETE) (Putative) HETE9->OXOE9 Putative Dehydrogenase

Figure 1: Biosynthetic pathways of 5-OAHSA and 9-OAHSA.

Comparative Biological Activities: A Study in Contrasts

The biological activities of 5-OAHSA are extensively characterized, revealing it as a potent pro-inflammatory and chemotactic agent. In contrast, the biological functions of 9-OAHSA are largely inferred from studies on its precursor and other oxo-ETE isomers.

Biological Activity5-OAHSA (5-oxo-ETE)9-OAHSA (9-oxo-ETE)Comparative Context (12- & 15-oxo-ETE)
Receptor OXE Receptor (OXER1) , a Gαi-coupled GPCR.Unknown. Its precursor, 9(R)-HETE, activates RXRγ-dependent transcription.12-oxo-ETE has low activity on LTB4 receptors. 15-oxo-ETE's receptor is not well-defined but it activates Nrf2 and inhibits NF-κB.
Chemotaxis Potent chemoattractant for eosinophils and neutrophils.Likely significantly less potent than 5-OAHSA.12-oxo-ETE has no detectable chemotactic activity for neutrophils.
Inflammation Pro-inflammatory . Induces degranulation and reactive oxygen species production in granulocytes.Unknown. 9-HETE has been associated with both pro- and anti-inflammatory roles.15-oxo-ETE exhibits anti-inflammatory properties by inhibiting NF-κB.
Cell Proliferation Promotes proliferation of some cancer cell lines.Unknown.15-oxo-ETE inhibits endothelial cell proliferation.
Calcium Mobilization Potent inducer of intracellular calcium flux in eosinophils and neutrophils.Likely a weak inducer.12-oxo-ETE has only modest effects on cytosolic calcium levels.

5-OAHSA: A Potent Pro-Inflammatory Mediator

5-OAHSA is a highly potent agonist for the oxoeicosanoid receptor 1 (OXER1), a G-protein coupled receptor predominantly expressed on inflammatory cells such as eosinophils, neutrophils, and monocytes. Activation of OXER1 by 5-OAHSA initiates a signaling cascade through Gαi, leading to downstream effects including:

  • Potent Chemotaxis: 5-OAHSA is one of the most potent known chemoattractants for human eosinophils and also potently attracts neutrophils. This directed cell migration is a hallmark of its pro-inflammatory function.

  • Granulocyte Activation: It stimulates degranulation, the release of reactive oxygen species (ROS), and the expression of adhesion molecules on the surface of granulocytes.

  • Intracellular Calcium Mobilization: Binding of 5-OAHSA to OXER1 leads to a rapid and robust increase in intracellular calcium concentrations, a key second messenger in cellular activation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol OXER1 OXER1 Gai Gαi OXER1->Gai Gbg Gβγ OXER1->Gbg PLC PLC Gbg->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER PKC PKC DAG->PKC Ca_ER->PKC Actin Actin Polymerization Ca_ER->Actin Ca_influx Ca²⁺ (Influx) Ca_influx->PKC Ca_influx->Actin Degranulation Degranulation PKC->Degranulation Chemotaxis Chemotaxis Actin->Chemotaxis 5-OAHSA 5-OAHSA 5-OAHSA->OXER1

Figure 2: Signaling pathway of 5-OAHSA via the OXER1 receptor.

9-OAHSA: An Enigma with Potential for Divergent Roles

Direct experimental data on the biological activities of 9-OAHSA is scarce. However, we can infer its potential functions by examining its precursor, 9-HETE, and by comparing it to other oxo-ETE isomers.

  • Inference from 9-HETE: 9-HETE has been shown to activate the retinoid X receptor gamma (RXRγ), suggesting a potential role in gene transcription and cellular differentiation. It has also been implicated in both pro- and anti-inflammatory processes, depending on the cellular context. The oxidation of the hydroxyl group to a ketone in 9-OAHSA would likely alter its receptor specificity and biological activity.

  • Inference from other Oxo-ETEs: Studies on 12-oxo-ETE have shown that oxidation of the hydroxyl group at the 12th position leads to a significant loss of the biological activity observed with its precursor, 12-HETE. If this trend holds true for the 9-position, 9-OAHSA may be less biologically active than 9-HETE. Conversely, 15-oxo-ETE displays distinct anti-inflammatory and anti-proliferative effects, suggesting that the position of the oxo group can confer novel biological functions. It is plausible that 9-OAHSA may also possess unique activities, distinct from the pro-inflammatory profile of 5-OAHSA.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of 5-OAHSA and 9-OAHSA, the following established protocols are recommended.

Neutrophil and Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay quantitatively measures the directed migration of cells in response to a chemoattractant.

  • Cell Isolation: Isolate human neutrophils or eosinophils from peripheral blood using density gradient centrifugation.

  • Chamber Setup: Use a multi-well Boyden chamber with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.

  • Loading:

    • Add a solution of 5-OAHSA or 9-OAHSA at various concentrations to the lower wells. Use a vehicle control (e.g., ethanol) and a known chemoattractant (e.g., LTB4 for neutrophils, eotaxin for eosinophils) as negative and positive controls, respectively.

    • Add the isolated cell suspension in serum-free medium to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 60-90 minutes).

  • Quantification:

    • Remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, use a fluorescent dye to label the cells and quantify migration using a fluorescence plate reader.

Intracellular Calcium Mobilization Assay (Fura-2 AM)

This assay measures changes in intracellular calcium concentration upon agonist stimulation.

  • Cell Loading:

    • Load isolated neutrophils or eosinophils with the ratiometric calcium indicator Fura-2 AM. This is achieved by incubating the cells with Fura-2 AM, which is cell-permeant.

    • Intracellular esterases cleave the AM group, trapping the dye inside the cells.

  • Measurement:

    • Use a fluorescence spectrophotometer or a fluorescence microscope equipped for ratiometric imaging.

    • Excite the Fura-2-loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measure the emission at 510 nm.

  • Stimulation:

    • Establish a baseline fluorescence ratio.

    • Add 5-OAHSA or 9-OAHSA at various concentrations and record the change in the 340/380 nm fluorescence ratio over time.

    • Use a known calcium ionophore (e.g., ionomycin) as a positive control.

  • Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular calcium concentration.

Conclusion and Future Directions

The comparison between 5-OAHSA and 9-OAHSA highlights the critical role of positional isomerism in determining the biological activity of oxidized arachidonic acid metabolites. 5-OAHSA is a well-established, potent pro-inflammatory mediator that signals through the OXER1 receptor, making it a potential therapeutic target for inflammatory and allergic diseases. In stark contrast, the biological functions of 9-OAHSA remain largely unknown.

Future research should focus on the definitive characterization of 9-OAHSA's biological activities. Key research questions include:

  • What are the primary cellular targets and receptors for 9-OAHSA?

  • Does 9-OAHSA exhibit pro- or anti-inflammatory properties?

  • What is the enzymatic pathway responsible for the conversion of 9-HETE to 9-OAHSA?

Answering these questions will not only illuminate the biological significance of 9-OAHSA but also provide a more complete understanding of the complex signaling network of eicosanoids and may reveal novel therapeutic avenues for a range of diseases.

References

  • An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. (n.d.). PMC. Retrieved from [Link]

  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]

  • BrainVTA. (n.d.). Calcium imaging protocol. Retrieved from [Link]

  • Effects of oxo and dihydro metabolites of 12-hydroxy-5,8,10,14-eicosatetraenoic acid on chemotaxis and cytosolic calcium levels in human neutrophils. (1992). PubMed. Retrieved from [Link]

  • Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. (n.d.). PMC. Retrieved from [Link]

  • Boyden Chamber Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. (2015). PMC. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). FAQ: Chemotaxis Assays. Retrieved from [Link]

  • Inhibition of 5-Oxo-6,8,11,14-eicosatetraenoic Acid-Induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists. (2025, August 9). Request PDF. Retrieved from [Link]

  • Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes. (n.d.). ScienceDirect. Retrieved from [Link]

  • Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. (2025, October 8). MDPI. Retrieved from [Link]

  • 5-Hydroxyeicosatetraenoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV. (n.d.). PMC. Retrieved from [Link]

  • 5-Oxo-eicosatetraenoate is a broadly active, eosinophil-selective stimulus for human granulocytes. (1996, July 1). PubMed. Retrieved from [Link]

  • 12-Hydroxyeicosatetraenoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-Oxo-ETE and the OXE receptor. (n.d.). PMC. Retrieved from [Link]

  • The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. (n.d.). PMC. Retrieved from [Link]

  • Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. (2025, October 8). PMC. Retrieved from [Link]

  • Biological Roles of 5-Oxo-6,8,11,14-Eicosatetraenoic Acid and the OXE Receptor in Allergic Diseases: Collegium Internationale Allergologicum Update 2024. (2024, January 4). Karger Publishers. Retrieved from [Link]

  • Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis. (n.d.). MDPI. Retrieved from [Link]

  • 5-Oxo-eicosatetraenoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. (2015, April 15). PubMed. Retrieved from [Link]

  • 5-Oxo-Eicosatetraenoic Acid. (2022, November 29). Encyclopedia MDPI. Retrieved from [Link]

  • 5 HETE – Knowledge and References. (n.d.). *Taylor &
Comparative

Comparing the anti-inflammatory potency of 5-OAHSA to resolvins

Title: Comparative Anti-Inflammatory Potency: 5-OAHSA vs. Resolvins in Macrophage-Mediated Inflammation Introduction In the landscape of lipid-based therapeutics, the paradigm has shifted from merely suppressing inflamma...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Anti-Inflammatory Potency: 5-OAHSA vs. Resolvins in Macrophage-Mediated Inflammation

Introduction In the landscape of lipid-based therapeutics, the paradigm has shifted from merely suppressing inflammation to actively promoting its resolution. As a Senior Application Scientist evaluating the pharmacological profiles of emerging lipid mediators, two classes currently stand at the forefront: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), specifically 5-OAHSA, and Specialized Pro-resolving Mediators (SPMs), such as Resolvin D1 (RvD1). While both exhibit profound immunomodulatory effects, their potencies, receptor affinities, and mechanistic paradigms differ significantly. This guide provides an objective, data-backed comparison of 5-OAHSA and Resolvins, equipping researchers with the experimental logic required to evaluate these molecules in preclinical workflows.

Mechanistic Divergence: Suppression vs. Active Resolution

5-OAHSA (5-octadecanoyloxy-hexadecanoic acid) is an endogenous lipid that primarily modulates the metabolic-inflammatory axis. In macrophage models, 5-OAHSA significantly attenuates LPS-induced expression of chemokines (Ccl2, Ccl3) and pro-inflammatory cytokines (Tnf-α, Il-6) 1. Its effects are largely mediated through the activation of free fatty acid receptors (such as GPR40 and GPR120), which subsequently suppress canonical NF-κB signaling 1.

Conversely, Resolvins (e.g., RvD1, RvE1) are derived from omega-3 polyunsaturated fatty acids (DHA and EPA) and act as terminal signaling molecules that actively orchestrate tissue homeostasis 2. Resolvins do not merely suppress pro-inflammatory cytokines; they actively halt polymorphonuclear neutrophil (PMN) infiltration and stimulate non-phlogistic macrophage phagocytosis (efferocytosis) [[2]](). RvD1 exerts its effects via highly specific G-protein coupled receptors, namely ALX/FPR2 and GPR32, operating at picomolar to nanomolar concentrations 3. Furthermore, Resolvins actively skew macrophages toward an M2-polarized (pro-resolving) phenotype 4.

G OAHSA 5-OAHSA (FAHFA) GPR GPR40 / GPR120 OAHSA->GPR μM Affinity Resolvin Resolvin D1 (SPM) ALX ALX / FPR2 Resolvin->ALX pM-nM Affinity NFkB NF-κB Inhibition GPR->NFkB Suppresses ALX->NFkB Suppresses Phagocytosis Efferocytosis & M2 Polarization ALX->Phagocytosis Stimulates Resolution Inflammation Resolution NFkB->Resolution Decreased Cytokines Phagocytosis->Resolution Tissue Clearance

Mechanistic divergence and receptor affinities of 5-OAHSA vs. Resolvin D1 in macrophages.

Quantitative Potency Comparison

The most critical distinction between FAHFAs and SPMs for drug development is their relative potency. Resolvins are autocoids that function at highly localized concentrations, exhibiting receptor activation (EC50) in the picomolar range 3. In contrast, 5-OAHSA typically requires micromolar concentrations to achieve comparable suppression of cytokine release in vitro [[1]]().

Table 1: Pharmacological Profile Comparison

Feature5-OAHSA (FAHFA)Resolvin D1 (SPM)
Biosynthetic Precursors Oleic Acid + Hydroxystearic AcidDocosahexaenoic Acid (DHA)
Primary Receptors GPR40, GPR120ALX/FPR2, GPR32
Receptor Affinity (EC50) Low micromolar (~10-50 μM)Picomolar to low nanomolar (e.g., 2.1 pM for ALX) 3
In Vitro Working Conc. 10 μM – 50 μM 11 nM – 100 nM 5
Macrophage Phenotype Suppresses M1 activationPromotes M1-to-M2 polarization 4
Efferocytosis Impact Indirect/MinimalDirect, highly stimulatory 2

Self-Validating Experimental Protocol: Comparative Potency Assay

To objectively compare the anti-inflammatory potency of 5-OAHSA and RvD1, researchers must employ a self-validating system. A common pitfall in lipid research is confusing specific receptor-mediated signaling with non-specific cell membrane fluidization caused by high lipid concentrations. The following protocol integrates receptor antagonists to definitively prove causality.

Workflow Step1 Macrophage Culture Step2 Pre-treatment (5-OAHSA vs RvD1) Step1->Step2 Step3 Pro-inflammatory Stimulus (LPS) Step2->Step3 Step5 Multiplex Cytokine & Phagocytosis Assay Step3->Step5 Step4 Receptor Antagonist Validation Step4->Step2 Causality Check

Self-validating experimental workflow for comparative potency assessment.

Step-by-Step Methodology:

  • Macrophage Preparation : Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF (20 ng/mL) for 7 days.

  • Causality Check (Receptor Blockade) :

    • Expertise Insight: Before adding the lipid mediators, pre-treat select control wells with BOC-2 (10 μM, an ALX/FPR2 antagonist) or GW1100 (1 μM, a GPR40 antagonist) for 30 minutes. If the anti-inflammatory effect disappears in these wells, you validate that the mechanism is strictly receptor-driven and not an artifact of lipid accumulation.

  • Dose-Response Pre-treatment :

    • Treat cells with 5-OAHSA at 1 μM, 10 μM, and 50 μM.

    • Treat cells with RvD1 at 0.1 nM, 1 nM, and 10 nM 5.

    • Incubate for 1 hour. (Note: Resolvins are highly sensitive to oxidation; prepare fresh dilutions in aqueous buffers immediately before use).

  • Inflammatory Challenge : Stimulate cells with LPS (100 ng/mL) for 24 hours to induce a robust M1-like inflammatory response.

  • Orthogonal Readouts :

    • Supernatant Analysis : Quantify TNF-α and IL-6 (pro-inflammatory) alongside IL-10 and TGF-β (pro-resolving) using a multiplex ELISA 5.

    • Functional Assay : Introduce fluorescently labeled apoptotic neutrophils to the macrophage culture for 1 hour. Quantify efferocytosis via flow cytometry. RvD1 should significantly enhance the phagocytic index compared to 5-OAHSA 2.

Data Interpretation & Pharmacological Implications

When analyzing the results from the above protocol, drug development professionals will note a stark contrast in the dose-response curves. Resolvins will typically achieve a 50% reduction in TNF-α secretion at concentrations 1,000 to 10,000 times lower than 5-OAHSA. However, 5-OAHSA offers unique advantages in metabolic contexts, such as enhancing GLP-1 secretion and improving insulin sensitivity, which resolvins do not natively target 1. Therefore, while Resolvins possess vastly superior absolute anti-inflammatory potency and pro-resolving capabilities, 5-OAHSA remains a highly viable candidate for immunometabolic disorders where dual metabolic-inflammatory modulation is required.

References

  • Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC - nih.gov -1

  • Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - JCI - jci.org - 2

  • Resolvins attenuate inflammation and promote resolution in cigarette smoke-exposed human macrophages - PMC - nih.gov - 5

  • Novel Anti-Inflammatory -- Pro-Resolving Mediators and Their Receptors - PMC - NIH - nih.gov - 3

  • Resolvin D1 and D2 inhibit tumour growth and inflammation via modulating macrophage polarization - PubMed - nih.gov - 4

Sources

Validation

5-(Oleoyloxy)octadecanoic Acid (5-OAHSA) vs. Metformin: A Preclinical Comparison Guide for Glucose Tolerance

As drug development pivots from single-target kinase inhibitors to holistic metabolic modulators, endogenous lipid signaling has emerged as a critical frontier. Metformin remains the gold standard for managing Type 2 Dia...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from single-target kinase inhibitors to holistic metabolic modulators, endogenous lipid signaling has emerged as a critical frontier. Metformin remains the gold standard for managing Type 2 Diabetes (T2D), primarily functioning by suppressing hepatic gluconeogenesis and altering the plasma lipidome ()[1]. However, it does not halt pancreatic β-cell decline.

Enter 5-(Oleoyloxy)octadecanoic Acid (5-OAHSA) , a member of the newly identified Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) ()[2]. Unlike metformin, 5-OAHSA acts as an endogenous signaling lipid that directly stimulates GLP-1 secretion and enhances glucose-stimulated insulin secretion (GSIS), thereby improving overall glucose tolerance ()[3].

This guide provides an objective, data-driven comparison of 5-OAHSA and metformin, detailing the causality behind their mechanisms and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Divergence: Causality in Action

To effectively evaluate these compounds in a laboratory setting, we must first understand why they behave differently in vivo.

Metformin (The Intracellular Modulator): Metformin's primary mechanism is intracellular. It mildly inhibits mitochondrial complex I, leading to an increased AMP/ATP ratio. This energy deficit activates AMP-activated protein kinase (AMPK), which subsequently downregulates the transcription of gluconeogenic enzymes in the liver[1]. Its effect on insulin secretion is largely indirect, secondary to reduced glucotoxicity.

5-OAHSA (The Extracellular Sensor): 5-OAHSA operates via extracellular receptor binding. It acts as an endogenous agonist for G-protein coupled receptors, specifically GPR40 (FFAR1) and GPR120 (FFAR4) ()[4].

  • In the gut: GPR activation on enteroendocrine L-cells triggers the secretion of the incretin hormone GLP-1.

  • In the pancreas: 5-OAHSA binds directly to GPR40 on β-cells, facilitating calcium influx and directly amplifying insulin secretion in a strictly glucose-dependent manner ()[5].

Mechanism OAHSA 5-OAHSA GPR GPR40 / GPR120 OAHSA->GPR Agonism Metformin Metformin AMPK AMPK Activation Metformin->AMPK Mitochondrial Complex I Inhibition GLP1 GLP-1 Secretion GPR->GLP1 Intestinal L-cells GSIS Insulin Secretion GPR->GSIS Pancreatic β-cells Hepatic Hepatic Gluconeogenesis AMPK->Hepatic Suppression GLP1->GSIS Glucose Improved Glucose Tolerance GSIS->Glucose Hepatic->Glucose Reduced Output

Mechanistic divergence between 5-OAHSA and Metformin in glucose regulation.

Quantitative Data Comparison

The following table synthesizes the expected pharmacological profiles of 5-OAHSA and Metformin based on established preclinical models.

Parameter5-OAHSAMetformin
Primary Target GPR40 / GPR120Mitochondrial Complex I / AMPK
Primary Tissue Action Pancreas, Gut, AdiposeLiver, Skeletal Muscle
Insulin Secretion Direct enhancement (GSIS)Neutral / Indirect
GLP-1 Secretion Strongly stimulatesMildly increases
Hepatic Glucose Output Neutral / IndirectStrongly suppresses
Hypoglycemia Risk Very Low (Glucose-dependent)Very Low
Lipidome Impact Replenishes depleted FAHFA poolAlters global plasma lipidome

Experimental Workflows & Self-Validating Protocols

To objectively compare a lipid signaling molecule against a small molecule metabolic inhibitor, the experimental design must decouple hepatic glucose output from insulin secretion.

Workflow Mice DIO Mice Cohort Dosing Dosing: Veh, Met, 5-OAHSA Mice->Dosing Islets Islet Isolation Mice->Islets Ex vivo OGTT OGTT (Systemic) Dosing->OGTT Readout Insulin & Glucose AUC OGTT->Readout GSIS GSIS Assay (Local) Islets->GSIS GSIS->Readout

Self-validating experimental workflow for systemic and local glucose tolerance assessment.

Protocol 1: In Vivo Oral Glucose Tolerance Test (OGTT)
  • Causality: OGTT assesses whole-body glucose clearance. We utilize Diet-Induced Obese (DIO) mice because high-fat feeding depresses endogenous FAHFA levels, creating a therapeutic window to observe 5-OAHSA's restorative efficacy ()[6].

  • Self-Validation: The inclusion of a lean, chow-fed vehicle group validates the disease model, ensuring the DIO mice are genuinely insulin-resistant before testing.

Step-by-Step Methodology:

  • Preparation: Fast DIO mice (14 weeks old) for 6 hours. Fasting standardizes baseline glucose without inducing the severe catabolic stress of an overnight fast.

  • Dosing: Administer treatments via oral gavage (PO):

    • Vehicle (PEG400/Tween80/Water)

    • Metformin (250 mg/kg) - Positive control for hepatic suppression.

    • 5-OAHSA (10-15 mg/kg) - Test compound.

  • Glucose Challenge: 30 minutes post-dose, administer oral glucose (2 g/kg).

  • Sampling: Measure tail vein blood glucose at 0, 15, 30, 60, and 120 minutes. Collect plasma at 0 and 15 minutes for insulin and GLP-1 ELISA quantification.

  • Data Interpretation: Metformin will show a lower baseline and blunted peak. 5-OAHSA will show a rapid return to baseline driven by a spike in 15-minute insulin levels.

Protocol 2: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS)
  • Causality: OGTT cannot differentiate between increased insulin secretion and hepatic insulin sensitivity. By isolating pancreatic islets, we remove hepatic and incretin (GLP-1) variables, isolating the direct β-cell effect[5].

  • Self-Validation: Testing at both low (2.8 mM) and high (16.7 mM) glucose ensures the compound is a true secretagogue. A valid secretagogue like 5-OAHSA must not stimulate insulin at 2.8 mM, proving it does not cause hypoglycemia.

Step-by-Step Methodology:

  • Isolation: Isolate pancreatic islets from WT mice using collagenase digestion and density gradient centrifugation. Recover overnight in RPMI-1640 (10% FBS).

  • Starvation: Incubate islets in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 2.8 mM glucose for 1 hour to establish a basal metabolic state.

  • Treatment Incubation (1 hour):

    • Condition A (Basal): 2.8 mM Glucose + Vehicle / Metformin (1 mM) / 5-OAHSA (10 µM).

    • Condition B (Stimulated): 16.7 mM Glucose + Vehicle / Metformin (1 mM) / 5-OAHSA (10 µM).

  • Quantification: Collect the supernatant and assay for insulin using a High-Range Mouse Insulin ELISA.

  • Data Interpretation: Metformin will show no significant deviation from vehicle in either condition. 5-OAHSA will show a 2- to 3-fold enhancement of insulin secretion only in Condition B (16.7 mM glucose).

Conclusion

While metformin remains an indispensable tool for suppressing hepatic glucose output, it is fundamentally a metabolic brake. 5-OAHSA represents a proactive signaling mechanism. By replenishing a depleted endogenous lipid pool, 5-OAHSA restores the physiological incretin and insulin response, offering a compelling complementary approach for next-generation drug development in metabolic diseases.

References

  • Wancewicz, B., et al. "Metformin Monotherapy Alters the Human Plasma Lipidome Independent of Clinical Markers of Glycemic Control and Cardiovascular Disease Risk in a Type 2 Diabetes Clinical Cohort." Journal of Pharmacology and Experimental Therapeutics (2023). URL:[Link]

  • Brezinova, M., et al. "Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age." Frontiers in Endocrinology (2021). URL:[Link]

  • Kuda, O., et al. "Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements." Analytical Chemistry (2018). URL:[Link]

  • Dove Medical Press. "Mechanisms and Treatment of Type 2 Diabetes Mellitus: From Adipose Tissue." Diabetes, Metabolic Syndrome and Obesity (2025). URL:[Link]

Sources

Comparative

Validation of 5-OAHSA's effects on insulin signaling in vivo

As a Senior Application Scientist, I approach the validation of novel endogenous lipids not merely as a series of isolated assays, but as a comprehensive systems-biology challenge. Branched fatty acid esters of hydroxy f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of novel endogenous lipids not merely as a series of isolated assays, but as a comprehensive systems-biology challenge. Branched fatty acid esters of hydroxy fatty acids (FAHFAs) represent a groundbreaking class of endogenous lipids that bridge the gap between metabolic regulation and immune modulation[1].

Among these, 5-OAHSA (5-oleic acid hydroxy stearic acid) occupies a unique pharmacological niche. Originally identified as one of the most abundantly expressed OAHSAs in the serum of glucose-tolerant AG4OX mice (which overexpress the GLUT4 transporter in adipose tissue), 5-OAHSA offers a distinct mechanism of action compared to its more commonly studied cousin, 9-PAHSA[1].

This guide provides a rigorous, self-validating framework for evaluating 5-OAHSA's effects on insulin signaling in vivo, comparing its performance against alternative FAHFA isomers, and detailing the exact methodologies required to ensure data integrity.

When designing in vivo studies, selecting the correct FAHFA regioisomer is critical. The position of the ester bond and the saturation of the fatty acid chain fundamentally alter the lipid's receptor affinity and physiological output.

While 13-OAHSA is highly potent at stimulating glucose-stimulated insulin secretion (GSIS) at high glucose concentrations, 5-OAHSA does not strongly augment high-glucose GSIS[2]. Instead, 5-OAHSA improves systemic glucose tolerance primarily by potentiating peripheral insulin-stimulated glucose transport (by 20%–60% at submaximal insulin levels) and stimulating GLP-1 secretion[2][3].

Table 1: Quantitative Comparison of FAHFA Isomer Efficacy

Feature / Metric5-OAHSA9-PAHSA (Reference)13-OAHSA12-OAHSA
Primary Endogenous Source AG4OX Mice Adipose Tissue[1]Serum, Adipose Tissue[2]Serum, Adipose Tissue[2]Adipose Tissue[4]
Glucose Transport (In Vitro) +++ (20-60% increase at 10nM insulin)[2]++++ (Strong potentiation)[2]- (No potentiation)[2]- (No potentiation)[2]
GSIS (High Glucose) + (Basal/GLP-1 mediated)[2][3]+++ [2]++++ (68% increase)[2]+++ (54% increase)[2]
In Vivo Metabolic Effect Lowers blood glucose, improves tolerance[3]Suppresses hepatic glucose production[5]N/ASuppresses NF-κB signaling[4]
Receptor Targets GPR40 / GPR120[2]GPR40 / GPR120[2]GPR40[2]Unknown / NF-κB[4]

Mechanistic Framework: How 5-OAHSA Drives Insulin Signaling

To validate a compound, we must first define its causal pathway. 5-OAHSA acts as an activating ligand for G-protein coupled receptors (specifically GPR40 and GPR120). This receptor activation triggers the PI3K/Akt signaling cascade, which is the causal mechanism driving the translocation of GLUT4 vesicles to the plasma membrane in adipocytes and skeletal muscle[2].

G OAHSA 5-OAHSA GPR GPR40 / GPR120 Activation OAHSA->GPR PI3K PI3K / Akt Pathway GPR->PI3K GLP1 GLP-1 Secretion (Enteroendocrine) GPR->GLP1 GLUT4 GLUT4 Translocation (Adipose/Muscle) PI3K->GLUT4 Insulin Insulin Secretion (Pancreatic Beta Cells) GLP1->Insulin

Caption: 5-OAHSA mediated GPR40/120 activation and downstream insulin signaling pathways.

In Vivo Validation Protocols: A Self-Validating System

Standard Glucose Tolerance Tests (GTT) are insufficient for advanced drug development because they cannot differentiate between hepatic glucose production (HGP) and peripheral glucose disposal. The following workflow utilizes the Hyperinsulinemic-Euglycemic Clamp—the gold standard for tissue-specific insulin sensitivity—coupled with high-resolution LC-MS/MS to ensure that observed phenotypic changes correlate directly with 5-OAHSA tissue penetrance.

Workflow Start Diet-Induced Obese (DIO) Mice Model Admin 5-OAHSA Administration (Oral/IP) Start->Admin GTT Glucose/Insulin Tolerance Tests Admin->GTT Clamp Hyperinsulinemic- Euglycemic Clamp Admin->Clamp Tissue Tissue Collection (Liver, WAT, Muscle) GTT->Tissue Clamp->Tissue LCMS LC-MS/MS Isomer Quantification Tissue->LCMS

Caption: In vivo experimental workflow for validating 5-OAHSA metabolic efficacy.

Protocol 1: Hyperinsulinemic-Euglycemic Clamp

Rationale: This protocol isolates peripheral glucose uptake from hepatic glucose output, proving exactly where 5-OAHSA is exerting its insulin-sensitizing effects[5].

  • Surgical Preparation: Implant a jugular vein catheter in Diet-Induced Obese (DIO) mice. Allow a strict 5-7 day recovery period. Causality: Stress-induced catecholamine release directly induces insulin resistance, which will confound your FAHFA efficacy data.

  • Tracer Equilibration: Fast mice for 6 hours. Infuse [3-³H]-glucose tracer continuously for 120 minutes prior to the clamp to establish basal hepatic glucose production.

  • Compound Administration: Administer 5-OAHSA (e.g., 5-10 mg/kg) or a PEG400/Tween vehicle via IP injection.

  • The Clamp Phase: Initiate a continuous infusion of insulin (2.5 mU/kg/min) to suppress endogenous HGP. Simultaneously, infuse 20% dextrose at a variable rate to maintain euglycemia (~120 mg/dL), monitoring blood glucose every 5 minutes via tail vein sampling.

  • Validation Check: Calculate the Glucose Infusion Rate (GIR). A significantly higher GIR in the 5-OAHSA cohort mathematically validates enhanced whole-body insulin sensitivity.

Protocol 2: LC-MS/MS Quantification of 5-OAHSA in Target Tissues

Rationale: FAHFAs are trace lipids. Furthermore, regioisomers (like 5-OAHSA and 12-OAHSA) possess identical masses. Standard MS will conflate these isomers. We must utilize specific chromatographic gradients and derivatization to separate 5-OAHSA (which elutes distinctly around 24 minutes under specific isocratic flows) from its counterparts[6][7].

  • Extraction & Internal Standards: Homogenize perigonadal white adipose tissue (PGWAT) in a PBS/methanol/chloroform mixture. Critical Step: Spike the sample with ¹³C-labeled internal standards (e.g., ¹³C₁₈-12-OAHSA) prior to extraction to normalize for lipid loss during phase separation[7].

  • Solid Phase Extraction (SPE): Pass the organic phase through a silica-based SPE column. Causality: This removes highly abundant neutral lipids (like triglycerides) that cause severe ion suppression in the mass spectrometer[6].

  • DMED Derivatization: React the purified extract with 2-dimethylaminoethylamine (DMED). This chemical labeling enhances the ionization efficiency of FAHFAs in positive ion mode, drastically lowering the limit of detection[6][8].

  • LC-MS/MS Analysis: Inject the sample onto an Acquity UPLC C18 column. Utilize an optimized gradient (methanol/water with 5 mM ammonium acetate).

  • Validation Check: Monitor specific Multiple Reaction Monitoring (MRM) transitions. Ensure the transition ratio of the target mass to the dehydrated hydroxy stearic acid fragment is analyzed to differentiate 5-OAHSA from isobaric ceramide contaminants (e.g., C16:0 ceramide)[7].

References

  • Title: 5-OAHSA (CAS Number: 1997286-66-4) | Cayman Chemical Source: caymanchem.com URL: 1

  • Title: Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC Source: nih.gov URL: 2

  • Title: blood insulin | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL: 3

  • Title: Data-Independent Acquisition Coupled with Electron-Activated Dissociation for In-Depth Structure Elucidation of the Fatty Acid Ester of Hydroxy Fatty Acids | Analytical Chemistry Source: acs.org URL: 6

  • Title: Long-term high intake of 9-PAHPA or 9-OAHPA increases basal metabolism and insulin sensitivity but disrupts liver homeostasis in healthy mice Source: researchgate.net URL: 5

  • Title: 12-OAHSA-d17 Stable Isotope | Lipokine Internal Standard - Benchchem Source: benchchem.com URL: 4

  • Title: Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements | Analytical Chemistry Source: acs.org URL: 7

  • Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: researchgate.net URL: 8

Sources

Validation

Cross-Validation of 5-OAHSA Quantification Methods: A Technical Guide to LC-MS vs. GC-MS

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a critical class of endogenous signaling lipids with profound implications in metabolic regulation, inflammation, and insulin sensitivity[1]. Among these, 5-OAH...

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Author: BenchChem Technical Support Team. Date: March 2026

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a critical class of endogenous signaling lipids with profound implications in metabolic regulation, inflammation, and insulin sensitivity[1]. Among these, 5-OAHSA (5-oleic acid ester of hydroxy stearic acid) has emerged as a key regioisomer of interest. However, the accurate quantification of 5-OAHSA presents a distinct analytical challenge. Unlike highly abundant structural lipids, FAHFAs circulate at trace picomolar to nanomolar concentrations and exist as complex families of positional isomers[2].

For researchers and drug development professionals, selecting the correct analytical platform is not merely a matter of preference—it dictates the integrity of your pharmacokinetic and pharmacodynamic data. This guide provides an objective, data-driven cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for 5-OAHSA quantification.

Mechanistic Overview: The Causality of Platform Selection

At the heart of the analytical divergence between LC-MS and GC-MS is the molecular structure of 5-OAHSA. With a molecular weight of approximately 564 Da and a highly polar free carboxylic acid moiety, 5-OAHSA is inherently non-volatile and thermally labile[3].

  • The GC-MS Bottleneck (Thermal Lability & Derivatization): GC-MS relies on the vaporization of analytes. To force a large lipid like 5-OAHSA into the gas phase, mandatory chemical derivatization (e.g., esterification to a fatty acid methyl ester, FAME) is required to mask the polar carboxyl group[4]. However, the high temperatures of the GC inlet (often >250°C) and the harsh derivatization chemistry introduce a severe risk of cleaving the delicate ester bond linking the oleic and hydroxy stearic acids. This results in artifactual degradation, making GC-MS a suboptimal, indirect method for intact FAHFA analysis[3].

  • The LC-MS/MS Advantage (Native State Analysis): LC-MS/MS bypasses the volatility requirement entirely. By utilizing reverse-phase liquid chromatography, 5-OAHSA can be analyzed in its native, underivatized state[5]. The hydrophobic 36-carbon backbone interacts strongly with C18 or C30 stationary phases, allowing for the baseline resolution of closely related regioisomers (e.g., separating 5-OAHSA from 9-OAHSA or 12-OAHSA) based on subtle conformational differences[1],[6].

G OAHSA Intact 5-OAHSA (MW ~564 Da) LC_Prep Direct Injection (Native State) OAHSA->LC_Prep LC-MS/MS Route GC_Prep Chemical Derivatization (Methylation) OAHSA->GC_Prep GC-MS Route LC_Sep LC Separation (Resolves Isomers) LC_Prep->LC_Sep LC_Det ESI- MS/MS (High Sensitivity) LC_Sep->LC_Det LC_Result Gold Standard Quantification LC_Det->LC_Result GC_Sep GC Separation (High Temperature) GC_Prep->GC_Sep Volatility Gained GC_Det EI-MS Detection (Risk of Cleavage) GC_Sep->GC_Det Thermal Stress GC_Result Suboptimal for Intact FAHFAs GC_Det->GC_Result

Decision logic and mechanistic pathways for LC-MS vs. GC-MS analysis of 5-OAHSA.

Quantitative Performance Comparison

The following table synthesizes the empirical performance metrics of both platforms for 5-OAHSA analysis, demonstrating why LC-MS/MS has become the predominant standard in modern lipidomics.

Analytical ParameterLC-MS/MS (Targeted MRM)GC-MS (EI Mode)Mechanistic Rationale
Analyte State Intact / NativeDerivatized (Methyl/TMS)GC requires volatility; LC operates in the liquid phase[3],[5].
Sensitivity (LOD) Low picomolar (sub-pg)High nanomolarESI- is highly efficient for carboxylic acids[1]; GC suffers from thermal loss.
Isomer Resolution Excellent (Baseline)Poor to ModerateLC stationary phases (C18/C30) resolve subtle steric differences of the ester linkage[1],[6].
Sample Prep Time ~2-3 hours~6-8 hoursGC requires lengthy, moisture-sensitive derivatization steps[3].
Degradation Risk MinimalHighGC inlet temperatures can cleave the FAHFA ester bond[3].

Experimental Protocols: Establishing a Self-Validating System

To guarantee trustworthiness, any analytical workflow must be self-validating. This is achieved by introducing an isotopically labeled internal standard (e.g., 12-OAHSA-d17) at the very beginning of the extraction[7],[8]. Because the internal standard shares identical physicochemical properties with 5-OAHSA but differs in mass, it perfectly corrects for downstream extraction losses and matrix-induced ion suppression.

G Sample Biological Matrix (Plasma/Tissue) Spike Internal Standard Spiking (e.g., 12-OAHSA-d17) Sample->Spike Aliquot LLE Liquid-Liquid Extraction (Isolate Crude Lipids) Spike->LLE Homogenization SPE Solid Phase Extraction (Enrich FAHFA Fraction) LLE->SPE Organic Phase Recovery LC Reverse-Phase LC (Regioisomer Separation) SPE->LC Reconstitution in MeOH MS Tandem MS (ESI-) (MRM: m/z 563.5 → 281.2) LC->MS Elution Data Absolute Quantification & Data Analysis MS->Data Peak Integration

Workflow for 5-OAHSA extraction, enrichment, and LC-MS/MS quantification.

Protocol A: Intact 5-OAHSA Quantification via LC-MS/MS (Gold Standard)

Causality Check: We utilize Solid-Phase Extraction (SPE) prior to LC-MS. Why? Biological matrices are dominated by triglycerides and phospholipids that cause severe ion suppression in the mass spectrometer. SPE acts as a physical filter, isolating the low-abundance free fatty acid/FAHFA fraction to drastically improve the signal-to-noise ratio[3],[6].

  • Sample Spiking: Aliquot 100 µL of plasma or tissue homogenate. Spike with 10 pmol of 12-OAHSA-d17 internal standard[8].

  • Liquid-Liquid Extraction (LLE): Add 1 mL of Chloroform/Methanol (2:1, v/v). Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes to partition the crude lipids into the lower organic phase[3].

  • SPE Enrichment: Condition a silica-based or MAX (Mixed-mode Anion Exchange) SPE cartridge. Load the dried organic extract. Wash with hexane/ethyl acetate to remove neutral lipids, and elute the FAHFA fraction using 100% methanol[6].

  • LC Separation: Inject 10 µL onto an Acquity UPLC BEH C18 column (1.7 µm). Use an isocratic flow of Methanol/Water (93:7) containing 5 mM ammonium acetate. Rationale: Ammonium acetate acts as a volatile buffer, ensuring the carboxylic acid remains deprotonated for optimal negative-mode ionization[8],[6]. 5-OAHSA typically elutes around 24 minutes under these specific conditions[6].

  • MS/MS Detection: Operate the triple quadrupole in negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 563.5 (Precursor [M-H]-) to m/z 281.2 (Product: oleic acid carboxylate anion)[8].

Protocol B: Cross-Validation via GC-MS (Legacy Approach)

Note: While LC-MS is the gold standard, GC-MS may be employed for cross-validation of the total fatty acid pool post-hydrolysis, or for labs lacking LC-MS infrastructure. The following outlines the derivatization approach[4].

  • Extraction: Perform LLE as described in Protocol A.

  • Derivatization (Methylation): Reconstitute the dried extract in 500 µL of methanolic HCl (or Boron trifluoride-methanol). Incubate at 60°C for 30 minutes to convert 5-OAHSA into its corresponding methyl ester (5-OAHSA-ME)[4]. Caution: Higher temperatures will induce ester bond cleavage[3].

  • Neutralization & Recovery: Add 500 µL of water and extract the FAMEs into 1 mL of hexane. Dry the hexane layer under nitrogen.

  • GC Separation: Inject 1 µL into the GC-MS equipped with a DB-5MS capillary column. Use a temperature gradient starting at 100°C, ramping to 300°C at 10°C/min.

  • Detection: Utilize Electron Ionization (EI) at 70 eV. Because EI is a "hard" ionization technique, the intact molecular ion is rarely observed; quantification must rely on highly fragmented characteristic ions, reducing specificity compared to LC-MS MRM[4].

Conclusion

For the rigorous quantification of 5-OAHSA in biological matrices, LC-MS/MS is unequivocally the superior analytical platform[3],[5]. By analyzing the lipid in its native state, LC-MS/MS eliminates the thermal degradation artifacts inherent to GC-MS derivatization workflows, while offering the chromatographic resolution necessary to distinguish 5-OAHSA from its myriad regioisomers[1],[6].

References
  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) NIH / Nature Protocols URL:[Link]

  • 12-OAHSA-d17 - Applications Bertin Bioreagent URL:[Link]

  • A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry Frontiers in Nutrition URL:[Link]

  • Analysis of Fatty Acid Esters of Hydroxyl Fatty Acid in Nut Oils and Other Plant Oils ResearchGate URL: [Link]

  • Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements Analytical Chemistry (ACS) URL:[Link]

  • LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis Metwarebio URL:[Link]

Sources

Comparative

Is 5-OAHSA a more potent anti-inflammatory agent than EPA?

The discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) has introduced a paradigm shift in the development of lipid-based anti-inflammatory therapeutics. Among these, 5-OAHSA (an estolide comprising oleic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

The discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) has introduced a paradigm shift in the development of lipid-based anti-inflammatory therapeutics. Among these, 5-OAHSA (an estolide comprising oleic acid esterified at the 5th carbon of hydroxy stearic acid) has emerged as a highly targeted endogenous signaling molecule[1].

For drug development professionals evaluating lipid mediators, a critical question arises: Is 5-OAHSA a more potent anti-inflammatory agent than Eicosapentaenoic Acid (EPA)?

The objective answer depends on the pharmacological context. As a direct receptor agonist , 5-OAHSA is functionally more potent than unesterified EPA, operating at lower endogenous concentrations to modulate metabolic inflammation[2]. However, EPA acts as a "prodrug" for Specialized Pro-resolving Mediators (SPMs), which possess ultra-potent (picomolar) resolution capabilities[3]. This guide deconstructs their comparative pharmacology, receptor kinetics, and the self-validating experimental workflows required to evaluate them.

Receptor Pharmacology & Mechanistic Causality

Both 5-OAHSA and EPA exert their primary direct anti-inflammatory effects via GPR120 (FFA4) , a G protein-coupled receptor highly expressed in pro-inflammatory macrophages and adipocytes[4].

  • 5-OAHSA (Direct Agonism): 5-OAHSA is a highly selective, direct agonist for GPR120[2]. Upon binding, it triggers the recruitment of β-arrestin-2, which internalizes the receptor and directly sequesters the TAK1 binding protein. This physical sequestration halts downstream NF-κB and MAPK inflammatory cascades[4]. Because 5-OAHSA is an esterified lipid, it avoids rapid β-oxidation, allowing it to maintain sustained receptor engagement.

  • EPA (Dual-Pathway Activation): EPA is a classic marine ω-3 polyunsaturated fatty acid[5]. It acts as a relatively weak direct agonist for GPR120, requiring micromolar concentrations (EC50 of ~1–10 µM) to achieve receptor activation[4]. However, EPA's true potency is unlocked enzymatically. It serves as a substrate for COX-2 and 5-LOX, which convert it into Resolvin E1 (RvE1)[5]. RvE1 binds to the ChemR23 receptor with picomolar to low nanomolar affinity, making the metabolites of EPA exceptionally potent[3].

Pathway cluster_oahsa 5-OAHSA Direct Signaling cluster_epa EPA Dual-Pathway Signaling n1 5-OAHSA (Endogenous FAHFA) n2 GPR120 (FFA4) Receptor n1->n2 High Affinity n3 β-arrestin-2 Recruitment n2->n3 n4 TAK1 Inhibition n3->n4 e6 NF-κB Inhibition n4->e6 Shared Anti-inflammatory Endpoint e1 EPA (Omega-3 PUFA) e2 GPR120 (FFA4) Receptor e1->e2 Low Affinity e3 COX-2 / 5-LOX Enzymes e1->e3 Enzymatic Conversion e2->e6 e4 Resolvin E1 (RvE1) e3->e4 e5 ChemR23 Receptor e4->e5 Picomolar Affinity e5->e6

Figure 1: Comparative GPR120 signaling pathways of 5-OAHSA and EPA.

Quantitative Efficacy Comparison

When evaluating these compounds for therapeutic formulation, researchers must weigh direct receptor affinity against metabolic conversion. The table below summarizes the quantitative pharmacological profiles of both agents.

Pharmacological Property5-OAHSAEicosapentaenoic Acid (EPA)
Structural Class FAHFA (Estolide)Omega-3 PUFA
Primary Target Receptor(s) GPR120 (FFA4)GPR120 (FFA4), ChemR23 (via RvE1)
Direct Agonist EC50 (GPR120) Low Micromolar / High Nanomolar~1.0 - 10.0 µM
Endogenous Circulating Levels Low Nanomolar (nM)Micromolar (µM)
Downstream Active Metabolites None (Acts directly as the intact ester)Resolvins (RvE1, RvE2, RvE3)
Primary Anti-inflammatory Mechanism β-arrestin-2 mediated TAK1 inhibitionEnzymatic conversion to SPMs
Therapeutic Advantage Highly stable, avoids rapid β-oxidationBroad-spectrum precursor pool

Data synthesized from established FAHFA and PUFA lipidomic profiles[2][3][4][5].

Experimental Workflows: Self-Validating Protocols

To objectively compare the potency of 5-OAHSA and EPA, assays must account for both extracellular cytokine secretion and intracellular lipid metabolism. The following protocols are designed as self-validating systems, ensuring that observed anti-inflammatory effects are causally linked to the specific lipid administered.

Protocol A: In Vitro Macrophage Polarization & Cytokine Assay

Causality: Bone Marrow-Derived Macrophages (BMDMs) closely mimic tissue-resident macrophages. LPS is used to activate TLR4, which triggers the exact NF-κB pathway that GPR120 agonists inhibit[6].

  • Isolation & Culture: Isolate BMDMs from wild-type C57BL/6J mice and culture in DMEM supplemented with 10% FBS and M-CSF for 7 days.

  • Inflammatory Stimulation: Stimulate cells with 50 ng/mL Lipopolysaccharide (LPS) to induce an M1-like inflammatory state[6].

  • Lipid Treatment: Co-treat parallel wells with Vehicle (DMSO), 10 µM EPA, or 10 µM 5-OAHSA. (Note: 10 µM is utilized to saturate GPR120 based on EPA's EC50).

  • Validation Endpoint: Quantify secreted TNF-α and IL-6 via ELISA at 6h and 24h post-treatment. A secondary readout of intracellular citrulline levels should be measured to confirm macrophage activation status[6].

Protocol B: Targeted LC-MS/MS Lipidomics

Causality: FAHFAs possess multiple regioisomers (e.g., 5-OAHSA vs. 9-OAHSA) that share identical molecular weights but differ in ester bond positioning. Chromatographic separation is mandatory prior to MS/MS to prevent false-positive quantification[7].

  • Extraction: Harvest BMDMs using a cold, redox-stabilized methanol/chloroform extraction buffer containing BHT/EDTA. Crucial step: Antioxidants prevent the spontaneous oxidation of EPA into artifactual epoxides[8].

  • Internal Standardization: Spike samples with 1 pmol of 13 C-labeled internal standards (e.g., 13 C 16​ -5-PAHSA or 5-OAHSA-d17) to validate extraction efficiency and allow for absolute quantification[9].

  • Chromatographic Separation: Inject 10 µL of the reconstituted lipid extract onto an Acquity UPLC BEH C18 column (1.7 μm, 2.1 mm × 100 mm). Utilize an isocratic flow of 93:7 methanol/water with 5 mM ammonium acetate to resolve specific regioisomers[7].

  • MS/MS Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM). For 5-OAHSA, monitor the specific transition m/z 563.5 → 281.2[10].

Workflow cluster_analysis Self-Validating Endpoints n1 1. BMDM Isolation (Primary Macrophages) n2 2. LPS Stimulation (TLR4 Activation) n1->n2 n3 3. Lipid Treatment (5-OAHSA vs EPA) n2->n3 n4 4a. LC-MS/MS Lipidomics (Internal 13C Standards) n3->n4 Intracellular Quantification n5 4b. Cytokine ELISA (TNF-α, IL-6) n3->n5 Secretome Analysis

Figure 2: Self-validating in vitro workflow for macrophage lipidomics.

References

  • Oh, D. Y., et al. "GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects." Cell 142.5 (2010): 687-698. URL:[Link]

  • Kolar, M. J., et al. "Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements." Analytical Chemistry 90.8 (2018): 5358-5365. URL:[Link]

  • Alvarez-Curto, E., & Milligan, G. "Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders." Peptides (2016). URL:[Link]

  • Das, U. N. "Polyunsaturated Fatty Acids: Conversion to Lipid Mediators, Roles in Inflammatory Diseases and Dietary Sources." Nutrients 15.10 (2023): 2361. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation: Evaluating the Biological Effects of 5-OAHSA

Introduction: The Crucial Bridge Between Benchtop and Biology In modern drug development, the journey from a promising molecule to a clinically effective therapeutic is fraught with complexity. A critical juncture in thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Bridge Between Benchtop and Biology

In modern drug development, the journey from a promising molecule to a clinically effective therapeutic is fraught with complexity. A critical juncture in this process is establishing a predictive relationship between a compound's activity in a controlled laboratory setting (in vitro) and its behavior within a complex living organism (in vivo). This relationship, known as the In Vitro-In Vivo Correlation (IVIVC), serves as a vital tool for optimizing formulations, predicting pharmacokinetic outcomes, and streamlining regulatory approvals.[1][2] An effective IVIVC model can significantly reduce the time and costs associated with extensive clinical testing by allowing laboratory data to forecast real-world performance.[2][3][4]

This guide focuses on a novel endogenous lipid, 5-O-oleoyl-hydroxy-stearic acid (5-OAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class.[5] Discovered as part of a class of mammalian lipids with potent anti-diabetic and anti-inflammatory effects, 5-OAHSA presents a compelling case study for exploring the nuances of IVIVC.[5] We will dissect the methodologies for evaluating its anti-inflammatory properties, from a targeted enzymatic assay in vitro to a systemic inflammation model in vivo, and critically analyze the correlation between these distinct experimental paradigms.

Part 1: The In Vitro Characterization of 5-OAHSA

Rationale for Experimental Selection: Targeting the Engine of Inflammation

The anti-inflammatory effects of many compounds can be traced to their ability to modulate specific enzymatic pathways. The lipoxygenase (LOX) family of enzymes are key players in the initial stages of inflammation, catalyzing the conversion of fatty acids like arachidonic acid into pro-inflammatory leukotrienes.[6][7] Therefore, a direct, mechanistic understanding of 5-OAHSA's effect can be efficiently gained by assessing its ability to inhibit LOX activity. This enzyme-based assay provides a clean, rapid, and high-throughput method to determine the intrinsic inhibitory potential of the compound, free from the complexities of cellular uptake, metabolism, or transport.

Experimental Workflow: Lipoxygenase (LOX) Inhibition Assay

The following diagram outlines the workflow for assessing the inhibitory potential of 5-OAHSA on a purified lipoxygenase enzyme, a common and effective screening method.[8][9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent Reagents (Buffer, 5-OAHSA, LOX Enzyme, Linoleic Acid) plate 96-Well Plate reagent->plate Dispense incubation Incubate 5-OAHSA with LOX Enzyme plate->incubation Pre-incubation reaction Initiate Reaction (Add Linoleic Acid) incubation->reaction read Measure Absorbance (234 nm) reaction->read Kinetic Monitoring calculation Calculate % Inhibition read->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for the in vitro LOX inhibition assay.

Detailed Protocol: Spectrophotometric Lipoxygenase Inhibition Assay

This protocol is adapted from standard methodologies for screening LOX inhibitors.[6][7]

  • Reagent Preparation:

    • Prepare a 0.2 M borate buffer (pH 9.0).

    • Dissolve purified soybean lipoxygenase (as a standard) in the borate buffer to a final concentration of 1500 U/mL.

    • Prepare a stock solution of 5-OAHSA in DMSO. Create a dilution series (e.g., 0.1 µM to 100 µM) in the borate buffer.

    • Prepare the substrate solution by dissolving linoleic acid in buffer.

  • Assay Procedure:

    • To a 96-well UV-transparent plate, add 10 µL of each 5-OAHSA dilution or vehicle control (DMSO).

    • Add 100 µL of the lipoxygenase enzyme solution to each well.

    • Incubate the plate at 25°C for 5 minutes to allow for potential binding of the inhibitor to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the linoleic acid substrate solution to all wells.

  • Data Acquisition & Analysis:

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 234 nm over 3 minutes. The product of the LOX reaction, a hydroperoxide, absorbs light at this wavelength.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the 5-OAHSA concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Hypothetical In Vitro Data Summary

The following table summarizes plausible results from the LOX inhibition assay, demonstrating a clear dose-dependent effect.

5-OAHSA Concentration (µM)Average Reaction Rate (mAU/min)Percent Inhibition (%)
0 (Vehicle Control)150.20
0.1138.18.1
1112.525.1
578.947.5
1055.163.3
5020.686.3
10015.389.8
Calculated IC50 Value: 5.5 µM

Part 2: The In Vivo Evaluation of 5-OAHSA

Rationale for Model Selection: Simulating Systemic Inflammation

To bridge the gap from a single enzyme to a whole organism, we must select an animal model that recapitulates the key aspects of the targeted disease state—in this case, systemic inflammation. The lipopolysaccharide (LPS)-induced inflammation model in mice is a robust, widely used, and highly reproducible method for this purpose.[10][11] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the immune system, triggering a cascade of inflammatory responses, including the release of cytokines like TNF-α and IL-6.[12][13] This model allows us to assess 5-OAHSA's ability to quell a complex, system-wide inflammatory response, providing critical data on its bioavailability, efficacy, and potential dose-response relationship in a living system.

Experimental Workflow: LPS-Induced Inflammation Model

The diagram below illustrates the key phases of the in vivo study, from animal acclimatization to endpoint analysis.

G cluster_setup Pre-Treatment Phase cluster_treatment Treatment & Challenge Phase cluster_collection Sample Collection & Analysis acclimate Acclimatize Mice (7 days) grouping Randomize into Groups (Vehicle, 5-OAHSA Doses) acclimate->grouping dosing Administer 5-OAHSA (or Vehicle) i.p. grouping->dosing challenge Inject LPS (i.p.) (1 hour post-dose) dosing->challenge blood Collect Blood (Cardiac Puncture @ 2h) challenge->blood serum Isolate Serum blood->serum elisa Measure TNF-α (ELISA) serum->elisa

Caption: Workflow for the in vivo LPS-induced inflammation mouse model.

Detailed Protocol: Murine Model of LPS-Induced Inflammation

This protocol is based on established methods for inducing and measuring acute inflammation in mice.[10][11][14]

  • Animal Handling:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Allow mice to acclimatize to the facility for at least one week prior to the experiment.

    • House mice with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping and Dosing:

    • Randomly assign mice to experimental groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., PBS) + Saline

      • Group 2: Vehicle Control + LPS

      • Group 3: 5-OAHSA (1 mg/kg) + LPS

      • Group 4: 5-OAHSA (5 mg/kg) + LPS

      • Group 5: 5-OAHSA (20 mg/kg) + LPS

    • Administer the appropriate dose of 5-OAHSA or vehicle via intraperitoneal (i.p.) injection.

  • Inflammatory Challenge and Sample Collection:

    • One hour after the 5-OAHSA/vehicle administration, inject all mice (except Group 1) with LPS (e.g., 1 mg/kg, i.p.). Inject Group 1 with sterile saline.

    • Two hours after the LPS injection, euthanize the mice and collect blood via cardiac puncture.

    • Allow blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.

  • Endpoint Analysis:

    • Quantify the concentration of the pro-inflammatory cytokine TNF-α in the serum samples using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Hypothetical In Vivo Data Summary

The results below illustrate the dose-dependent anti-inflammatory effect of 5-OAHSA in the LPS challenge model.

Treatment GroupSerum TNF-α (pg/mL)Percent Inhibition (%)
Vehicle + Saline55.3 ± 8.1N/A
Vehicle + LPS2450.6 ± 210.40 (Baseline)
5-OAHSA (1 mg/kg) + LPS1985.0 ± 185.219.0
5-OAHSA (5 mg/kg) + LPS1347.8 ± 155.945.0
5-OAHSA (20 mg/kg) + LPS882.2 ± 98.764.0
Calculated ED50 Value: ~6.5 mg/kg

Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data

The ultimate goal is to determine if the simple, rapid in vitro assay can reliably predict the complex biological response in vivo.[15] A direct comparison of our hypothetical results reveals both promise and important discrepancies.

  • Qualitative Correlation: Excellent. Both experimental systems demonstrate that 5-OAHSA possesses dose-dependent anti-inflammatory activity. The compound is active at the molecular level (in vitro) and this activity translates to a functional outcome in a whole organism (in vivo).

  • Quantitative Correlation: Complex. The in vitro IC50 was 5.5 µM, while the in vivo ED50 was approximately 6.5 mg/kg. A direct numerical comparison is not meaningful without considering pharmacokinetics (PK) and pharmacodynamics (PD). The key question is: does a 6.5 mg/kg dose in a mouse achieve a plasma/tissue concentration of ~5.5 µM at the site of action?

Factors Influencing In Vitro-In Vivo Correlation

Several biological realities can explain the divergence between in vitro potency and in vivo efficacy. Understanding these is the cornerstone of successful drug development.

  • ADME Properties (Absorption, Distribution, Metabolism, Excretion):

    • Bioavailability: Was the i.p. administered 5-OAHSA fully absorbed into circulation?

    • Metabolism: Is 5-OAHSA rapidly metabolized by the liver (first-pass effect) or other tissues into inactive forms? The effective concentration at the target cells may be much lower than predicted by the dose.

    • Distribution: Does the compound effectively reach the target immune cells, or does it preferentially partition into other tissues like adipose?

    • Excretion: How quickly is the compound cleared from the body by the kidneys or other routes?

  • Complexity of the Biological System:

    • Protein Binding: In the in vivo environment, 5-OAHSA will likely bind to plasma proteins like albumin. Only the unbound fraction is free to interact with the target enzyme, potentially requiring a much higher total dose to achieve the necessary free concentration.

    • Off-Target Effects: The powerful effect seen in vivo may not be solely due to LOX inhibition. 5-OAHSA could be acting on multiple anti-inflammatory pathways simultaneously, leading to a synergistic effect not captured in the single-enzyme in vitro assay.

    • Cellular Penetration: The in vitro assay used a purified enzyme. For an in vivo effect, 5-OAHSA must cross the cell membrane to reach intracellular lipoxygenase, a barrier not present in our initial assay.

Conclusion and Forward Path

The investigation into 5-OAHSA demonstrates a successful, albeit imperfect, correlation between its in vitro and in vivo anti-inflammatory effects. The in vitro LOX inhibition assay served as an excellent primary screening tool, correctly identifying the compound's intrinsic activity and providing a mechanistic hypothesis. The in vivo LPS model validated this activity, confirming that 5-OAHSA is effective in a complex biological system.

The quantitative gap between the IC50 and ED50 is not a failure but an essential data point. It highlights the critical need for subsequent pharmacokinetic studies to understand the compound's ADME profile. Future work should focus on measuring plasma concentrations of 5-OAHSA after dosing to establish a true pharmacokinetic/pharmacodynamic (PK/PD) model. This refined model would provide a much stronger IVIVC and be truly predictive, guiding formulation development and dose selection for future pre-clinical and clinical trials.

References

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2026). Vertex AI Search.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews.
  • In Vitro In Vivo Correl
  • In vitro - in vivo correlation:
  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.
  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC.
  • LPS-induced inflamm
  • Lipoxygenase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Peripheral Low Level Chronic LPS Injection as a Model of Neutrophil Activation in the Periphery and Brain in Mice. PMC.
  • Lipoxygenase Assay Kits. Biocompare.
  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI.
  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library.
  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evalu
  • Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. PMC.
  • 5-OAHSA (CAS Number: 1997286-66-4). Cayman Chemical.

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Comparative

A Tale of Two Receptors: A Comparative Guide to the Mechanisms of 5-OAHSA and Thiazolidinediones

In the landscape of therapeutics for metabolic and inflammatory diseases, understanding the precise mechanism of action is paramount for targeted drug development and effective clinical application. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutics for metabolic and inflammatory diseases, understanding the precise mechanism of action is paramount for targeted drug development and effective clinical application. This guide provides an in-depth comparison of two distinct classes of compounds that both exhibit insulin-sensitizing and anti-inflammatory properties: the emerging lipid signaling molecule 5-OAHSA (5-Oleic Acid Hydroxy-Stearic Acid) and the established drug class of thiazolidinediones (TZDs). While their therapeutic outcomes may appear similar, their molecular pathways diverge fundamentally, targeting a G-protein coupled receptor and a nuclear receptor, respectively. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with a clear, evidence-based comparison to inform future research and therapeutic strategies.

At a Glance: Key Mechanistic Differences

Feature5-OAHSA (and related FAHFAs)Thiazolidinediones (TZDs)
Molecular Target G-protein Coupled Receptor 120 (GPR120/FFAR4)Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Receptor Location Cell Surface (Plasma Membrane)Intracellular (Primarily Nucleus)
Primary Signaling Cascade Gαq/11-PLC-Ca2+ pathway; β-arrestin-2 pathwayLigand-activated transcription factor
Mechanism of Action Second messenger signalingDirect modulation of gene expression
Key Downstream Effects Increased intracellular calcium, β-arrestin recruitment, inhibition of inflammatory kinases (e.g., TAK1)Heterodimerization with RXR, binding to PPREs, regulation of target gene transcription (e.g., genes for lipid metabolism, adipokines)
Reported Binding Affinity Varies by specific GPR120 agoniste.g., Rosiglitazone Kd ~40 nM for PPARγ[1][2][3]
Representative Agonist EC50 Varies; synthetic agonists like TUG-891 have EC50 values in the nanomolar range for GPR120 activation[4]Rosiglitazone EC50 for PPARγ activation is approximately 225 nM in some reporter assays[5]

The Cell-Surface Sentinel: 5-OAHSA and GPR120 Signaling

Fatty acid esters of hydroxy fatty acids (FAHFAs), including 5-OAHSA, are a class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing effects.[6] Their primary molecular target is the G-protein Coupled Receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[7] GPR120 is highly expressed in adipose tissue and macrophages, key cell types in metabolic regulation and inflammation.[8]

The activation of GPR120 by ligands like 5-OAHSA initiates a dual signaling cascade, demonstrating the versatility of this cell-surface receptor.

The Gαq/11-Mediated Pathway: Metabolic Regulation

Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating Phospholipase C (PLC).[4][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[4][9] This calcium signal is a key event in the metabolic effects of GPR120 activation, including the stimulation of glucose uptake in adipocytes.[8]

The β-Arrestin-2-Mediated Pathway: Anti-Inflammatory Action

Independent of G-protein coupling, ligand-activated GPR120 recruits β-arrestin-2.[4][10] This interaction is crucial for the potent anti-inflammatory effects of GPR120 agonists.[10][11] The GPR120/β-arrestin-2 complex internalizes and can sequester TAB1 (TAK1-binding protein), thereby inhibiting the activation of the pro-inflammatory kinase TAK1.[11][12] This blockade of TAK1 activation effectively dampens downstream inflammatory signaling pathways, such as those mediated by NF-κB and JNK.[11]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 5-OAHSA 5-OAHSA GPR120 GPR120 5-OAHSA->GPR120 Binds Gaq11 Gαq/11 GPR120->Gaq11 Activates beta_arrestin β-arrestin-2 GPR120->beta_arrestin Recruits PLC PLC Gaq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Ca_release->Metabolic_Effects TAB1_TAK1 TAB1-TAK1 Complex beta_arrestin->TAB1_TAK1 Inhibits (via TAB1 sequestration) Inflammation Anti-inflammatory Effects TAB1_TAK1->Inflammation Pro-inflammatory signaling

Caption: 5-OAHSA activates GPR120, leading to two distinct signaling pathways.

The Nuclear Commander: Thiazolidinediones and PPARγ Signaling

Thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone, are a class of synthetic drugs that act as potent agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2][3] PPARγ is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[13] It is highly expressed in adipose tissue and plays a master regulatory role in adipogenesis, lipid metabolism, and insulin sensitivity.[13]

A Transcriptional Switch for Metabolic Control

Unlike the rapid, cell-surface-initiated signaling of GPR120, the mechanism of TZDs is a more delayed process involving direct regulation of gene expression. After entering the cell, TZDs bind to the ligand-binding domain of PPARγ located in the nucleus. This binding induces a conformational change in the receptor, causing the dissociation of corepressors and the recruitment of coactivators.

The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[13] This binding event modulates the transcription of a wide array of genes involved in:

  • Adipogenesis: Promoting the differentiation of preadipocytes into mature adipocytes.

  • Lipid Metabolism: Increasing the expression of genes involved in fatty acid uptake and storage.

  • Glucose Homeostasis: Enhancing insulin sensitivity, in part by increasing the expression of genes like GLUT4.[3]

  • Adipokine Secretion: Modulating the production of adipokines, such as increasing the secretion of the insulin-sensitizing hormone adiponectin.[7]

  • Anti-inflammatory Effects: Repressing the expression of pro-inflammatory genes in macrophages.[14]

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD_cyto Thiazolidinedione (TZD) TZD_nuc TZD TZD_cyto->TZD_nuc Translocates PPARg PPARγ TZD_nuc->PPARg Binds & Activates PPARg_RXR PPARγ RXR PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Regulates Metabolic_Control Metabolic & Anti-inflammatory Effects Gene_Expression->Metabolic_Control

Caption: Thiazolidinediones act as nuclear receptor agonists to directly regulate gene expression.

Experimental Protocols for Mechanistic Investigation

To elucidate the distinct mechanisms of 5-OAHSA and thiazolidinediones, specific in vitro assays are employed. Below are representative protocols for assessing the activation of their respective targets.

GPR120 Activation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following the activation of the Gαq/11 pathway by a GPR120 agonist.[4][9]

Principle: Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye. Agonist binding to GPR120 triggers a Gαq/11-mediated signaling cascade, leading to the release of intracellular calcium stores. The resulting increase in fluorescence is proportional to the extent of receptor activation.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GPR120 in a 96-well black-walled, clear-bottom microplate and culture overnight.

  • Dye Loading: Wash the cells with an appropriate buffer (e.g., HBSS) and then incubate with a calcium-sensitive dye solution (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of 5-OAHSA or a control agonist in the assay buffer.

  • Fluorescence Measurement: Place the cell plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject the compound dilutions into the wells.

  • Data Acquisition: Immediately begin recording fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity is used to calculate the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response.

PPARγ Activation: Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.[5][15]

Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter vector containing a luciferase gene under the control of a promoter with PPREs. When a PPARγ agonist activates the receptor, the PPARγ-RXR heterodimer binds to the PPREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity of PPARγ.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293) in a 96-well plate. Co-transfect the cells with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid.

  • Compound Treatment: After allowing for protein expression (typically 24 hours), treat the cells with various concentrations of a TZD or control compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for transcriptional activation and reporter protein accumulation.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase assay reagent containing the substrate luciferin to the cell lysate.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: The luminescence signal is normalized and used to generate a dose-response curve, from which the EC50 value for PPARγ activation can be determined.

Conclusion

The mechanisms of action of 5-OAHSA and thiazolidinediones, while both leading to beneficial metabolic and anti-inflammatory outcomes, are fundamentally distinct. 5-OAHSA engages in rapid, cell-surface-initiated signaling through the G-protein coupled receptor GPR120, utilizing second messenger systems to exert its effects. In contrast, thiazolidinediones act as nuclear receptor agonists, directly influencing gene transcription through PPARγ to orchestrate a more prolonged and widespread change in cellular function. A thorough understanding of these divergent pathways is crucial for the rational design of novel therapeutics and for the development of personalized medicine approaches in the treatment of metabolic and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of compounds targeting these important receptor systems.

References

  • BenchChem. (2025). Application Notes for GPR120 Agonist 5 In Vitro Assays.
  • BenchChem. (n.d.).
  • Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). The Journal of biological chemistry, 270(22), 12953–12956.
  • Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor γ (PPARγ). University of Texas Southwestern Medical Center.
  • BenchChem. (2025). Application Notes and Protocols for Calcium Mobilization Assay Using Metabolex-36 in CHO-hGPR120 Cells.
  • Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An Antidiabetic Thiazolidinedione Is a High Affinity Ligand for Peroxisome Proliferator-activated Receptor (PPAR ).
  • Kuda, O., et al. (2016). Lipokine 5-PAHSA Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice. PMC.
  • INDIGO Biosciences. (n.d.).
  • Berger, J., et al. (1996). The Structure−Activity Relationship between Peroxisome Proliferator-Activated Receptor γ Agonism and the Antihyperglycemic Activity of Thiazolidinediones.
  • Thermo Fisher Scientific. (n.d.). GeneBLAzer™ PPAR gamma 293H DA and PPAR gamma-UAS-bla 293H Cell-based Assay.
  • Jang, J. Y., et al. (2017). Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs. PMC.
  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line PPAR 82838.
  • Cayman Chemical. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System.
  • Augustyniak, J. (2014). How can I assess the activity of the nuclear receptor PPAR gamma?.
  • Liu, S., et al. (2021). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. PMC.
  • Long, Y., et al. (2018).
  • DiscoverX. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI.
  • Cintra, D. E., et al. (2012).
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  • Creative Bioarray. (n.d.).
  • Poff, S., et al. (2021).
  • Wang, Y., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI.
  • Oh, D. Y., et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. PMC.
  • Li, Z., et al. (2017).
  • Singh, A., et al. (2021).
  • Vatandoust, N., et al. (2021). Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity. Frontiers.
  • Aiello, G., et al. (2023). Free fatty acid receptors beyond fatty acids: A computational journey to explore peptides as possible binders of GPR120. PMC.
  • Zhang, X., et al. (2024).
  • He, W., et al. (2016). Potential roles of GPR120 and its agonists in the management of diabetes. PMC.
  • Carullo, G., et al. (2021). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)
  • van der Valk, E. S., et al. (2022). Development of a physiological insulin resistance model in human stem cell-derived adipocytes. bioRxiv.org.
  • Wang, L., et al. (2022). Macrophage: Key player in the pathogenesis of autoimmune diseases. Frontiers.
  • Wynn, T. A., & Vannella, K. M. (2016).
  • Al-Sulaiti, H., et al. (2022).
  • He, W., et al. (2016). GPR120.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 5-(Oleoyloxy)octadecanoic Acid (5-OAHSA)

Executive Summary As a Senior Application Scientist, I have structured this guide to synthesize chemical safety data with field-proven laboratory workflows. 5-(Oleoyloxy)octadecanoic Acid (5-OAHSA) is a bioactive lipid b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I have structured this guide to synthesize chemical safety data with field-proven laboratory workflows. 5-(Oleoyloxy)octadecanoic Acid (5-OAHSA) is a bioactive lipid belonging to the branched fatty acid esters of hydroxy fatty acids (FAHFAs) family. Discovered for its potent [1], it is a critical reagent in metabolic and immunological research. However, because 5-OAHSA is commercially supplied as a concentrated solution (e.g., 10 mg/mL) in methyl acetate [2], the immediate logistical and safety challenges are dictated by the carrier solvent rather than the lipid itself.

This guide provides a self-validating system to ensure scientific integrity, personnel safety, and sample stability.

Part 1: Hazard Assessment & Causality

To design a robust safety protocol, we must separate the properties of the active compound from its solvent[2][3].

Table 1: Chemical & Hazard Profile

Property5-OAHSA (Active Lipid)Methyl Acetate (Carrier Solvent)
Chemical Role Target analyte / biological effectorSolubilization and storage matrix
CAS Number 1997286-66-479-20-9
Primary Hazards None established (Endogenous lipid)H225: Highly flammable liquid/vaporH319: Causes serious eye irritationH336: May cause drowsiness/dizziness
Stability Risks Oxidation at the oleic acid double bond; adsorption to plasticsHigh volatility; rapid vapor accumulation in unventilated spaces

Expert Insight: The primary failure point in handling 5-OAHSA is the assumption that standard biological PPE is sufficient. Methyl acetate is an aggressive organic solvent that requires specific barrier protections[4].

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard nitrile lab gloves when handling the stock solution. Methyl acetate rapidly permeates and degrades standard laboratory elastomers[4][5].

Table 2: Mandatory PPE & Scientific Rationale

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection Butyl Rubber or PE/EVAL Laminate GlovesCritical: Methyl acetate permeates standard nitrile gloves in under 2 minutes, leading to skin exposure and glove degradation[6].
Eye Protection Tight-fitting Chemical Safety GogglesProtects against severe eye irritation (H319) and corneal damage from accidental solvent splashes or aerosolization[3].
Body Protection Flame-Retardant Lab Coat (e.g., Nomex)Methyl acetate vapors are heavier than air and highly flammable (Flash point: -13°C). Prevents catastrophic ignition[3].
Respiratory Certified Chemical Fume HoodPrevents inhalation of vapors that cause central nervous system depression (H336). If a hood is unavailable, a half-face respirator with an Organic Vapor cartridge (Filter A) is mandatory[3].
Part 3: Operational Workflow & Handling Protocols

The following step-by-step methodology ensures the safe removal of the hazardous solvent while preserving the structural integrity of the 5-OAHSA lipid for downstream in vitro or in vivo assays.

Step 1: Fume Hood Preparation & Aliquoting
  • Purge the Environment: Ensure the chemical fume hood is operating at a minimum face velocity of 100 fpm.

  • Material Selection: Transfer the 5-OAHSA stock solution using glass pipettes into amber glass vials with PTFE-lined caps.

    • Causality: Lipids readily adsorb to polystyrene and polypropylene surfaces, reducing your effective concentration. Furthermore, methyl acetate will leach plasticizers (like phthalates) from standard plastic tubes, contaminating your biological assay.

Step 2: Solvent Evaporation (Critical Step)
  • Setup: Place the glass vial containing the aliquot under a gentle, steady stream of high-purity Nitrogen (N₂) or Argon gas.

  • Evaporation: Allow the methyl acetate to volatilize completely until a thin lipid film remains at the bottom of the vial.

    • Causality: You must never use heat or ambient air drying. The nitrogen stream serves a dual purpose: it safely disperses the highly flammable methyl acetate vapors into the fume hood exhaust, and it displaces ambient oxygen, preventing the oxidative degradation of the delicate double bond within the oleic acid moiety.

Step 3: Reconstitution in Bio-Compatible Solvent
  • Solubilization: Immediately resuspend the dried 5-OAHSA film in a bio-compatible solvent such as anhydrous DMSO (solubility ~15 mg/mL) or absolute Ethanol (~20 mg/mL)[2].

  • Sealing: Purge the vial's headspace with nitrogen gas for 5 seconds before capping tightly. Store at -20°C.

Step 4: Aqueous Buffer Dilution
  • Final Preparation: Dilute the DMSO/Ethanol stock into your working aqueous buffer (e.g., PBS pH 7.2) immediately prior to the assay.

    • Causality: FAHFAs are susceptible to ester bond hydrolysis in aqueous environments over time. Preparing aqueous dilutions just-in-time ensures maximum lipid integrity for your experiments.

Part 4: Mandatory Visualization

G A Commercial 5-OAHSA (in Methyl Acetate) B Safety Checkpoint: Fume Hood & Butyl Gloves A->B Transfer C Aliquoting (Use Glass Vials) B->C Prepare D Solvent Evaporation (Gentle N2 Stream) C->D Prevent Oxidation E Reconstitution (DMSO or Ethanol) D->E Solubilize F Aqueous Dilution (PBS pH 7.2) E->F Final Prep G In Vitro / In Vivo Assay Application F->G Execute

Caption: Operational workflow for 5-OAHSA preparation, highlighting safety and stability checkpoints.

Part 5: Emergency Response & Disposal Plans

Spill Management

  • Immediate Action: Evacuate personnel and eliminate all ignition sources (turn off nearby hot plates or electrical equipment).

  • Containment: Absorb the spill with an inert, non-combustible material such as diatomaceous earth, sand, or commercial chemical absorbents (e.g., Chemizorb)[3].

  • Causality:Never use sawdust or paper towels for a methyl acetate spill. The combination of a highly flammable solvent with a combustible absorbent creates an extreme fire hazard.

First Aid Protocols

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present. Seek immediate ophthalmological attention[3].

  • Inhalation: Move the victim to fresh air. If drowsiness or dizziness persists, administer oxygen and seek medical help.

Waste Disposal

  • Classification: Collect all methyl acetate waste and contaminated absorbents in a sealed, clearly labeled hazardous waste container.

  • Disposal Route: Dispose of strictly as halogen-free flammable organic waste in accordance with institutional and local environmental regulations. Never pour down the drain, as vapors can travel through plumbing and pose an explosion risk[3].

References
  • SHOWA Group. Chemical Permeation Guide for Protective Gloves. Retrieved from [Link]

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318–332. Retrieved from[Link]

Sources

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